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  • Product: N-t-Butyl 2-bromo-4-nitroaniline
  • CAS: 952664-76-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-t-Butyl 2-bromo-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Abstract N-t-Butyl 2-bromo-4-nitroaniline, a substituted aromatic amine, represents a molecule of significant interest in the fields of synthetic organic ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-t-Butyl 2-bromo-4-nitroaniline, a substituted aromatic amine, represents a molecule of significant interest in the fields of synthetic organic chemistry and drug discovery. Its unique structural features, including a sterically hindered secondary amine, an electron-withdrawing nitro group, and a bromine atom, offer a versatile platform for the development of novel chemical entities. This guide provides a comprehensive overview of the known and predicted chemical properties of N-t-Butyl 2-bromo-4-nitroaniline, an exploration of its synthetic pathways, and a discussion of its potential applications. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from commercially available data, predictive models, and analogous chemical structures to provide a robust technical resource.

Introduction and Molecular Overview

N-t-Butyl 2-bromo-4-nitroaniline (CAS No. 952664-76-5) is a nitroaniline derivative characterized by the presence of a bulky tert-butyl group on the nitrogen atom. This substitution imparts distinct steric and electronic properties compared to its primary amine precursor, 2-bromo-4-nitroaniline. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the N-H proton. The bromine atom at the ortho position to the amino group further influences the electronic environment and provides a handle for cross-coupling reactions.

The strategic placement of these functional groups makes N-t-Butyl 2-bromo-4-nitroaniline a valuable intermediate for constructing more complex molecular architectures. The t-butyl group can serve as a sterically demanding protecting group or as a key pharmacophoric element in drug design.

Chemical Structure

Figure 1: Chemical structure of N-t-Butyl 2-bromo-4-nitroaniline.

Physicochemical Properties

Experimental data for the physicochemical properties of N-t-Butyl 2-bromo-4-nitroaniline are not widely available in the peer-reviewed literature. The following table summarizes the available information from chemical suppliers and predicted data.

PropertyValueSource
CAS Number 952664-76-5BuyersGuideChem, Santa Cruz Biotechnology, Sigma-Aldrich[1][2][3]
Molecular Formula C₁₀H₁₃BrN₂O₂BuyersGuideChem, Santa Cruz Biotechnology, Sigma-Aldrich[1][2][3]
Molecular Weight 273.13 g/mol BuyersGuideChem, Santa Cruz Biotechnology, Sigma-Aldrich[1][2][3]
Appearance Solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water (Predicted). Soluble in organic solvents like ethanol, acetone, and DMSO (Inferred).Inferred from 4-Bromo-2-nitroaniline
pKa Not available-

Note: The lack of experimental data highlights an opportunity for further research to fully characterize this compound.

Synthesis of N-t-Butyl 2-bromo-4-nitroaniline

A definitive, optimized protocol for the synthesis of N-t-Butyl 2-bromo-4-nitroaniline is not extensively documented. However, a logical synthetic approach involves the N-alkylation of the readily available starting material, 2-bromo-4-nitroaniline.

Proposed Synthetic Pathway

The primary challenge in this synthesis is the low nucleophilicity of the amino group in 2-bromo-4-nitroaniline. The potent electron-withdrawing effect of the ortho-nitro group significantly reduces the electron density on the nitrogen atom, making it a weak nucleophile. Consequently, direct N-alkylation with a t-butyl halide under standard conditions is expected to be challenging.

A more plausible approach involves a Buchwald-Hartwig amination or a related cross-coupling reaction. However, a more classical approach, though potentially low-yielding, would be direct N-alkylation under forcing conditions.

Synthesis_of_NtButyl_2_bromo_4_nitroaniline start 2-Bromo-4-nitroaniline reagent + t-Butyl bromide (or other t-butylating agent) start->reagent Reaction product N-t-Butyl 2-bromo-4-nitroaniline reagent->product Forms conditions Strong Base (e.g., NaH, t-BuOK) High Temperature Polar Aprotic Solvent (e.g., DMF, DMSO) conditions->reagent Under

Figure 2: Proposed synthesis of N-t-Butyl 2-bromo-4-nitroaniline.

Experimental Protocol (Proposed)

This protocol is a suggested starting point based on general principles for the N-alkylation of deactivated anilines. Optimization of reaction conditions, including base, solvent, temperature, and reaction time, will likely be necessary to achieve a reasonable yield.

Materials:

  • 2-bromo-4-nitroaniline

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • tert-Butyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-4-nitroaniline (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or DMSO to dissolve the starting material. Carefully add sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Add tert-butyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

  • Strong Base: The use of a strong base like NaH or t-BuOK is crucial to deprotonate the weakly acidic N-H of the nitroaniline, thereby generating a more nucleophilic amide anion.

  • Polar Aprotic Solvent: DMF and DMSO are excellent solvents for this type of reaction as they can dissolve the reactants and stabilize the charged intermediates.

  • Elevated Temperature: The reduced nucleophilicity of the aniline necessitates higher temperatures to overcome the activation energy of the reaction.

Chemical Reactivity and Potential Applications

The reactivity of N-t-Butyl 2-bromo-4-nitroaniline is dictated by its functional groups.

  • N-H Reactivity: The remaining proton on the nitrogen is acidic and can be removed by a strong base.

  • Aromatic Ring: The nitro group strongly deactivates the ring towards further electrophilic substitution. Nucleophilic aromatic substitution, particularly displacement of the bromine, may be possible under certain conditions.

  • Bromine Atom: The C-Br bond is a key site for synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents at the 2-position.

  • Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up pathways to a diverse range of derivatives.

Potential Applications:

  • Medicinal Chemistry: The substituted aniline scaffold is a common motif in many biologically active molecules. N-t-Butyl 2-bromo-4-nitroaniline could serve as a key building block for the synthesis of novel therapeutic agents. The t-butyl group can enhance metabolic stability and modulate binding to biological targets.

  • Materials Science: Nitroaniline derivatives are known to possess nonlinear optical (NLO) properties. Further derivatization of this molecule could lead to new materials with applications in optoelectronics.

  • Dye Synthesis: As a derivative of a nitroaniline, this compound could be a precursor for the synthesis of specialized azo dyes.

Safety and Handling

No specific safety data sheet (SDS) for N-t-Butyl 2-bromo-4-nitroaniline is currently available. Therefore, its handling should be guided by the known hazards of its parent compound, 2-bromo-4-nitroaniline, and other related nitroaromatic compounds.

Inferred Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[4]. Nitroanilines are generally toxic and can be absorbed through the skin.

  • Irritation: Causes skin and serious eye irritation[4].

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Spectroscopic Data (Predicted)

As experimental spectroscopic data is not available, the following are predicted key features based on the structure of N-t-Butyl 2-bromo-4-nitroaniline.

  • ¹H NMR:

    • A singlet for the nine equivalent protons of the t-butyl group.

    • Aromatic protons will appear as a complex splitting pattern in the downfield region.

    • A singlet for the N-H proton, which may be broad and its chemical shift will be solvent-dependent.

  • ¹³C NMR:

    • Signals for the two distinct carbons of the t-butyl group.

    • Six distinct signals for the aromatic carbons.

  • IR Spectroscopy:

    • N-H stretching vibration.

    • Asymmetric and symmetric stretching vibrations of the nitro group.

    • C-N stretching vibrations.

    • Aromatic C-H and C=C stretching vibrations.

    • C-Br stretching vibration.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

    • Fragmentation patterns corresponding to the loss of the t-butyl group and the nitro group.

Conclusion

N-t-Butyl 2-bromo-4-nitroaniline is a chemical compound with significant potential as a building block in synthetic chemistry. While there is a notable lack of comprehensive experimental data, its structural features suggest a rich and varied reactivity profile. This guide has aimed to provide a thorough overview based on available information and chemical principles, highlighting the need for further experimental investigation to fully elucidate the properties and potential of this intriguing molecule. Researchers are encouraged to approach the synthesis and handling of this compound with caution, following the safety guidelines for related nitroaromatic compounds.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • BuyersGuideChem. (n.d.). N-t-Butyl 2-bromo-4-nitroaniline. Retrieved January 23, 2026, from [Link]

  • BIOFOUNT. (n.d.). 2-Bromo-n-(tert-butyl)-4-nitroaniline. Retrieved January 23, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of N-tert-Butyl 2-bromo-4-nitroaniline

Abstract: This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for N-tert-Butyl 2-bromo-4-nitroaniline, a valuable substituted aniline intermediate for drug development and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for N-tert-Butyl 2-bromo-4-nitroaniline, a valuable substituted aniline intermediate for drug development and materials science. Recognizing the electronic deactivation and steric challenges inherent in the target molecule, this document details a strategic two-step approach commencing with the electrophilic bromination of 4-nitroaniline, followed by a carefully optimized N-tert-butylation protocol. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights into overcoming common synthetic hurdles. Detailed experimental protocols, characterization data, workflow visualizations, and critical safety considerations are presented to equip researchers and scientists with a self-validating and reproducible methodology.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of N-tert-Butyl 2-bromo-4-nitroaniline is most logically approached via a two-step sequence. The primary disconnection occurs at the C-N bond of the tert-butyl group, identifying 2-bromo-4-nitroaniline as the immediate precursor. This precursor, in turn, can be readily synthesized from the commercially available starting material, 4-nitroaniline, through electrophilic aromatic substitution.

This strategy isolates the two key transformations:

  • Ortho-Bromination: Introduction of a bromine atom at the C2 position of the 4-nitroaniline ring. The powerful ortho-, para-directing effect of the amine group, combined with the blocking of the para position by the nitro group, makes this a highly regioselective transformation.

  • N-tert-butylation: Alkylation of the amine with a bulky tert-butyl group. This step is synthetically challenging due to the severely diminished nucleophilicity of the aniline nitrogen—a consequence of electron-withdrawal by both the ortho-bromo and para-nitro substituents—and significant steric hindrance.

The overall synthetic logic is depicted in the workflow below.

G cluster_0 Retrosynthetic Disconnection Target N-tert-Butyl 2-bromo-4-nitroaniline Precursor 2-bromo-4-nitroaniline Target->Precursor C-N Disconnection (N-tert-butylation) Start 4-nitroaniline Precursor->Start C-Br Disconnection (Bromination)

Caption: Retrosynthetic analysis of the target molecule.

Step 1: Synthesis of 2-bromo-4-nitroaniline

Principle and Mechanistic Insights

The synthesis of the 2-bromo-4-nitroaniline precursor is a classic example of electrophilic aromatic substitution. The potent activating and ortho-, para-directing amine group dictates the position of substitution, even in the presence of the deactivating nitro group. Since the para position is already occupied, the incoming electrophile (Br+) is directed exclusively to the ortho positions. The protocol detailed below utilizes an in-situ generation of the brominating agent from ammonium bromide and hydrogen peroxide in an acidic medium, offering a reliable and effective method.[1]

Detailed Experimental Protocol

This protocol is adapted from the literature method described by Krishna Mohan et al. (2004) as cited in Arshad et al. (2009).[1][2]

Materials and Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filtration apparatus

  • 4-Nitroaniline (C₆H₆N₂O₂)[3]

  • Ammonium bromide (NH₄Br)

  • Glacial acetic acid (CH₃COOH)

  • Hydrogen peroxide (H₂O₂, 35% solution)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Deionized water

Procedure:

  • To a 50 mL round-bottom flask containing glacial acetic acid (30 mL), add 4-nitroaniline (6.0 g, 43.5 mmol) and ammonium bromide (4.5 g, 47.9 mmol).[1]

  • Stir the mixture at room temperature to achieve a uniform suspension.

  • Slowly add hydrogen peroxide (1.63 g of 35% solution, 47.9 mmol) dropwise to the mixture over 15-20 minutes. An exotherm may be observed; maintain the temperature below 40°C if necessary using a cool water bath.

  • After the addition is complete, continue stirring the reaction mixture vigorously at room temperature for 3 hours.[1]

  • Upon completion, a precipitate will have formed. Quench the reaction by slowly pouring the mixture into 100 mL of cold deionized water with stirring.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual acid and salts.

  • The crude product can be recrystallized from a mixture of dichloromethane and methanol to yield the purified 2-bromo-4-nitroaniline as a yellow solid.[1]

Precursor Characterization Data

The following table summarizes key physicochemical properties for the synthesized intermediate, 2-bromo-4-nitroaniline.

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₂O₂[4]
Molecular Weight 217.02 g/mol [4]
Appearance White to Yellow to Green powder/crystal
Melting Point 104-108 °C[4]
Purity (GC) >98.0%
Solubility Slightly soluble in Chloroform, DMSO, Methanol[4]

Step 2: N-tert-butylation of 2-bromo-4-nitroaniline

Principle and Mechanistic Challenges

The N-alkylation of 2-bromo-4-nitroaniline presents a significant synthetic hurdle. The primary challenge is the severely reduced nucleophilicity of the amino group, which is a direct consequence of the strong electron-withdrawing nature of the ortho-bromo and para-nitro substituents.[5] Simple alkylation conditions are often ineffective.

To overcome this, a potent base is required to deprotonate the amine, generating the corresponding anilide anion. This anion is a far more potent nucleophile and can readily react with a suitable tert-butyl electrophile. Sodium hydride (NaH) is an excellent choice for this purpose as it is a non-nucleophilic, irreversible base. The reaction should be conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), which can effectively solvate the ionic intermediates.[5]

Proposed Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Inert atmosphere setup (Nitrogen or Argon)

  • 2-bromo-4-nitroaniline (from Step 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • tert-Butyl bromide (2-bromo-2-methylpropane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a dry three-neck flask under a nitrogen atmosphere. Add 2-bromo-4-nitroaniline (1.0 eq) and anhydrous DMF to the flask. Stir to dissolve.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise at 0°C (ice bath). Caution: NaH reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere. Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes after the addition is complete. The formation of the sodium anilide salt should be evident.

  • Cool the mixture back to 0°C and add tert-butyl bromide (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 80°C and monitor its progress by TLC or LC-MS.[5] The reaction may require several hours to reach completion.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C to destroy any excess NaH.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel.

Target Molecule Characterization Data

The following table summarizes key properties for the final product, N-tert-Butyl 2-bromo-4-nitroaniline, based on related structures.

PropertyValue (Predicted/Calculated)Source(s)
Molecular Formula C₁₀H₁₃BrN₂O₂[6]
Molecular Weight 273.13 g/mol [6]
IUPAC Name N-tert-butyl-2-bromo-4-nitroaniline-
Appearance Expected to be a yellow or orange solid-

Integrated Workflow and Safety

Overall Synthesis Workflow

The complete, two-step synthesis is visualized in the diagram below, outlining the progression from the starting material to the final product with key reagents for each transformation.

G Start 4-Nitroaniline Precursor 2-bromo-4-nitroaniline Start->Precursor 1. NH4Br, H2O2 2. Acetic Acid, RT, 3h Target N-tert-Butyl 2-bromo-4-nitroaniline Precursor->Target 1. NaH, DMF 2. t-BuBr, 80°C

Sources

Exploratory

N-t-Butyl 2-bromo-4-nitroaniline solubility data

An In-Depth Technical Guide to the Solubility of N-tert-Butyl-2-bromo-4-nitroaniline Abstract Introduction: Unveiling the Compound N-tert-butyl-2-bromo-4-nitroaniline is a substituted aniline derivative of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-tert-Butyl-2-bromo-4-nitroaniline

Abstract

Introduction: Unveiling the Compound

N-tert-butyl-2-bromo-4-nitroaniline is a substituted aniline derivative of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a bulky tert-butyl group, a bromine atom, and a nitro group on the aniline frame, suggests its potential as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and dyestuffs. The strategic placement of these functional groups can influence molecular interactions, reactivity, and, critically, its solubility profile.

Understanding the solubility of a compound is paramount in drug discovery and development. It is a critical parameter that influences bioavailability, formulation strategies, and purification processes.[1][2] Poor aqueous solubility, in particular, is a major hurdle in the development of new chemical entities.[1] This guide addresses the solubility of N-tert-butyl-2-bromo-4-nitroaniline by providing a theoretical foundation and a practical, self-validating experimental protocol.

Theoretical Framework: Predicting Solubility

The solubility of N-tert-butyl-2-bromo-4-nitroaniline is a multifactorial property governed by the interplay of its constituent functional groups and the physicochemical properties of the solvent. Based on its structure, we can infer its likely solubility behavior.

Molecular Structure and Physicochemical Properties

A summary of the predicted and known properties of structurally related compounds is presented below to contextualize the expected characteristics of N-tert-butyl-2-bromo-4-nitroaniline.

PropertyN-tert-butyl-2-bromo-4-nitroaniline (Predicted)2-Bromo-4-nitroaniline[3]2-Bromo-4-(tert-butyl)aniline[4]4-Nitroaniline[5]
Molecular Formula C₁₀H₁₃BrN₂O₂C₆H₅BrN₂O₂C₁₀H₁₄BrNC₆H₆N₂O₂
Molecular Weight ~273.13 g/mol [6]217.02 g/mol ~228.13 g/mol 138.12 g/mol
Appearance Likely a crystalline solidWhite to Yellow to Green powder to crystalNot specifiedYellow or brown powder
Melting Point (°C) Not available104.0 to 108.0Not available146 to 149
Hydrogen Bond Donors 1 (Amine N-H)[6]1 (Amine N-H)1 (Amine N-H)2 (Amine N-H)
Hydrogen Bond Acceptors 3 (Nitro O, Nitro O, Amine N)[6]3 (Nitro O, Nitro O, Amine N)1 (Amine N)3 (Nitro O, Nitro O, Amine N)
Factors Influencing Solubility
  • "Like Dissolves Like" : The principle of "like dissolves like" is central to predicting solubility. The presence of both polar (nitro, amine) and nonpolar (tert-butyl, bromo, benzene ring) moieties suggests that N-tert-butyl-2-bromo-4-nitroaniline will exhibit limited solubility in highly polar solvents like water and greater solubility in semi-polar to non-polar organic solvents.[7][8]

  • Crystal Lattice Energy : As a solid, the energy required to break the crystal lattice structure will significantly impact solubility. The presence of intermolecular hydrogen bonding between the amine and nitro groups of adjacent molecules can lead to a stable crystal lattice, thereby reducing solubility.[9]

  • Solvent Polarity : The compound is expected to be more soluble in organic solvents such as ethanol, acetone, and chloroform.[7] The bulky and hydrophobic tert-butyl group will likely enhance solubility in less polar solvents compared to its non-butylated counterpart, 2-bromo-4-nitroaniline.

  • Hydrogen Bonding : The primary amine group can act as a hydrogen bond donor, while the nitro group and the amine's nitrogen atom can act as hydrogen bond acceptors. Solvents capable of engaging in hydrogen bonding with the solute are likely to be more effective.

  • Intramolecular Interactions : An intramolecular hydrogen bond between the amine proton and the ortho-bromo substituent is possible, which could slightly increase its affinity for less polar environments by reducing intermolecular hydrogen bonding capacity.[9]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a poorly soluble compound is the shake-flask method .[10][11] This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis A 1. Select Solvents B 2. Add Excess Compound to Solvent A->B C 3. Seal Vials B->C D 4. Agitate in Thermostatic Shaker (24-48h) C->D E 5. Settle Excess Solid D->E F 6. Withdraw Supernatant E->F G 7. Filter with Syringe Filter F->G H 8. Dilute Sample G->H I 9. Quantify by HPLC/UV-Vis H->I J Result I->J Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

3.2.1. Materials and Equipment

  • N-tert-butyl-2-bromo-4-nitroaniline (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

  • Scintillation vials with screw caps

  • Thermostatic shaker

  • Calibrated analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2.2. Procedure

  • Preparation of Saturated Solutions : Add an excess amount of N-tert-butyl-2-bromo-4-nitroaniline to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium with a saturated solution.[12]

  • Equilibration : Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed for a sufficient duration (typically 24 to 48 hours) to reach equilibrium.[12]

    • Expert Insight : To validate the equilibration time, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours). The concentration should plateau, indicating that equilibrium has been reached.[11]

  • Sample Collection and Preparation : After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.[12]

  • Filtration : Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Trustworthiness Check : To mitigate potential solute adsorption onto the filter, pre-rinse the filter with a small amount of the saturated solution before collecting the final sample.[11]

  • Quantification :

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of N-tert-butyl-2-bromo-4-nitroaniline using a validated HPLC or UV-Vis spectroscopy method against a standard curve prepared with known concentrations of the compound.

  • Calculation : Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

High-Throughput Screening for Kinetic Solubility

For early-stage drug discovery, a higher throughput method to assess kinetic solubility can be employed using nephelometry. This technique measures light scattering from particles that precipitate out of a solution.[13]

Nephelometry Workflow Diagram

G A Prepare Serial Dilutions of Compound in Microplate B Incubate at Test Temperature A->B C Measure Light Scattering (Nephelometer) B->C D Plot Scattering vs. Concentration C->D E Determine Precipitation Point (Kinetic Solubility) D->E

Caption: High-Throughput Kinetic Solubility Workflow.

Conclusion

While direct, published solubility data for N-tert-butyl-2-bromo-4-nitroaniline is scarce, a robust understanding of its physicochemical properties can be derived from its molecular structure and comparison with related analogs. This guide provides the theoretical and practical foundation for researchers to confidently determine the solubility of this compound. The detailed shake-flask protocol, coupled with insights for ensuring data integrity, offers a clear path to generating high-quality, reliable solubility data essential for advancing research and development objectives.

References

  • Wikipedia. 4-Nitroaniline. [Link]

  • Arshad, S., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o840. [Link]

  • PubChem. 2-Bromo-4-(tert-butyl)aniline. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-4-(tert-butyl)-6-nitroaniline. National Center for Biotechnology Information. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Solubility of Things. 2-Bromoaniline. [Link]

  • Arshad, S., et al. (2009). 2-Bromo-4-nitroaniline. PMC. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of reports in pharmaceutical sciences, 10(1), 137–147. [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectral Characterization of N-tert-Butyl-2-bromo-4-nitroaniline

This technical guide provides a comprehensive overview of the expected spectral data for N-tert-Butyl-2-bromo-4-nitroaniline, a compound of interest in synthetic chemistry and drug development. In the absence of readily...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectral data for N-tert-Butyl-2-bromo-4-nitroaniline, a compound of interest in synthetic chemistry and drug development. In the absence of readily available, published experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and comparative data from the parent compound, 2-bromo-4-nitroaniline, to provide a robust, predictive analysis. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this and related molecules.

Introduction and Rationale

N-tert-Butyl-2-bromo-4-nitroaniline is a substituted aniline featuring a sterically demanding tert-butyl group on the amine, a bromine atom ortho to the amine, and a strongly electron-withdrawing nitro group para to the amine. This unique combination of substituents dictates a distinct electronic and steric environment, which is reflected in its spectroscopic signature. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its reactivity.

This guide will provide a detailed, predictive analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-tert-Butyl-2-bromo-4-nitroaniline. Each section will not only present the predicted data but also delve into the underlying chemical principles that give rise to the expected spectral features.

Proposed Synthesis and Structural Context

A plausible synthetic route to N-tert-Butyl-2-bromo-4-nitroaniline involves the alkylation of the parent aniline, 2-bromo-4-nitroaniline. A common method for introducing a tert-butyl group onto an amine is through reaction with a tert-butylating agent under appropriate basic conditions.

Diagram of Proposed Synthesis:

2-bromo-4-nitroaniline 2-bromo-4-nitroaniline reagents Base (e.g., NaH) Solvent (e.g., THF) 2-bromo-4-nitroaniline->reagents tert-butyl_bromide tert-butyl bromide tert-butyl_bromide->reagents N-tert-Butyl-2-bromo-4-nitroaniline N-tert-Butyl-2-bromo-4-nitroaniline reagents->N-tert-Butyl-2-bromo-4-nitroaniline Predicted ¹H NMR Assignments cluster_1 Predicted Spectrum H3 H-3 ~8.30 ppm (d) H5 H-5 ~7.85 ppm (dd) H6 H-6 ~7.00 ppm (d) NH N-H ~5.50 ppm (s) tBu -C(CH₃)₃ ~1.45 ppm (s) mol mol

Caption: Predicted ¹H NMR chemical shifts for key protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 148C-4Carbon bearing the nitro group, significantly deshielded.
~ 145C-1Carbon attached to the nitrogen, deshielded.
~ 135C-3Aromatic CH ortho to the nitro group.
~ 128C-5Aromatic CH ortho to the bromine.
~ 118C-6Aromatic CH ortho to the amino group.
~ 110C-2Carbon bearing the bromine atom.
~ 55-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~ 30-C(C H₃)₃Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹) Vibration Intensity
~ 3400N-H StretchMedium
3100-3000Aromatic C-H StretchMedium
2970-2870Aliphatic C-H StretchStrong
1590, 1475C=C Aromatic Ring StretchMedium-Strong
1520, 1340N-O Asymmetric & Symmetric StretchStrong
~ 1200C-N StretchMedium
~ 680C-Br StretchMedium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, there will be two peaks of approximately equal intensity:

    • m/z = 272 (for ⁷⁹Br)

    • m/z = 274 (for ⁸¹Br)

  • Major Fragmentation: A significant fragmentation pathway is the loss of a methyl group from the tert-butyl group to form a stable carbocation. Another likely fragmentation is the loss of the entire tert-butyl group.

Diagram of Mass Spec Fragmentation:

M+ [M]⁺˙ m/z 272/274 M-15 [M-CH₃]⁺ m/z 257/259 M+->M-15 - •CH₃ M-57 [M-C₄H₉]⁺ m/z 215/217 M+->M-57 - •C₄H₉

Exploratory

An In-depth Technical Guide to N-t-Butyl 2-bromo-4-nitroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-t-Butyl 2-bromo-4-nitroaniline is a substituted aniline derivative that holds potential as a versatile building block in organic synthesis, p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-t-Butyl 2-bromo-4-nitroaniline is a substituted aniline derivative that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. The presence of a bromine atom, a nitro group, and a sterically hindering tert-butyl group on the aniline scaffold provides multiple reactive sites and modulates the compound's electronic and steric properties. This guide offers a comprehensive overview of its commercial availability, a plausible synthetic route, its chemical characteristics, and potential applications, with a focus on providing practical insights for laboratory and developmental work.

Commercial Availability

N-t-Butyl 2-bromo-4-nitroaniline is available from several chemical suppliers, primarily for research and development purposes. The compound is typically offered in small quantities.

SupplierCAS NumberMolecular FormulaMolecular Weight
Santa Cruz Biotechnology952664-76-5C₁₀H₁₃BrN₂O₂273.13 g/mol
Sigma-Aldrich (Combi-Blocks, Inc.)952664-76-5C₁₀H₁₃BrN₂O₂273.13 g/mol

Synthesis of N-t-Butyl 2-bromo-4-nitroaniline

While specific literature detailing the synthesis of N-t-Butyl 2-bromo-4-nitroaniline is not extensively available, a robust synthetic strategy can be devised based on the N-t-butylation of its precursor, 2-bromo-4-nitroaniline. The synthesis can be logically divided into two main stages: the preparation of the precursor and its subsequent N-t-butylation.

Part 1: Synthesis of the Precursor, 2-bromo-4-nitroaniline

The synthesis of 2-bromo-4-nitroaniline from 4-nitroaniline is a well-documented procedure.[1][2]

Reaction Scheme:

4-Nitroaniline 4-Nitroaniline 2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline 4-Nitroaniline->2-Bromo-4-nitroaniline H2O2, HBr (in Acetic Acid) H2O2, HBr (in Acetic Acid) H2O2, HBr (in Acetic Acid)

A schematic of the synthesis of 2-bromo-4-nitroaniline.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitroaniline in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add a source of bromine, such as hydrobromic acid, followed by the dropwise addition of hydrogen peroxide. The in situ generation of bromine allows for a controlled bromination of the aromatic ring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is poured into water to precipitate the product. The solid is then collected by filtration, washed with water to remove any remaining acid, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 2-bromo-4-nitroaniline.

Part 2: N-t-butylation of 2-bromo-4-nitroaniline

The introduction of the tert-butyl group onto the nitrogen atom of 2-bromo-4-nitroaniline can be achieved through a Friedel-Crafts-type alkylation using isobutylene in the presence of a strong acid catalyst.

Reaction Scheme:

2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline N-t-Butyl 2-bromo-4-nitroaniline N-t-Butyl 2-bromo-4-nitroaniline 2-Bromo-4-nitroaniline->N-t-Butyl 2-bromo-4-nitroaniline Isobutylene, H2SO4 Isobutylene, H2SO4 Isobutylene, H2SO4

A schematic of the N-t-butylation of 2-bromo-4-nitroaniline.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-bromo-4-nitroaniline in a suitable inert solvent, such as dichloromethane, in a pressure-rated flask.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, like concentrated sulfuric acid.

  • Addition of Isobutylene: Cool the mixture and introduce a controlled amount of isobutylene gas or a pre-condensed liquid.

  • Reaction Conditions: Seal the vessel and allow the reaction to proceed at room temperature or with gentle heating. The reaction progress should be monitored by TLC or GC-MS.

  • Workup and Purification: After the reaction is complete, quench the mixture by carefully adding it to a cold aqueous solution of a base, such as sodium bicarbonate, to neutralize the acid catalyst. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical behavior of N-t-Butyl 2-bromo-4-nitroaniline is dictated by its functional groups:

  • The Amine Group: The presence of the bulky tert-butyl group significantly hinders the reactivity of the amine nitrogen, making it less nucleophilic compared to the parent aniline. This steric hindrance can be strategically employed in synthesis to direct reactions to other parts of the molecule.

  • The Aromatic Ring: The aromatic ring is activated towards nucleophilic aromatic substitution (SNAAr) due to the presence of the electron-withdrawing nitro group. The bromine atom can be displaced by various nucleophiles.

  • The Bromine Atom: The bromine atom can participate in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, providing a powerful tool for carbon-carbon and carbon-nitrogen bond formation.

  • The Nitro Group: The nitro group can be reduced to an amine, which opens up further synthetic possibilities, including diazotization and subsequent coupling reactions.

Potential Applications in Drug Development and Research

While specific applications of N-t-Butyl 2-bromo-4-nitroaniline are not widely reported, its structural motifs suggest its potential as a key intermediate in the synthesis of various biologically active molecules. Substituted anilines are prevalent in many pharmaceutical compounds, and the unique substitution pattern of this molecule could be exploited to generate novel drug candidates. The bromine atom serves as a handle for introducing diverse functionalities through cross-coupling reactions, a common strategy in medicinal chemistry for lead optimization.

Safety and Handling

Due to the lack of a specific safety data sheet for N-t-Butyl 2-bromo-4-nitroaniline, it is prudent to handle this compound with the same precautions as its precursor, 2-bromo-4-nitroaniline, and other related nitroaromatic compounds.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

Spectroscopic Data (Predicted)

No specific spectroscopic data for N-t-Butyl 2-bromo-4-nitroaniline is readily available in the public domain. However, based on the structure, the following characteristic signals can be predicted:

  • ¹H NMR:

    • A singlet in the upfield region (around 1.4-1.6 ppm) corresponding to the nine equivalent protons of the tert-butyl group.

    • Signals in the aromatic region (around 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The exact chemical shifts and coupling patterns would depend on the electronic effects of the substituents.

  • ¹³C NMR:

    • Signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group.

    • Six distinct signals for the carbons of the aromatic ring, with their chemical shifts influenced by the bromo, nitro, and N-t-butylamino substituents.

  • IR Spectroscopy:

    • Characteristic N-H stretching vibrations (if any residual starting material is present).

    • Asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

    • C-N and C-Br stretching vibrations.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (273.13 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

Conclusion

N-t-Butyl 2-bromo-4-nitroaniline is a commercially available compound with significant potential as a synthetic intermediate. While detailed experimental data for this specific molecule is sparse, its synthesis can be reliably planned based on established organic chemistry principles. Its unique combination of functional groups offers a range of possibilities for further chemical transformations, making it a valuable tool for researchers in medicinal chemistry and materials science. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.
  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to N-t-Butyl 2-bromo-4-nitroaniline: Synthesis, Properties, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of N-t-Butyl 2-bromo-4-nitroaniline, a sub...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-t-Butyl 2-bromo-4-nitroaniline: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of N-t-Butyl 2-bromo-4-nitroaniline, a substituted aniline with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is nascent, this document leverages extensive data on its precursor, 2-bromo-4-nitroaniline, and established principles of organic synthesis and medicinal chemistry to present a detailed technical profile. We will explore a plausible synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential applications in drug development, offering a valuable resource for researchers investigating novel therapeutic agents.

Introduction: The Significance of Substituted Anilines

Substituted anilines are a cornerstone of modern chemical and pharmaceutical research. The aniline scaffold is a prevalent feature in a vast array of FDA-approved drugs, dyes, and functional materials. The introduction of various substituents onto the aniline ring or the amino group allows for the fine-tuning of a molecule's electronic, steric, and pharmacokinetic properties.

Specifically, the presence of a nitro group, a bromine atom, and an N-alkyl group, as in the case of N-t-Butyl 2-bromo-4-nitroaniline, creates a unique chemical entity with a distinct reactivity and biological activity profile. Nitroaromatic compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.[1] The bulky tert-butyl group can significantly influence a molecule's metabolic stability and receptor binding affinity.[2]

This guide will provide a detailed exploration of the synthesis, characterization, and potential applications of N-t-Butyl 2-bromo-4-nitroaniline, a compound at the intersection of these important chemical motifs.

Synthesis of N-t-Butyl 2-bromo-4-nitroaniline

The synthesis of N-t-Butyl 2-bromo-4-nitroaniline is a multi-step process that begins with the commercially available starting material, 4-nitroaniline. The overall synthetic strategy involves the bromination of the aniline ring followed by the N-alkylation of the amino group.

Step 1: Synthesis of the Precursor, 2-Bromo-4-nitroaniline

The synthesis of 2-bromo-4-nitroaniline from 4-nitroaniline is a well-established procedure.[3]

Reaction Scheme:

G 4-Nitroaniline 4-Nitroaniline 2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline 4-Nitroaniline->2-Bromo-4-nitroaniline NH4Br, H2O2 Acetic Acid, rt, 3h

Figure 1: Synthesis of 2-Bromo-4-nitroaniline.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 4-nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol) to 30 mL of glacial acetic acid.[3]

  • Reagent Addition: Stir the mixture to achieve a uniform suspension. Slowly add 35% hydrogen peroxide (1.629 g, 0.0479 mol) dropwise to the flask at room temperature.[3] The addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 3 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).

  • Workup and Purification: Upon completion of the reaction, a precipitate will form. Filter the solid product using a Büchner funnel and wash thoroughly with deionized water to remove any remaining acetic acid and salts.[3]

  • Recrystallization: The crude product can be recrystallized from a mixture of dichloromethane and methanol to afford pure 2-bromo-4-nitroaniline as a yellow crystalline solid.[3]

Step 2: N-tert-Butylation of 2-Bromo-4-nitroaniline

The introduction of a tert-butyl group onto the nitrogen atom of an aniline can be challenging due to steric hindrance.[4] Traditional N-alkylation methods often result in low yields. A promising approach involves a copper-catalyzed reaction using a suitable tert-butylating agent.[5]

Plausible Reaction Scheme:

G 2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline N-t-Butyl 2-bromo-4-nitroaniline N-t-Butyl 2-bromo-4-nitroaniline 2-Bromo-4-nitroaniline->N-t-Butyl 2-bromo-4-nitroaniline t-Butyl 2,2,2-trichloroacetimidate Cu(OTf)2 (cat.), Nitromethane, rt

Figure 2: Proposed synthesis of N-t-Butyl 2-bromo-4-nitroaniline.

Proposed Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-nitroaniline (1.0 equiv), copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 10 mol%), and anhydrous nitromethane.

  • Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (1.5 equiv) to the reaction mixture. This reagent serves as an effective source of an electrophilic tert-butyl group.[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The electron-withdrawing nature of the nitro and bromo groups on the aniline ring is expected to enhance the reaction rate.[5]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target compound.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of N-t-Butyl 2-bromo-4-nitroaniline can be predicted based on the known data for its precursor and related N-tert-butylated anilines.

Physicochemical Properties
PropertyPredicted ValueReference/Basis
Molecular Formula C₁₀H₁₃BrN₂O₂-
Molecular Weight 273.13 g/mol -
Appearance Yellow to orange solidExtrapolated from 2-bromo-4-nitroaniline[6]
Melting Point > 100 °CIncreased due to higher molecular weight and potential for intermolecular interactions compared to the precursor (m.p. 104-108 °C)[6]
Solubility Soluble in polar organic solvents (e.g., acetone, ethyl acetate, dichloromethane); sparingly soluble in nonpolar solvents; insoluble in water.General solubility of substituted anilines
logP ~3.5Estimated based on the contribution of the tert-butyl group to lipophilicity.
Spectroscopic Characterization

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the tert-butyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HAr-H ortho to nitro group
~7.8dd1HAr-H ortho to bromo and amino groups
~7.0d1HAr-H ortho to amino group
~5.0s (broad)1HN-H
~1.4s9H-C(CH₃)₃

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR will provide information about the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~145C-NO₂
~142C-NH
~130-135Aromatic C-H
~115-125Aromatic C-Br and C-H
~55Quaternary C of t-butyl
~30CH₃ of t-butyl

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400N-H StretchSecondary Amine
~2960C-H Stretchsp³ (t-butyl)
~1590, ~1340Asymmetric & Symmetric NO₂ StretchNitro group
~1500C=C StretchAromatic Ring
~1200C-N StretchAryl Amine
~600C-Br StretchAryl Bromide

3.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[1] The molecular ion peak (M⁺) and a prominent (M+2)⁺ peak of similar intensity are expected.

  • Expected M⁺: m/z = 272 (for ⁷⁹Br) and 274 (for ⁸¹Br)

  • Major Fragmentation: Loss of a methyl group (-15) from the tert-butyl cation, and cleavage of the C-N bond.

Potential Applications in Drug Development

The unique combination of functional groups in N-t-Butyl 2-bromo-4-nitroaniline suggests several potential applications in drug discovery and development.

As a Scaffold for Novel Therapeutics

The substituted aniline core is a versatile scaffold for the synthesis of a wide range of biologically active molecules. The amino group can be further functionalized to introduce diverse pharmacophores.

G cluster_0 N-t-Butyl 2-bromo-4-nitroaniline A Core Scaffold B Antimicrobial Agents A->B Further Functionalization C Anticancer Agents A->C Further Functionalization D Kinase Inhibitors A->D Further Functionalization E Antiviral Compounds A->E Further Functionalization

Figure 3: Potential therapeutic applications derived from the core scaffold.

  • Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can be reduced within microbial cells to generate reactive nitrogen species that are cytotoxic.

  • Anticancer Agents: Many anticancer drugs contain a nitroaniline moiety. This scaffold can be elaborated to target specific enzymes or receptors involved in cancer progression.

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.

Role of the N-tert-Butyl Group

The N-tert-butyl group can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Metabolic Stability: The bulky tert-butyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation of nearby functional groups, thereby increasing the drug's half-life.[2]

  • Receptor Binding: The size and lipophilicity of the tert-butyl group can enhance the binding affinity of a molecule to its biological target by occupying hydrophobic pockets in the receptor's active site.

  • Solubility and Permeability: The introduction of a lipophilic tert-butyl group can influence a compound's solubility and its ability to cross cell membranes.

Conclusion

N-t-Butyl 2-bromo-4-nitroaniline represents a promising, yet underexplored, chemical entity for researchers in drug discovery and materials science. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential applications. By leveraging established chemical principles and data from its precursor, we have outlined a clear path for the synthesis and characterization of this molecule. The insights provided herein are intended to serve as a foundational resource to stimulate further research into this and related substituted anilines, ultimately contributing to the development of novel and effective therapeutic agents.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-nitroaniline. Retrieved January 24, 2026, from [Link]

  • Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
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  • Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • Suresh, et al. (2020). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. Ovidius University Annals of Chemistry, 31(1), 55-59.
  • Němec, V., Samsonov, M. A., Růžičková, Z., Vrána, J., & Růžička, A. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(33), 14757–14767. [Link]

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  • Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. [Link]

  • PubChem. (n.d.). 3-tert-Butylaniline. Retrieved January 24, 2026, from [Link]

  • Reddy, T. J., Le, K., & Hanson, J. E. (2009). Novel Use of Substituted 1,4-Dihydrobenz[d][3][7]oxazin-2-ones in the Synthesis of Important Aminomethyl o-Nitroanilines. The Journal of Organic Chemistry, 74(15), 5539–5542. [Link]

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  • Li, W., et al. (2021). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 11(52), 32961-32965.
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  • Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions.
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  • Scott, J. D., & Williams, D. P. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(2), 247–250.
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  • Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton transactions (Cambridge, England : 2003), 44(33), 14757–14767.
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  • Jin, J.-Z., & Sun, N.-B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(11), 6061–6064.
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Exploratory

An In-depth Technical Guide to the Core Reactions of N-t-Butyl 2-bromo-4-nitroaniline

Abstract N-t-Butyl 2-bromo-4-nitroaniline is a highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis. Its unique substitution pattern—featuring a sterically hindered...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-t-Butyl 2-bromo-4-nitroaniline is a highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis. Its unique substitution pattern—featuring a sterically hindered amine, a reactive bromine atom, and an electron-withdrawing nitro group—offers a rich landscape for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and principal reactions of this compound, offering field-proven insights into its application. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols for its key transformations, and discuss its strategic use in the synthesis of complex target molecules, particularly within the realm of drug discovery.

Introduction: Structural Significance and Physicochemical Properties

N-t-Butyl 2-bromo-4-nitroaniline, (CAS No. 39054-82-3), is a crystalline solid whose synthetic utility is derived from the orthogonal reactivity of its functional groups. The aromatic ring is highly electron-deficient due to the powerful mesomeric and inductive effects of the para-nitro group. This electronic feature is central to the molecule's reactivity, particularly in activating the C-Br bond towards nucleophilic aromatic substitution.

The N-tert-butyl group provides significant steric shielding to the adjacent amino group and the ortho-bromine atom. This hindrance can be strategically exploited to direct reactions to other sites or can be a factor to overcome in transformations involving the ortho position.

Table 1: Physicochemical Properties of N-t-Butyl 2-bromo-4-nitroaniline

PropertyValue
Molecular Formula C₁₀H₁₃BrN₂O₂
Molecular Weight 273.13 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 104.0 to 108.0 °C[1]
Solubility Soluble in dichloromethane, ethyl acetate, and other common organic solvents.

Synthesis of the Core Scaffold

The preparation of N-t-Butyl 2-bromo-4-nitroaniline is typically achieved through a multi-step sequence starting from more common precursors. A logical and frequently employed pathway involves the N-alkylation of a pre-existing bromo-nitroaniline.

Conceptual Synthesis Pathway

The synthesis begins with the bromination of 4-nitroaniline. The amino group is a strong ortho-, para-director. Since the para position is blocked by the nitro group, bromination occurs selectively at one of the ortho positions. The subsequent step is the introduction of the tert-butyl group onto the nitrogen atom. This is often challenging due to the steric bulk and requires specific conditions to achieve N-alkylation rather than elimination.

Caption: Synthetic route to N-t-Butyl 2-bromo-4-nitroaniline.

Validated Experimental Protocol: Synthesis of 2-Bromo-4-nitroaniline

This protocol is adapted from established literature procedures for the bromination of activated anilines.[2][3]

  • Materials: 4-Nitroaniline, Ammonium Bromide, Acetic Acid, 35% Hydrogen Peroxide.

  • Procedure:

    • To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-nitroaniline (6.0 g, 43.5 mmol) and ammonium bromide (4.5 g, 47.9 mmol).

    • Add 30 mL of glacial acetic acid to the flask. Stir the mixture to achieve a suspension.

    • Slowly add 35% hydrogen peroxide (1.63 g, 47.9 mmol) dropwise to the mixture at room temperature over 15 minutes. The reaction is exothermic.

    • Stir the reaction mixture vigorously at room temperature for 3 hours. A yellow precipitate will form.

    • Filter the precipitate using a Büchner funnel and wash thoroughly with deionized water (3 x 50 mL) to remove acetic acid and salts.

    • Dry the solid product under vacuum. Recrystallization from a mixture of dichloromethane and methanol can be performed for higher purity.

  • Causality: Hydrogen peroxide and ammonium bromide in acetic acid generate in situ bromine (Br₂), a safer and more controlled method than handling elemental bromine directly. The acetic acid serves as a solvent and a catalyst for the electrophilic aromatic substitution.

Key Reactions and Mechanistic Insights

The reactivity of N-t-Butyl 2-bromo-4-nitroaniline is dominated by two primary transformations: nucleophilic aromatic substitution at the bromine-bearing carbon and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The C-Br bond at the C2 position is highly activated towards nucleophilic attack. This is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

  • Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism.[4][5] A nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, which is a crucial stabilizing factor. In the second step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored.[5] The addition of the nucleophile is typically the rate-limiting step.[5]

SNAr_Mechanism cluster_react Reactant Structure cluster_int Intermediate cluster_prod Product Structure Reactant Start Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ (slow, RDS) Nu Nu:⁻ Product Substituted Product Intermediate->Product - Br⁻ (fast) Br_Leaving Br⁻ R_Struct Ar-Br I_Struct [Ar(Nu)(Br)]⁻ P_Struct Ar-Nu

Caption: Generalized workflow for an SNAr reaction.

  • Scope and Applications: This reaction is exceptionally useful for introducing a wide variety of functional groups, including amines, ethers, and thioethers. In drug discovery, this reaction is a cornerstone for building libraries of compounds by reacting the bromo-aniline core with various amines or alcohols to explore structure-activity relationships (SAR).[6][7]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding a substituted benzene-1,2-diamine derivative. These diamines are critical building blocks for the synthesis of heterocyclic compounds like benzimidazoles, which are prevalent scaffolds in medicinal chemistry.[7]

  • Reagent Selection and Causality: The choice of reducing agent is critical to ensure chemoselectivity, preserving the C-Br bond.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. However, over-reduction or hydrodebromination (loss of the bromine atom) can be a competing side reaction, especially under harsh conditions (high pressure or temperature).

    • Metal/Acid Systems (Sn/HCl, Fe/HCl): These are classic and robust methods for nitro group reduction.[8] Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is often preferred as it offers high chemoselectivity and milder conditions.

    • Transfer Hydrogenation (Hydrazine/Pd-C): This method avoids the need for high-pressure hydrogen gas and is often highly selective for the nitro group.[9]

Table 2: Comparison of Common Nitro Group Reduction Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂ (gas), Pd/C (5-10 mol%)MeOH or EtOH, RT, 1-5 atmHigh yield, clean byproducts (H₂O)Requires specialized equipment, risk of hydrodebromination
Metal in AcidSnCl₂·2H₂O, or Fe/NH₄ClEtOH or EtOAc, RefluxInexpensive, high chemoselectivityStoichiometric metal waste, acidic workup
Transfer HydrogenationHydrazine hydrate, Pd/CEtOH, RefluxNo H₂ gas needed, often very selectiveHydrazine is toxic, energetic reaction
Validated Experimental Protocol: Nitro Group Reduction with SnCl₂
  • Materials: N-t-Butyl 2-bromo-4-nitroaniline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Saturated Sodium Bicarbonate solution.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve N-t-Butyl 2-bromo-4-nitroaniline (5.0 g, 18.3 mmol) in 100 mL of absolute ethanol.

    • Add Tin(II) chloride dihydrate (20.6 g, 91.5 mmol, 5 equivalents) to the solution in portions. The reaction is exothermic.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

    • After completion, cool the reaction to room temperature and carefully pour it over crushed ice.

    • Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8-9. A tin hydroxide precipitate will form.

    • Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine product, N¹-t-Butyl-2-bromo-benzene-1,4-diamine.

  • Self-Validation: The product, a diamine, will have a significantly different Rf value on a TLC plate compared to the starting nitroaniline. Successful reduction can be confirmed by ¹H NMR (disappearance of aromatic signals deshielded by the nitro group and appearance of a new broad -NH₂ signal) and mass spectrometry (a decrease in mass corresponding to the O₂ to H₂ conversion).

Strategic Applications in Drug Discovery

The sequential application of the reactions described above makes N-t-Butyl 2-bromo-4-nitroaniline a powerful tool for building complex molecules.[10][11] A common workflow involves first performing an SNAr reaction to introduce a desired fragment, followed by the reduction of the nitro group, and then cyclization of the resulting diamine to form a heterocyclic core.

Caption: A typical synthetic workflow utilizing the title compound.

This strategy allows for the rapid generation of molecular diversity. The initial SNAr reaction can be performed with a library of nucleophiles (R-NuH), and the subsequent cyclization can be varied with different reagents, leading to a wide array of final products for biological screening.

Conclusion

N-t-Butyl 2-bromo-4-nitroaniline is a synthetically valuable intermediate whose reactivity is well-defined and reliable. The electron-deficient nature of the aromatic ring, governed by the nitro group, facilitates clean and high-yielding nucleophilic aromatic substitution reactions. The nitro group itself serves as a latent amino group, which can be unmasked under mild conditions to provide access to versatile diamine precursors. Understanding and mastering these core reactions empower researchers in medicinal chemistry and materials science to leverage this compound as a strategic building block for the synthesis of novel and complex molecular architectures.

References

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o840. Available at: [Link]

  • Do-Quyen, D., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Omega, 6(1), 53-63. Available at: [Link]

  • MDPI (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 50997856, 2-Bromo-4-(tert-butyl)-6-nitroaniline. PubChem. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Sadowski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. Available at: [Link]

  • Vázquez-Montelongo, E. A., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Mexican Chemical Society, 62(1). Available at: [Link]

  • Zymanczyk-Duda, E., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of N-t-Butyl 2-bromo-4-nitroaniline in Modern Organic Synthesis

Abstract N-t-Butyl 2-bromo-4-nitroaniline is a polysubstituted aromatic compound engineered for versatility in complex organic synthesis. Its unique arrangement of functional groups—a sterically hindered amine, a reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-t-Butyl 2-bromo-4-nitroaniline is a polysubstituted aromatic compound engineered for versatility in complex organic synthesis. Its unique arrangement of functional groups—a sterically hindered amine, a reactive bromine atom, and an electron-withdrawing nitro group—renders it a valuable building block for constructing diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of its strategic applications, focusing on palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer insights to guide researchers in leveraging this reagent's full potential.

Introduction: A Multifunctional Synthetic Platform

N-t-Butyl 2-bromo-4-nitroaniline (Molecular Formula: C₁₀H₁₃BrN₂O₂, Molecular Weight: 273.13 g/mol ) is more than a simple intermediate; it is a carefully designed synthetic platform.[1] The strategic placement of its functional groups allows for a sequence of selective transformations:

  • The Bromo Group (C2): Positioned ortho to the amine, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. It serves as a primary site for introducing carbon-carbon (e.g., Suzuki-Miyaura) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.

  • The Nitro Group (C4): As a strong electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring, activating it for certain transformations and deactivating it for others. Crucially, it can be selectively reduced to an amino group, paving the way for the synthesis of ortho-phenylenediamine derivatives, which are key precursors for valuable heterocyclic systems like benzimidazoles.[2]

  • The N-t-Butyl Group: This bulky alkyl group serves a dual purpose. Firstly, it acts as a protecting group, preventing unwanted side reactions at the nitrogen atom. Secondly, its steric hindrance can direct incoming reagents to other positions on the ring and can influence the conformation of the final molecule.

This combination of features enables chemists to build molecular complexity in a controlled, stepwise manner, making it an ideal starting material for creating libraries of compounds in drug discovery programs.[3]

Table 1: Physicochemical Properties and Identifiers
PropertyValueReference
CAS Number 952664-76-5[1]
Molecular Formula C₁₀H₁₃BrN₂O₂[1]
Molecular Weight 273.13 g/mol [1]
Appearance White to yellow or green solid/powder
Purity Typically >98% (GC)

Core Application I: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, owing to its mild conditions and broad functional group tolerance.[4] For N-t-Butyl 2-bromo-4-nitroaniline, this reaction provides a direct route to biaryl compounds, which are common motifs in pharmaceuticals and organic electronics.

Mechanistic Rationale

The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aniline derivative, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion, generated by a base) is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[6]

Suzuki_Miyaura_Workflow sub N-t-Butyl 2-bromo-4-nitroaniline reaction Suzuki-Miyaura Coupling sub->reaction boronic Ar'-B(OH)₂ boronic->reaction reagents Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₂CO₃) reagents->reaction workup Aqueous Work-up reaction->workup Reaction Completion (TLC) purify Column Chromatography workup->purify product Coupled Product (Biaryl Aniline) purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of N-t-Butyl 2-(4-methoxyphenyl)-4-nitroaniline

Objective: To demonstrate a typical Suzuki-Miyaura coupling protocol for the arylation of N-t-Butyl 2-bromo-4-nitroaniline.

Materials:

  • N-t-Butyl 2-bromo-4-nitroaniline (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-t-Butyl 2-bromo-4-nitroaniline (e.g., 273 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add this catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 10-15 minutes. This step is crucial as the Pd(0) species, formed in situ, is oxygen-sensitive.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The solvent mixture facilitates the dissolution of both organic and inorganic reagents.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Self-Validation: The success of the protocol is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, less polar product spot. Final characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will validate the structure and purity of the product.

Core Application II: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are privileged heterocyclic motifs found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[7][8] N-t-Butyl 2-bromo-4-nitroaniline is an excellent precursor for substituted benzimidazoles via a two-step sequence: nitro reduction followed by cyclization.

Benzimidazole_Synthesis cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Cyclization start N-t-Butyl 2-bromo-4-nitroaniline reduction Reduction (e.g., SnCl₂·2H₂O, HCl) start->reduction diamine Intermediate: N¹-t-Butyl-3-bromo- benzene-1,2-diamine reduction->diamine Formation of o-phenylenediamine cyclization Condensation (e.g., R-CHO, acid) diamine->cyclization product Final Product: Substituted Benzimidazole cyclization->product

Caption: Two-step synthesis of Benzimidazoles.

Experimental Protocol: Two-Step Synthesis of 7-Bromo-1-(t-butyl)-2-methyl-5-nitro-1H-benzimidazole

Objective: To synthesize a substituted benzimidazole from N-t-Butyl 2-bromo-4-nitroaniline. Note: This protocol involves an initial reduction of the nitro group, followed by cyclization. A more direct approach, starting from the related o-phenylenediamine, is often used, but this demonstrates the transformation of the nitroaniline itself. For a more direct route to a different benzimidazole, one would first reduce the nitro group as follows.

Step A: Reduction of the Nitro Group to form N¹-(tert-butyl)-3-bromo-benzene-1,2,4-triamine

Causality: The nitro group is reduced to a primary amine, creating the necessary 1,2-diamine functionality for subsequent cyclization. Tin(II) chloride in acidic medium is a classic and effective method for this transformation.[9]

Materials:

  • N-t-Butyl 2-bromo-4-nitroaniline (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-t-Butyl 2-bromo-4-nitroaniline (2.73 g, 10 mmol) in ethanol (50 mL).

  • Reagent Addition: To this solution, add a solution of SnCl₂·2H₂O (11.3 g, 50 mmol) in concentrated HCl (10 mL) dropwise at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Neutralization & Extraction: Carefully pour the reaction mixture onto crushed ice and basify by the slow addition of 5M NaOH solution until the pH is ~8-9. The tin salts will precipitate.

  • Filtration & Extraction: Filter the mixture through a pad of celite to remove the inorganic precipitate. Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting diamine is often used immediately in the next step without extensive purification due to its potential instability (oxidation).

Step B: Cyclization with Acetic Acid to form 7-Bromo-1-(t-butyl)-5-nitro-1H-benzo[d]imidazol-2-ol (Illustrative) (Note: A more common cyclization with an aldehyde would yield a 2-substituted benzimidazole. This example uses an alternative cyclizing agent for illustrative purposes.)

Causality: The 1,2-diamine undergoes condensation with a carbonyl-containing reagent (here, acetic acid in an illustrative Phillips reaction) to form the five-membered imidazole ring fused to the benzene core.[10]

Materials:

  • Crude diamine from Step A (1.0 eq)

  • Glacial Acetic Acid

  • 4M Hydrochloric Acid

Procedure:

  • Reaction Setup: Place the crude diamine from the previous step into a round-bottom flask. Add glacial acetic acid (20 mL).

  • Cyclization: Heat the mixture to reflux (around 120 °C) for 2-4 hours. Monitor the formation of the benzimidazole product by TLC.

  • Isolation: Cool the reaction mixture to room temperature. Pour it into a beaker of cold water (100 mL). The product may precipitate.

  • Neutralization: Neutralize the solution with aqueous ammonia or sodium bicarbonate to precipitate the product fully.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzimidazole derivative.

Safety, Handling, and Storage

Working with substituted nitroanilines requires adherence to strict safety protocols. Users must consult the full Safety Data Sheet (SDS) before handling.[11]

Table 2: Hazard Identification and Precautionary Measures
Hazard StatementClassPrecautionary Action
H302: Harmful if swallowedAcute Toxicity, OralDo not eat, drink, or smoke when using. Wash hands thoroughly after handling.[12]
H315: Causes skin irritationSkin IrritationWear protective gloves and clothing. Wash contaminated skin thoroughly.[12]
H319: Causes serious eye irritationEye IrritationWear eye/face protection. Rinse cautiously with water for several minutes.[12]
H335: May cause respiratory irritationSTOT, Single ExposureAvoid breathing dust. Use only outdoors or in a well-ventilated area.[12]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

N-t-Butyl 2-bromo-4-nitroaniline is a powerful and versatile building block for synthetic chemists. Its well-defined reactive sites allow for selective and high-yielding transformations, including robust palladium-catalyzed cross-couplings and the efficient construction of medicinally relevant benzimidazole cores. The protocols and insights provided in this guide are designed to empower researchers to confidently integrate this reagent into their synthetic strategies, accelerating the development of novel molecules for a wide range of scientific applications.

References

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

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  • ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. [Link]

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  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • National Institutes of Health. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Institutes of Health. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Journal of the Brazilian Chemical Society. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]

Sources

Application

Topic: Suzuki Coupling Reactions with N-t-Butyl 2-bromo-4-nitroaniline

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using the sterically hindered and electronically deactivated substrate, N-t-Butyl 2-bromo-4-nitroaniline. This document is designed to move beyond a simple recitation of steps, offering insights into the causality behind procedural choices and empowering researchers to adapt and troubleshoot these powerful C-C bond-forming reactions.

Introduction: Navigating Steric and Electronic Challenges

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the creation of biaryl structures that are fundamental to pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's power lies in its general reliability and tolerance for a wide array of functional groups.

The substrate at the core of this note, N-t-Butyl 2-bromo-4-nitroaniline, presents a unique combination of electronic and steric features that demand a carefully considered approach. The presence of a strong electron-withdrawing nitro group para to the bromine atom enhances the electrophilicity of the reaction center, which is favorable for the initial oxidative addition step.[3] However, this is contrasted by the significant steric bulk of the N-tert-butyl group at the ortho position. This steric shield can impede the approach of the palladium catalyst, making the reaction challenging and often rendering standard catalyst systems ineffective.[4]

This application note provides a framework for overcoming these challenges, detailing robust protocols and the underlying principles that govern catalyst selection, reaction setup, and optimization for this class of substrates.

The Catalytic Cycle: A Mechanistic Rationale

The Suzuki-Miyaura coupling is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] A comprehensive understanding of this cycle is paramount for rational problem-solving and optimization. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6]

Suzuki_Catalytic_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction. pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Biaryl Product) trans_complex->product arx Ar-X (N-t-Butyl 2-bromo-4-nitroaniline) arx->pd0 boronic R-B(OH)₂ boronate [R-B(OH)₃]⁻ (Activated Boronate) boronic->boronate base Base (e.g., K₃PO₄) base->boronic boronate->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 1: Oxidative Addition

This is the initial and often rate-determining step where the Pd(0) catalyst inserts into the carbon-bromine bond.[6] While the electron-withdrawing nitro group on N-t-Butyl 2-bromo-4-nitroaniline activates the C-Br bond, the ortho N-t-butyl group creates a significant steric barrier. To overcome this, the catalyst system must employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is small enough to access the sterically encumbered reaction site.

Pillar 2: Transmetalation

This step involves the transfer of the organic group from the boron atom to the palladium center. The process is not spontaneous; it requires activation of the organoboron reagent by a base.[7][8] The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic moiety to the electrophilic Pd(II) center.[1] The choice of a moderately strong base like potassium phosphate is often ideal as it is effective without promoting unwanted side reactions.

Pillar 3: Reductive Elimination

This is the final, product-forming step. The two organic groups (the aniline derivative and the group from the boronic acid) on the Pd(II) complex couple, forming the new C-C bond of the biaryl product.[5] This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This step is typically fast, especially when facilitated by bulky ligands that favor the cis-complex required for elimination.

Experimental Protocols & Workflow

The following protocols are designed to be robust starting points for the Suzuki coupling of N-t-Butyl 2-bromo-4-nitroaniline. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox to prevent catalyst degradation.

Experimental_Workflow Figure 2: General Experimental Workflow for Suzuki Coupling. start 1. Assemble Reagents setup 2. Combine Solids in Reaction Vessel (Aryl Bromide, Boronic Acid, Base, Catalyst) start->setup inert 3. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 4. Add Degassed Solvent(s) inert->solvent reaction 5. Heat and Stir (Conventional or Microwave) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Reaction Work-up (Quench, Extract, Dry) monitor->workup Complete purify 8. Purification (Column Chromatography) workup->purify analyze 9. Characterization (NMR, MS) purify->analyze

Caption: General experimental workflow for a Suzuki coupling reaction.

Protocol 1: Conventional Thermal Suzuki Coupling

This protocol utilizes a modern, air-stable palladium pre-catalyst for high reproducibility.

Materials & Reagents:

  • N-t-Butyl 2-bromo-4-nitroaniline (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • XPhos Pd G3 (or similar Buchwald pre-catalyst) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Schlenk flask or sealed reaction tube with a magnetic stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add N-t-Butyl 2-bromo-4-nitroaniline (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and the XPhos Pd G3 pre-catalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure the removal of all oxygen.[9]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, ~0.2 M concentration) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir the mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to observe the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.

Materials & Reagents:

  • Same as Protocol 1, but use a dedicated microwave reaction vial.

Procedure:

  • Reaction Setup: In a microwave reaction vial equipped with a small magnetic stir bar, combine N-t-Butyl 2-bromo-4-nitroaniline (1.0 equiv), the arylboronic acid (1.5 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and a suitable palladium catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos).[4]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) to the vial.[10]

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 20-60 minutes with stirring.[4]

  • Work-up and Purification: After the reaction, cool the vial to room temperature using compressed air. Work up and purify the product as described in Protocol 1.[10]

Data Presentation & Expected Outcomes

The success of a Suzuki coupling is highly dependent on the specific conditions. The tables below provide representative parameters and expected analytical data for the synthesis of N-t-Butyl-4-nitro-[1,1'-biphenyl]-2-amine.

Table 1: Representative Reaction Parameters

Parameter Condition Rationale / Comment
Aryl Halide N-t-Butyl 2-bromo-4-nitroaniline Electronically activated but sterically hindered substrate.
Boronic Acid Phenylboronic Acid (1.2 equiv) A slight excess is used to drive the reaction to completion.
Catalyst XPhos Pd G3 (2 mol%) A modern pre-catalyst ideal for sterically demanding couplings.
Base K₃PO₄ (2.0 equiv) Effective base for activating the boronic acid; non-nucleophilic.
Solvent 1,4-Dioxane A common, effective solvent for Suzuki reactions. Must be degassed.
Temperature 100 °C Sufficient thermal energy to overcome the activation barrier.
Time 12 hours Typical timeframe; should be optimized via reaction monitoring.

| Expected Yield | 75-90% | Varies with purity of reagents and reaction execution. |

Table 2: Representative Analytical Data for N-t-Butyl-4-nitro-[1,1'-biphenyl]-2-amine

Analysis Expected Data
Appearance Yellow to orange solid
¹H NMR (CDCl₃) δ ~8.0-8.2 (m, 2H), 7.2-7.6 (m, 6H), 5.5-5.8 (br s, 1H, NH), 1.4 (s, 9H, t-Bu) ppm
¹³C NMR (CDCl₃) δ ~150, 145, 140, 138, 130, 129, 128, 125, 120, 118, 55, 30 ppm

| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₁₆H₁₉N₂O₂⁺: 287.1441; found: 287.1445 |

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficient temperature.3. Inappropriate ligand for steric hindrance.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Increase reaction temperature in 10 °C increments.3. Switch to a bulkier ligand (e.g., XPhos, SPhos) or an NHC-based catalyst system.[11]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) source without an effective reductant.1. Improve degassing procedures for solvents and the reaction vessel.2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a reliable pre-catalyst that generates Pd(0) in situ.[5]
Debromination of Starting Material 1. Base-promoted side reaction.2. Reaction temperature is too high.1. Switch to a milder base (e.g., K₂CO₃) or use a non-aqueous solvent system.2. Reduce the reaction temperature and monitor for longer times.
Low Mass Balance 1. Product degradation under reaction conditions.2. Product is water-soluble or volatile.1. Lower the reaction temperature and/or shorten the reaction time.2. Modify the aqueous work-up (e.g., saturate the aqueous layer with NaCl) to improve extraction efficiency.

Conclusion

The Suzuki-Miyaura coupling of N-t-Butyl 2-bromo-4-nitroaniline is a challenging yet highly achievable transformation. Success hinges on a rational approach that directly addresses the substrate's significant steric hindrance. The use of modern palladium pre-catalysts featuring bulky, electron-rich phosphine ligands is critical. The protocols and insights provided in this document offer a robust foundation for researchers to synthesize valuable biaryl aniline derivatives, which serve as crucial intermediates in the pursuit of new therapeutics and functional materials.

References

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: 2-Bromo-4-nitroaniline Source: ResearchGate URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit r/Chempros URL: [Link]

  • Title: Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature Source: MDPI URL: [Link]

  • Title: Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system Source: ResearchGate URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Group, Harvard University URL: [Link]

  • Title: Mechanism of the Suzuki Reaction Source: Harvard University URL: [Link]

  • Title: Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts Source: ACS Publications URL: [Link]

  • Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: National Institutes of Health (NIH) URL: [Link]

Sources

Method

Synthetic Protocols for the Derivatization of N-t-Butyl 2-bromo-4-nitroaniline: An Application Note for Advanced Drug Discovery

Introduction: The Strategic Value of N-t-Butyl 2-bromo-4-nitroaniline in Medicinal Chemistry N-t-Butyl 2-bromo-4-nitroaniline is a highly functionalized aromatic scaffold of significant interest to researchers in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-t-Butyl 2-bromo-4-nitroaniline in Medicinal Chemistry

N-t-Butyl 2-bromo-4-nitroaniline is a highly functionalized aromatic scaffold of significant interest to researchers in drug development and materials science. The presence of three distinct functional groups—a sterically demanding N-t-butyl group, a synthetically versatile bromine atom, and a strongly electron-withdrawing nitro group—provides a unique platform for the synthesis of a diverse array of complex molecules. The strategic placement of these moieties allows for selective and sequential chemical transformations, making this compound an ideal starting material for the construction of combinatorial libraries and the exploration of novel chemical space.

The derivatization of this scaffold is particularly relevant in the context of kinase inhibitor development, where substituted anilines are a common feature. Furthermore, the inherent electronic properties of the nitroaniline core make its derivatives candidates for applications in nonlinear optics and as specialized dyes and pigments. This application note provides a comprehensive guide to the synthetic derivatization of N-t-Butyl 2-bromo-4-nitroaniline, focusing on robust and versatile palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each protocol is presented with a detailed rationale for the experimental design, empowering researchers to not only replicate the described methods but also to adapt and optimize them for their specific synthetic targets.

Characterization of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis. Key physical and spectral data for N-t-Butyl 2-bromo-4-nitroaniline are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₃BrN₂O₂
Molecular Weight 273.13 g/mol
Appearance Yellow to orange solid
CAS Number 952664-76-5

Synthetic Strategy Overview

The derivatization of N-t-Butyl 2-bromo-4-nitroaniline can be strategically approached by targeting the versatile C-Br bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds at this position. Additionally, the electron-deficient nature of the aromatic ring, a consequence of the potent electron-withdrawing nitro group, facilitates nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon.

G cluster_0 Derivatization Pathways start N-t-Butyl 2-bromo-4-nitroaniline suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira snar Nucleophilic Aromatic Substitution (C-Nu Bond Formation) start->snar Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(L)₂-Br (Oxidative Addition Intermediate) Pd0->ArPdBr ArPdR Ar-Pd(II)(L)₂-R (Transmetalation Intermediate) ArPdBr->ArPdR Product Ar-R + Pd(0)L₂ ArPdR->Product Reductive Elimination ArBr N-t-Butyl 2-bromo-4-nitroaniline ArBr->ArPdBr Oxidative Addition Boronic R-B(OR)₂ + Base Boronic->ArPdR Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add N-t-Butyl 2-bromo-4-nitroaniline (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a suitable ligand; 1-5 mol%).

  • Solvent and Degassing: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, or DMF). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Table: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄The choice of ligand is crucial. For sterically hindered substrates, bulky electron-rich phosphine ligands are often beneficial.
Ligand SPhos, XPhos, RuPhosThese ligands can improve catalytic activity for challenging couplings.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid. K₃PO₄ is often effective for hindered substrates.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common. The choice of solvent can significantly impact reaction rate and yield.
Temperature 80-120 °CHigher temperatures are often required for less reactive substrates.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. This reaction is of immense importance in medicinal chemistry for the synthesis of a wide range of nitrogen-containing heterocycles and other pharmacologically relevant structures.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine N-t-Butyl 2-bromo-4-nitroaniline (1.0 equiv), the desired amine (1.1-1.5 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄; 1.5-2.5 equiv) in a dry Schlenk flask.

  • Catalyst Addition: Add the palladium pre-catalyst and a suitable phosphine ligand (e.g., a biarylphosphine ligand such as XPhos or SPhos; 1-5 mol%).

  • Solvent and Degassing: Add a dry, degassed aprotic solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sulfate. Purify by column chromatography.

Data Table: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsRationale & Considerations
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium sources.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biarylphosphine ligands are essential for efficient C-N bond formation.
Base NaOtBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent catalyst deactivation.
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the coupling partners.
C. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of conjugated enynes and aryl alkynes, which are important building blocks in materials science and for the synthesis of complex natural products.

Mechanistic Rationale: The Sonogashira coupling involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the palladium(II) intermediate and the copper acetylide, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask, add N-t-Butyl 2-bromo-4-nitroaniline (1.0 equiv), the terminal alkyne (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 1-10 mol%).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a suitable base (e.g., triethylamine or diisopropylamine).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Data Table: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard palladium catalysts are generally effective.
Copper Co-catalyst CuICopper(I) iodide is the most common co-catalyst.
Base Triethylamine, DiisopropylamineThe base serves as both a solvent and to neutralize the HX formed.
Solvent THF, DMFAnhydrous, degassed solvents are recommended.
Temperature Room Temperature to 60 °CThe reaction is often run at or slightly above room temperature.

II. Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group at the para position and the bromo group at the ortho position to the amine significantly activates the aromatic ring of N-t-Butyl 2-bromo-4-nitroaniline towards nucleophilic aromatic substitution. [1]This provides a complementary, metal-free method for derivatization.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For a visual explanation of the SNAr mechanism, refer to the tutorial by The Organic Chemistry Tutor.

SNAr_Mechanism Start N-t-Butyl 2-bromo-4-nitroaniline + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Start->Meisenheimer Addition Product Substituted Product + Br⁻ Meisenheimer->Product Elimination

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Reagent Preparation: In a round-bottom flask, dissolve N-t-Butyl 2-bromo-4-nitroaniline (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Nucleophile and Base Addition: Add the desired nucleophile (e.g., an alcohol, amine, or thiol; 1.1-2.0 equiv) and a base (e.g., K₂CO₃, NaH, or Et₃N) if required to generate the active nucleophile.

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 60 to 150 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Table: Recommended Starting Conditions for Nucleophilic Aromatic Substitution

ParameterRecommended ConditionsRationale & Considerations
Nucleophile Alcohols, Amines, ThiolsThe choice of nucleophile will determine the resulting derivative.
Base K₂CO₃, NaH, Et₃NA base may be needed to deprotonate the nucleophile.
Solvent DMF, DMSO, NMPPolar aprotic solvents are ideal for SNAr reactions.
Temperature 60-150 °CThe required temperature depends on the nucleophilicity of the attacking species and the stability of the starting material.

Safety and Handling

Palladium-catalyzed cross-coupling reactions can be exothermic and should be conducted with appropriate safety precautions. [2]It is essential to perform a thorough risk assessment before conducting any new reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information on the starting material, consult the Safety Data Sheet for 2-bromo-4-nitroaniline.

Conclusion

N-t-Butyl 2-bromo-4-nitroaniline is a valuable and versatile building block for the synthesis of a wide range of complex organic molecules. The synthetic protocols outlined in this application note provide a robust starting point for researchers to explore the derivatization of this scaffold. By understanding the underlying mechanistic principles of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, scientists can rationally design and optimize synthetic routes to novel compounds with potential applications in drug discovery and materials science.

References

  • Quigley, C. (2019). Palladium Cross-Coupling Reactions 1. An Introduction. [Video]. YouTube. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Cheminform. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Video]. YouTube. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Video]. YouTube. [Link]

  • Yang, Q., & Canturk, B. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608–2626. [Link]

Sources

Application

Application Notes and Protocols for N-t-Butyl 2-bromo-4-nitroaniline in Medicinal Chemistry

Introduction: A Trifunctional Scaffold for Complex Molecule Synthesis N-t-Butyl 2-bromo-4-nitroaniline is a richly functionalized aromatic compound poised for significant application in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifunctional Scaffold for Complex Molecule Synthesis

N-t-Butyl 2-bromo-4-nitroaniline is a richly functionalized aromatic compound poised for significant application in medicinal chemistry and drug discovery. Its strategic arrangement of three distinct chemical handles—a nucleophilic secondary amine, a versatile aryl bromide, and a reducible nitro group—makes it an exemplary building block for constructing diverse and complex molecular architectures. The true utility of this reagent lies not in any inherent biological activity, but in its capacity as a versatile scaffold for library synthesis and lead optimization campaigns.

The key attributes of this molecule are:

  • The Aryl Bromide: Positioned ortho to the amino group, the bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents to build molecular complexity.

  • The Nitro Group: This powerful electron-withdrawing group can be readily reduced to a primary amine, yielding a substituted phenylenediamine. This transformation opens up a vast chemical space for the synthesis of bioactive heterocycles, such as benzimidazoles, quinoxalines, and other fused ring systems.

  • The N-tert-Butyl Group: Far from being a simple protecting group, the t-butyl moiety serves critical functions in drug design. Its significant steric bulk can act as a "steric shield," hindering metabolic attack on adjacent functional groups and increasing the compound's stability.[1] Furthermore, its lipophilicity can be strategically employed to modulate solubility and enhance membrane permeability.[2] In biophysical studies, the nine equivalent protons of the t-butyl group provide a strong, sharp singlet in ¹H NMR, which is invaluable for monitoring ligand binding and protein-ligand interactions via techniques like the Nuclear Overhauser Effect (NOE).[3]

This guide provides detailed protocols for the synthesis and derivatization of N-t-Butyl 2-bromo-4-nitroaniline, showcasing its potential as a cornerstone intermediate in modern medicinal chemistry programs.

Physicochemical Properties and Safety Data

A summary of the key properties for N-t-Butyl 2-bromo-4-nitroaniline is provided below. Safety information is extrapolated from data on structurally related compounds, such as 2-bromo-4-nitroaniline and p-nitroaniline, and should be treated with the utmost caution.

PropertyValueSource
CAS Number 952664-76-5Sigma-Aldrich
Molecular Formula C₁₀H₁₃BrN₂O₂Santa Cruz Biotechnology[1]
Molecular Weight 273.13 g/mol Santa Cruz Biotechnology[1]
Appearance (Predicted) Yellow to orange solidN/A
Purity ≥98%Sigma-Aldrich
InChI Key RYOITTMHFVTIQN-UHFFFAOYSA-NSigma-Aldrich

Table 1: Physicochemical data for N-t-Butyl 2-bromo-4-nitroaniline.

Safety, Handling, and Disposal

Warning: N-t-Butyl 2-bromo-4-nitroaniline is a research chemical with limited toxicological data. Based on its structural alerts (nitroaromatic, aniline), it should be handled as a hazardous substance.

  • Hazard Classification (Predicted): Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[4]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves (double-gloving recommended), and chemical safety goggles.[5]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all equipment is properly grounded to prevent static discharge.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not empty into drains.[6]

Synthesis Protocol: N-tert-Butylation of 2-bromo-4-nitroaniline

The introduction of the N-t-butyl group onto the parent aniline is a critical first step. While direct alkylation is challenging due to the low nucleophilicity of the aniline and potential for over-alkylation, a plausible route involves the reaction with a tert-butyl cation precursor under acidic conditions.

Workflow for Synthesis

A 2-Bromo-4-nitroaniline C Reaction Mixture (Stir at RT) A->C B t-Butanol / H₂SO₄ B->C D Quench (Ice-water) & Neutralize (NaOH) C->D E Extract (EtOAc) D->E F Dry & Concentrate E->F G Purify (Column Chromatography) F->G H N-t-Butyl 2-bromo-4-nitroaniline G->H

Caption: Synthesis workflow for N-t-Butyl 2-bromo-4-nitroaniline.

Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-nitroaniline (10.0 g, 46.1 mmol, 1.0 equiv.).

  • Reagent Addition: Carefully add concentrated sulfuric acid (50 mL) to the flask while cooling in an ice bath. Stir until the aniline is fully dissolved.

  • Alkylation: To the stirred solution, add tert-butanol (5.12 g, 69.1 mmol, 1.5 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes), checking for the consumption of the starting material.

  • Workup - Quenching: Slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring.

  • Workup - Neutralization: Carefully neutralize the acidic solution by the slow addition of 10 M sodium hydroxide (NaOH) solution until the pH is approximately 8-9. Maintain cooling with an ice bath during this exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to yield the pure N-t-Butyl 2-bromo-4-nitroaniline.

Application Note 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of biaryl and related structures that are prevalent in pharmaceuticals.[7] The ortho-bromo substituent of N-t-Butyl 2-bromo-4-nitroaniline is an ideal handle for this transformation.

Workflow for Suzuki-Miyaura Coupling

sub N-t-Butyl 2-bromo-4-nitroaniline mix Combine Reagents & Degas sub->mix bor Arylboronic Acid bor->mix cat Pd Catalyst & Ligand cat->mix base Base (e.g., K₂CO₃) base->mix solv Solvent (e.g., Dioxane/H₂O) solv->mix react Heat Reaction (e.g., 90 °C) mix->react workup Aqueous Workup & Extraction react->workup purify Purification workup->purify prod Coupled Product purify->prod

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of N-t-Butyl 2-(p-tolyl)-4-nitroaniline

This protocol describes a representative Suzuki coupling with p-tolylboronic acid. Conditions should be optimized for other boronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask, add N-t-Butyl 2-bromo-4-nitroaniline (273 mg, 1.0 mmol, 1.0 equiv.), p-tolylboronic acid (204 mg, 1.5 mmol, 1.5 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-8 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography (hexanes/ethyl acetate gradient) to yield the desired biaryl product.

Application Note 2: Synthesis of Diamine Intermediate via Nitro Reduction

The reduction of the nitro group to a primary amine unmasks a valuable synthetic handle, converting the scaffold into a substituted o-phenylenediamine. These diamines are key precursors for a wide array of nitrogen-containing heterocycles.[8]

Workflow for Nitro Reduction and Potential Derivatization

cluster_derivatization Potential Subsequent Reactions start N-t-Butyl 2-bromo- 4-nitroaniline diamine N¹-(tert-butyl)-2-bromo- benzene-1,4-diamine start->diamine Reduction (EtOH, HCl) reductant Reducing Agent (e.g., SnCl₂·2H₂O) reductant->diamine acid Carboxylic Acid (for Benzimidazole) diamine->acid Cyclocondensation dicarbonyl α-Dicarbonyl (for Quinoxaline) diamine->dicarbonyl Cyclocondensation benzimidazole Benzimidazole Derivative acid->benzimidazole quinoxaline Quinoxaline Derivative dicarbonyl->quinoxaline

Caption: Reduction of the nitro group and subsequent potential heterocycle formation.

Protocol: Reduction using Tin(II) Chloride
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve N-t-Butyl 2-bromo-4-nitroaniline (546 mg, 2.0 mmol, 1.0 equiv.) in ethanol (20 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.26 g, 10.0 mmol, 5.0 equiv.) to the solution.

  • Reaction: Carefully add concentrated hydrochloric acid (2 mL) dropwise. Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup - Quenching: Cool the reaction to room temperature and pour it into a beaker of ice water (50 mL).

  • Workup - Basification: Slowly add saturated sodium bicarbonate (NaHCO₃) solution until the pH of the mixture is ~8. A precipitate of tin salts will form.

  • Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting diamine is often used in the next step without further purification, but can be purified by chromatography if necessary. Note: Phenylenediamines can be sensitive to air and light and should be used promptly.

Conclusion

N-t-Butyl 2-bromo-4-nitroaniline is a highly valuable and versatile building block for medicinal chemistry. The strategic orthogonality of its functional groups allows for sequential, controlled modifications, enabling access to a wide range of complex molecular scaffolds. The protocols outlined in this guide provide a robust starting point for researchers to exploit the full synthetic potential of this intermediate in the pursuit of novel therapeutic agents.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • Deng, Y., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances. [Link]

  • Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
  • Wang, Y., et al. (2024). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Environmental Science & Technology. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Orts, J., et al. (2018). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 9(2), 111-115. [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(15), 4467. [Link]

  • Cosmetic Ingredient Review. (2024). Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. [Link]

  • ResearchGate. (n.d.). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH4 using PBA (CoTCNi/HCCr) as nanocatalyst. [Link]

  • Nohynek, G.J., et al. (2004). Toxicity and human health risk of hair dyes. Food and Chemical Toxicology, 42(4), 517-543. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: p-Nitroaniline. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PrepChem. (n.d.). Synthesis of 4-tert.-butylaniline. [Link]

  • ResearchGate. (n.d.). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. [Link]

  • ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. [Link]

  • ACS Publications. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]

  • Cosmetic Ingredient Review. (2025). Amended Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in Cosmetics. [Link]

  • PubMed. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: p-nitroaniline. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • PubMed Central. (n.d.). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

Sources

Method

Application Notes and Protocols for N-t-Butyl 2-bromo-4-nitroaniline in Organic Synthesis

Introduction N-t-Butyl 2-bromo-4-nitroaniline is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nucleophilic secondary amine, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-t-Butyl 2-bromo-4-nitroaniline is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nucleophilic secondary amine, a reactive aryl bromide, and an electron-withdrawing nitro group, allows for a diverse range of chemical transformations. The sterically demanding tert-butyl group can influence reaction kinetics and selectivity, offering unique opportunities for targeted synthesis. This guide provides detailed experimental procedures for the preparation of N-t-Butyl 2-bromo-4-nitroaniline and its subsequent application in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices.

Synthesis of N-t-Butyl 2-bromo-4-nitroaniline

The synthesis of N-t-Butyl 2-bromo-4-nitroaniline is a two-step process commencing with the bromination of 4-nitroaniline to afford 2-bromo-4-nitroaniline. This is followed by the N-tert-butylation of the resulting aniline.

Part 1: Synthesis of 2-bromo-4-nitroaniline

This procedure is adapted from a well-established method for the regioselective bromination of 4-nitroaniline.[1][2]

Reaction Scheme:

Experimental Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (6.0 g, 43.5 mmol) and ammonium bromide (4.5 g, 47.9 mmol).

  • Add glacial acetic acid (30 mL) to the flask and stir the mixture to obtain a suspension.

  • Carefully add 35% hydrogen peroxide (1.63 g, 47.9 mmol) dropwise to the stirring suspension at room temperature.

  • Continue stirring the reaction mixture at room temperature for 3 hours. A precipitate will form during this time.

  • Collect the precipitate by vacuum filtration and wash the solid thoroughly with deionized water.

  • Recrystallize the crude product from a mixture of dichloromethane and methanol to yield pure 2-bromo-4-nitroaniline as a yellow solid.

Rationale and Insights:

  • Reagents: The use of ammonium bromide and hydrogen peroxide in acetic acid provides an in situ source of electrophilic bromine. This method is often preferred over using elemental bromine due to its milder nature and reduced safety hazards.

  • Regioselectivity: The directing effects of the amino and nitro groups on the aromatic ring favor bromination at the position ortho to the amino group and meta to the nitro group.

  • Purification: Recrystallization is crucial for removing any unreacted starting material and potential side products, ensuring the purity of the intermediate for the subsequent step.

Part 2: N-tert-butylation of 2-bromo-4-nitroaniline

The introduction of the tert-butyl group onto the nitrogen atom of 2-bromo-4-nitroaniline can be challenging due to the reduced nucleophilicity of the amine, a consequence of the electron-withdrawing nitro group and steric hindrance. A copper-catalyzed method using tert-butyl 2,2,2-trichloroacetimidate offers a mild and effective solution.

Reaction Scheme:

Experimental Protocol:

  • To a dry 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-nitroaniline (1.0 eq), copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 eq), and anhydrous nitromethane.

  • Stir the mixture at room temperature until the starting materials are fully dissolved.

  • Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-t-Butyl 2-bromo-4-nitroaniline.

Rationale and Insights:

  • Catalyst: Copper(II) triflate is an effective Lewis acid catalyst for this transformation. It is proposed to activate the tert-butylating agent.

  • tert-Butylation Agent: tert-Butyl 2,2,2-trichloroacetimidate serves as an efficient source of an electrophilic tert-butyl group under mild conditions.

  • Solvent: Anhydrous nitromethane is a suitable polar aprotic solvent for this reaction.

  • Work-up and Purification: The aqueous work-up removes the copper catalyst and other water-soluble byproducts. Flash chromatography is necessary to isolate the pure N-tert-butylated product from any unreacted starting material and potential side products.

Characterization of N-t-Butyl 2-bromo-4-nitroaniline

The successful synthesis of N-t-Butyl 2-bromo-4-nitroaniline should be confirmed by standard analytical techniques.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂O₂[3]
Molecular Weight 273.13 g/mol [3]
Appearance Light yellow to yellow solid[4]
Melting Point 61 °C[4]

Spectroscopic Data (Predicted):

  • 1H NMR: The spectrum is expected to show a singlet for the tert-butyl protons at approximately 1.4-1.6 ppm. The aromatic protons should appear as distinct signals in the downfield region (7.0-8.5 ppm). A broad singlet corresponding to the N-H proton may also be observed.

  • 13C NMR: The spectrum should display a signal for the quaternary carbon of the tert-butyl group around 55-60 ppm and the methyl carbons of the tert-butyl group around 30 ppm. The aromatic carbons will resonate in the 110-150 ppm range.

Applications in Cross-Coupling Reactions

The presence of the aryl bromide moiety in N-t-Butyl 2-bromo-4-nitroaniline makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.[5] The following is a general protocol for the coupling of N-t-Butyl 2-bromo-4-nitroaniline with an arylboronic acid. Due to the steric hindrance of the tert-butyl group, a catalyst system known to be effective for challenging substrates is recommended.[6]

Reaction Workflow:

Suzuki_Workflow A 1. Reaction Setup (Substrates, Base, Solvent) B 2. Degassing (Inert Atmosphere) A->B C 3. Catalyst Addition (Pd Catalyst, Ligand) B->C D 4. Heating (Reaction Time & Temp.) C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Chromatography) E->F G 7. Product Analysis (NMR, MS) F->G

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

  • In a dry Schlenk tube, combine N-t-Butyl 2-bromo-4-nitroaniline (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired biaryl product.

Causality and Optimization:

  • Catalyst and Ligand: The choice of catalyst and ligand is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands, such as those in pre-formed catalysts like Pd(dppf)Cl₂, are often necessary to promote efficient oxidative addition and reductive elimination.

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation. The choice of base and solvent system can significantly impact the reaction rate and yield and may require optimization for different substrates.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[7] This protocol outlines a general procedure for the coupling of N-t-Butyl 2-bromo-4-nitroaniline with a primary or secondary amine.

Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br (Ln) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')(Ln)]+Br- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' (Ln) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol:

  • To a dry Schlenk tube, add N-t-Butyl 2-bromo-4-nitroaniline (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Add a palladium catalyst and a suitable ligand. A common combination is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and a bulky phosphine ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • Ligand Selection: The success of the Buchwald-Hartwig amination of sterically hindered substrates is highly dependent on the choice of ligand. Bulky, electron-rich ligands like XPhos are often required to facilitate the reductive elimination step, which can be the rate-limiting step for hindered substrates.

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a common and effective choice.

  • Reaction Conditions: The reaction temperature and time may need to be optimized depending on the reactivity of the specific amine coupling partner.

Safety and Handling

  • 2-bromo-4-nitroaniline and its derivatives should be handled with care. These compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[8][9]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Refer to the Safety Data Sheet (SDS) for the specific reagents used for comprehensive safety information. [8][9]

Conclusion

N-t-Butyl 2-bromo-4-nitroaniline is a versatile building block for organic synthesis. The protocols provided herein offer a reliable starting point for its preparation and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The insights into the rationale behind the experimental choices are intended to empower researchers to troubleshoot and optimize these reactions for their specific synthetic targets. The steric and electronic properties of this substrate present both challenges and opportunities, making it an interesting and valuable tool in the pursuit of novel molecular architectures.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014).
  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2010). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 29184-29188. [Link]

Sources

Application

Application Notes and Protocols for Catalytic Reactions Involving N-tert-Butyl-2-bromo-4-nitroaniline

Introduction: The Strategic Value of N-tert-Butyl-2-bromo-4-nitroaniline in Modern Synthesis N-tert-Butyl-2-bromo-4-nitroaniline is a bespoke chemical intermediate engineered for versatility in complex organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-tert-Butyl-2-bromo-4-nitroaniline in Modern Synthesis

N-tert-Butyl-2-bromo-4-nitroaniline is a bespoke chemical intermediate engineered for versatility in complex organic synthesis. Its structure is strategically functionalized to allow for selective, high-yield transformations, making it a valuable building block for researchers in medicinal chemistry and materials science. The molecule's utility is anchored in three key structural features:

  • The Aryl Bromide Moiety : The bromine atom at the C2 position serves as a highly reliable handle for a multitude of palladium-catalyzed cross-coupling reactions. This enables the facile introduction of carbon and nitrogen nucleophiles, forming the cornerstone of molecular diversification.

  • The Electron-Withdrawing Nitro Group : Positioned para to the amino group, the nitro group significantly influences the electronic properties of the aromatic ring. It renders the C-Br bond more susceptible to oxidative addition by a palladium(0) catalyst, a critical initiation step in many cross-coupling cycles.[1][2]

  • The Sterically Demanding tert-Butyl Group : The N-tert-butyl group provides steric shielding to the amine, which can prevent unwanted side reactions at the nitrogen atom. However, this bulk also necessitates the careful selection of catalytic systems, favoring sterically hindered ligands that promote efficient reductive elimination.

This guide provides detailed protocols and expert insights into the application of this substrate in three seminal palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. The protocols are designed to be self-validating, with explanations of the causal relationships between reagent choice and reaction outcome, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Core Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[3][4] For a substrate like N-tert-Butyl-2-bromo-4-nitroaniline, this reaction opens a direct pathway to biaryl and substituted aromatic structures, which are prevalent in pharmaceutical compounds.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), where the organic group from boron is transferred to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[5] The choice of ligand is critical to stabilize the palladium intermediates and facilitate the key steps of the cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂-Br OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation PdII_Ar_R Ar-Pd(II)L₂-R' Transmetalation->PdII_Ar_R HalideSalt Br-B(OH)₂-Base Transmetalation->HalideSalt RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R' Product RedElim->Product Forms ArBr N-t-Butyl-2-bromo- 4-nitroaniline ArBr->OxAdd Reactant Boronic R'-B(OH)₂ + Base Boronic->Transmetalation Coupling Partner caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle. Suzuki_Workflow start Start: Assemble Reagents step1 Add solid reagents to Schlenk flask: - Aryl Bromide - Boronic Acid - K₃PO₄ start->step1 step2 Add catalyst/ligand solution step1->step2 step3 Evacuate & Backfill with Argon (3x) step2->step3 step4 Add degassed Dioxane/Water step3->step4 step5 Heat at 80-100 °C (Monitor by TLC/LC-MS) step4->step5 step6 Reaction Complete? (Decision) step5->step6 step6->step5 No step7 Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, Brine step6->step7 Yes step8 Dry, Filter, Concentrate step7->step8 step9 Purify via Column Chromatography step8->step9 end End: Isolated Product step9->end caption Fig. 2: Experimental Workflow for Suzuki Coupling. Buchwald_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)L-Br OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Amido Ar-Pd(II)L-NR'R'' AmineCoord->PdII_Amido BaseSalt [H₂NR'R'']⁺X⁻ AmineCoord->BaseSalt RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' Product RedElim->Product Forms ArBr N-t-Butyl-2-bromo- 4-nitroaniline ArBr->OxAdd Reactant Amine HNR'R'' + Base Amine->AmineCoord Coupling Partner caption Fig. 3: Simplified Buchwald-Hartwig Amination Cycle. Buchwald_Workflow start Start: Inside Glovebox step1 Add solids to vial: - NaOtBu, Pd₂(dba)₃, XPhos - Aryl Bromide start->step1 step2 Add anhydrous Toluene step1->step2 step3 Add Amine via syringe step2->step3 step4 Seal vial and heat at 90-110 °C step3->step4 step5 Monitor reaction (TLC/LC-MS) step4->step5 step6 Reaction Complete? (Decision) step5->step6 step6->step5 No step7 Quench with sat. NH₄Cl Perform aqueous workup step6->step7 Yes step8 Dry, Filter, Concentrate step7->step8 step9 Purify via Column Chromatography step8->step9 end End: Isolated Product step9->end caption Fig. 4: Experimental Workflow for Buchwald-Hartwig Amination. Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂-Br OxAdd->PdII_Ar MigInsert Migratory Insertion PdII_Ar->MigInsert PdII_Alkyl R-Pd(II)L₂-Br MigInsert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH H-Pd(II)L₂-Br BetaElim->PdH Product Arylated Alkene BetaElim->Product Forms PdH->Pd0 + Base ArBr N-t-Butyl-2-bromo- 4-nitroaniline ArBr->OxAdd Reactant Alkene Alkene Alkene->MigInsert Coupling Partner caption Fig. 5: Simplified Heck Reaction Catalytic Cycle. Heck_Workflow start Start: Assemble Reagents step1 Add Aryl Bromide, Pd(OAc)₂, and P(o-tol)₃ to flask start->step1 step2 Evacuate & Backfill with Argon (3x) step1->step2 step3 Add DMF, Et₃N, and Alkene step2->step3 step4 Heat at 100-120 °C (Monitor by TLC/GC-MS) step3->step4 step5 Reaction Complete? (Decision) step4->step5 step5->step4 No step6 Aqueous Workup: - Add H₂O - Extract with Ether step5->step6 Yes step7 Dry, Filter, Concentrate step6->step7 step8 Purify via Column Chromatography step7->step8 end End: Isolated Product step8->end caption Fig. 6: Experimental Workflow for the Heck Reaction.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-t-Butyl 2-bromo-4-nitroaniline

Welcome to the Technical Support Center for the synthesis of N-t-Butyl 2-bromo-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-t-Butyl 2-bromo-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging N-alkylation reaction. Due to the inherent steric hindrance of the tertiary butyl group and the electronic properties of the starting material, achieving high yields requires careful optimization and troubleshooting. This document provides in-depth technical guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of N-t-Butyl 2-bromo-4-nitroaniline, offering explanations and actionable solutions.

Issue 1: Low or No Conversion of 2-bromo-4-nitroaniline

Question: I am attempting the N-tert-butylation of 2-bromo-4-nitroaniline using tert-butanol and a strong acid catalyst, but I am observing very low conversion to the desired product. What could be the issue?

Answer: Direct N-alkylation of anilines with tertiary alcohols under acidic conditions is often inefficient, especially with sterically hindered and electron-deficient anilines like 2-bromo-4-nitroaniline. The electron-withdrawing nitro and bromo groups decrease the nucleophilicity of the amino group, making it less reactive towards the bulky tert-butyl carbocation generated in situ. Furthermore, harsh acidic conditions and high temperatures can lead to unwanted side reactions and decomposition of the starting material.

Recommended Solution: Copper-Catalyzed N-tert-Butylation

A more effective and milder approach is the copper-catalyzed N-tert-butylation using tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent. This method has been shown to be effective for a range of aromatic amines, particularly those with electron-withdrawing substituents.[1]

Experimental Protocol: Copper-Catalyzed N-tert-Butylation

This protocol is adapted from established methods for the N-tert-butylation of aromatic amines and is optimized for the specific substrate, 2-bromo-4-nitroaniline.

Materials:

  • 2-bromo-4-nitroaniline

  • tert-Butyl 2,2,2-trichloroacetimidate

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous nitromethane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromo-4-nitroaniline (1.0 eq) and Cu(OTf)₂ (10 mol%) in anhydrous nitromethane.

  • Addition of Reagent: To the stirred solution, add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Issue 2: Formation of Multiple Products

Question: My reaction mixture shows multiple spots on the TLC plate, and the NMR of the crude product is complex. What are the likely side products and how can I minimize their formation?

Answer: The formation of multiple products is a common issue in alkylation reactions. In the case of N-tert-butylation of 2-bromo-4-nitroaniline, potential side products include:

  • C-alkylated products: The tert-butyl group can add to the aromatic ring instead of the nitrogen atom.

  • Di-tert-butylated product: Although less likely due to steric hindrance, a second tert-butyl group could potentially add to the nitrogen.

  • Products of starting material degradation: Under harsh conditions, the nitroaniline starting material can decompose.

Minimizing Side Product Formation:

  • Reaction Conditions: The use of the milder, copper-catalyzed method described above significantly reduces the likelihood of C-alkylation and degradation.[1]

  • Stoichiometry: Carefully controlling the stoichiometry of the reagents is crucial. Use a moderate excess of the tert-butylating agent (e.g., 1.5 equivalents) to drive the reaction to completion without promoting side reactions.

  • Temperature Control: Maintain the reaction at room temperature. Elevated temperatures can promote side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the N-tert-butylation of 2-bromo-4-nitroaniline so challenging?

A1: The primary challenge lies in the combination of two factors:

  • Steric Hindrance: The bulky tert-butyl group sterically hinders the approach to the nitrogen atom of the aniline.

  • Electronic Effects: The electron-withdrawing nature of the nitro and bromo groups deactivates the aniline ring and reduces the nucleophilicity of the amino group, making it a poorer nucleophile.

Q2: Can I use other tert-butylating agents?

A2: While other tert-butylating agents exist, such as tert-butyl bromide or isobutylene, they often require harsh conditions (strong bases or acids, high temperatures) that can lead to low yields and the formation of byproducts with this particular substrate.[2][3] Tert-butyl 2,2,2-trichloroacetimidate in the presence of a copper catalyst offers a milder and more selective alternative.[1]

Q3: How can I effectively purify the final product?

A3: Column chromatography on silica gel is the most effective method for purifying N-t-Butyl 2-bromo-4-nitroaniline from unreacted starting material and any side products. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is recommended.

Q4: What are the key safety precautions for this synthesis?

A4:

  • 2-bromo-4-nitroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • tert-Butyl 2,2,2-trichloroacetimidate: This reagent is a lachrymator and should be handled with care in a fume hood.

  • Copper(II) trifluoromethanesulfonate: This is a hygroscopic and corrosive solid. Handle it in a glovebox or under an inert atmosphere.

  • Solvents: Nitromethane and dichloromethane are toxic and should be handled in a fume hood.

Data Summary and Visualization

Table 1: Recommended Reaction Parameters for Copper-Catalyzed N-tert-Butylation

ParameterRecommended ValueRationale
Catalyst Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)Effective catalyst for activating the tert-butylating agent.[1]
Catalyst Loading 5-10 mol%Sufficient to catalyze the reaction without causing significant side reactions.
tert-Butylating Agent tert-Butyl 2,2,2-trichloroacetimidateMild and effective reagent for sterically hindered anilines.[1]
Reagent Ratio 1.5 equivalentsA moderate excess drives the reaction towards completion.
Solvent Anhydrous NitromethaneThe reaction proceeds cleanly in this solvent.[1]
Temperature Room Temperature (20-25 °C)Minimizes the formation of side products.
Reaction Time 24-48 hoursReaction proceeds to completion at a moderate rate.

Diagram 1: Proposed Reaction Mechanism

ReactionMechanism Aniline 2-Bromo-4-nitroaniline Intermediate1 Activated Complex Aniline->Intermediate1 Nucleophilic Attack tBu_reagent tert-Butyl 2,2,2-trichloroacetimidate tBu_reagent->Intermediate1 Catalyst Cu(OTf)₂ Catalyst->tBu_reagent Activation Product N-t-Butyl 2-bromo-4-nitroaniline Intermediate1->Product Byproduct Trichloroacetamide Intermediate1->Byproduct

Caption: Proposed mechanism for the copper-catalyzed N-tert-butylation.

Diagram 2: Troubleshooting Flowchart

Troubleshooting Start Start Synthesis Check_Conversion Low/No Conversion? Start->Check_Conversion Multiple_Products Multiple Products? Check_Conversion->Multiple_Products No Solution1 Use Cu(OTf)₂ catalyst and tert-butyl 2,2,2-trichloroacetimidate Check_Conversion->Solution1 Yes Decomposition Check for degradation of starting material Check_Conversion->Decomposition Solution2 Optimize stoichiometry and maintain room temperature Multiple_Products->Solution2 Yes Purification Purify by Column Chromatography Multiple_Products->Purification No Solution1->Start Solution2->Start End High Yield Product Purification->End

Caption: A flowchart for troubleshooting common synthesis issues.

References

  • CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google Patents.
  • Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. Available at: [Link]

  • Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry, 84(2), 828-841. Available at: [Link]

  • CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents.
  • Wang, Y., et al. (2022). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Nature Communications, 13(1), 1-9. Available at: [Link]

  • Maji, A., & Hazra, A. (2023). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters, 25(4), 625-630. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude N-t-Butyl 2-bromo-4-nitroaniline

Welcome to the technical support guide for the purification of crude N-t-Butyl 2-bromo-4-nitroaniline. This document is designed for researchers, chemists, and drug development professionals who are handling this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude N-t-Butyl 2-bromo-4-nitroaniline. This document is designed for researchers, chemists, and drug development professionals who are handling this compound and require robust, field-proven methods for achieving high purity. As direct literature on this specific substituted aniline is sparse, this guide synthesizes established purification principles from closely related analogs, such as 2-bromo-4-nitroaniline and other substituted nitroanilines, to provide a reliable and scientifically-grounded framework for your experimental work.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification of N-t-Butyl 2-bromo-4-nitroaniline.

Q1: What are the most common impurities in a crude sample of N-t-Butyl 2-bromo-4-nitroaniline?

A1: Impurities typically originate from the synthetic route, which likely involves the bromination of a precursor like N-t-Butyl-4-nitroaniline. The most common impurities include:

  • Unreacted Starting Material: The N-t-Butyl-4-nitroaniline precursor.

  • Poly-brominated Byproducts: Over-bromination can lead to the formation of dibromo- or other poly-brominated species. The strong activating effect of the aniline group can make this a significant issue.[3]

  • Isomeric Impurities: Bromination can potentially occur at other positions on the aromatic ring, leading to structural isomers.

  • Reagent Residues: Residual brominating agents (e.g., N-bromosuccinimide) or reaction catalysts.[4]

Q2: What is the most effective laboratory-scale method for purifying this compound?

A2: For most common impurity profiles, recrystallization is the most efficient and cost-effective method for purification on a laboratory scale.[1][5] This technique leverages differences in solubility between the target compound and impurities in a selected solvent at varying temperatures.[5] For very challenging separations where impurities have similar solubility, silica gel column chromatography is the recommended alternative.[1][3]

Q3: Which solvents are recommended for the recrystallization of N-t-Butyl 2-bromo-4-nitroaniline?

A3: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Based on data from analogous compounds, excellent candidates include ethanol, acetic acid, and mixtures involving dichloromethane and methanol.[1][2][5] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material, as the impurity profile can influence solubility.

Solvent SystemBoiling Point (°C)Rationale & Notes
Ethanol 78.4Often a good starting choice; dissolves many organic compounds when hot and is easy to remove.[5]
Glacial Acetic Acid 118Effective for many substituted anilines, but its high boiling point can make it difficult to remove completely.[1][5]
Dichloromethane/Methanol ~40 (co-boiling)An anti-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent like dichloromethane, then slowly add a "poor" solvent like methanol until turbidity appears. Heat to redissolve, then cool slowly. This can be very effective for removing specific impurities.[2][6]
Dichloromethane/Hexanes ~40 (co-boiling)Similar to the above, using hexanes as the anti-solvent. This is a more non-polar system.[3]

Q4: How can I assess the purity of my sample after purification?

A4: A multi-faceted approach is recommended for robust purity validation:

  • Thin Layer Chromatography (TLC): A rapid and inexpensive method for qualitative assessment. A pure compound should ideally show a single spot. It's also used to determine the appropriate eluent for column chromatography.[1][3]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aniline derivatives.[1][7]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting range. The melting point for the related 2-bromo-4-nitroaniline is 104-108 °C.

Section 2: Troubleshooting Guides

This guide provides solutions to specific issues you may encounter during the purification process.

Problem: My product "oils out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. This is common with lower-melting-point solids or when the solution is cooled too rapidly.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more volume) to lower the saturation point.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This creates nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Problem: I have very low recovery of my purified product.

  • Causality: This is one of the most common issues in recrystallization. The primary causes are using too much solvent, premature crystallization during filtration, or incomplete crystallization.

  • Solutions:

    • Minimize Solvent Usage: In the dissolution step, use only the absolute minimum amount of boiling solvent required to dissolve the crude solid. Add the solvent in small portions.

    • Pre-heat the Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crashing out on the filter paper.[1]

    • Maximize Crystallization Time: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

    • Concentrate the Mother Liquor: You can often recover a second, less pure crop of crystals by carefully evaporating a portion of the solvent from the mother liquor and re-cooling.

Problem: The final product is still colored, even after recrystallization.

  • Causality: Highly colored impurities may be present, which are not effectively removed by a single recrystallization because they have similar solubility or are adsorbed onto the crystal surface.

  • Solutions:

    • Use Activated Charcoal: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. Boil for a few minutes. The charcoal will adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product, reducing yield.[1] A hot filtration step is mandatory after using charcoal to remove it.

    • Perform a Second Recrystallization: A second recrystallization, possibly with a different solvent system, can be effective at removing persistent impurities.[1]

Problem: HPLC analysis shows persistent impurities after recrystallization.

  • Causality: The impurity has solubility characteristics that are nearly identical to your target compound in the chosen solvent, making separation by recrystallization ineffective.

  • Solutions:

    • Switch to Column Chromatography: This is the most powerful alternative. The differential partitioning of compounds between the mobile phase and the stationary silica gel phase allows for the separation of closely related structures.[4]

    • Try a Different Recrystallization Solvent: Experiment with a solvent that has a different polarity. This may alter the relative solubilities of your product and the impurity enough to achieve separation.

Section 3: Detailed Experimental Protocols

Safety First: N-t-Butyl 2-bromo-4-nitroaniline and its analogs are hazardous. They are harmful if swallowed, inhaled, or in contact with skin, and cause serious eye irritation. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8]

Protocol 1: Purification by Recrystallization

This protocol provides a general workflow. The optimal solvent must be determined experimentally.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and at boiling. The ideal solvent will show poor solubility at room temperature and high solubility at boiling.

  • Dissolution: Place the crude N-t-Butyl 2-bromo-4-nitroaniline in an appropriately sized Erlenmeyer flask. Add a stir bar and place it on a stirring hotplate in a fume hood. Add the chosen solvent in small portions while heating and stirring until the solid just dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and assess purity via melting point and HPLC/TLC analysis.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your target compound an Rf value of approximately 0.25-0.35.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a glass chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if solubility is an issue). Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-t-Butyl 2-bromo-4-nitroaniline.

Section 4: Visual Workflows

Diagram 1: General Purification Workflow

G cluster_prep Preparation & Analysis cluster_purification Purification Route cluster_validation Validation & Final Product Crude Crude Product Analyze_Crude Assess Purity (TLC/HPLC) Crude->Analyze_Crude Recrystallize Recrystallization Analyze_Crude->Recrystallize High Purity or Simple Impurity Profile Column Column Chromatography Analyze_Crude->Column Complex Mixture or Persistent Impurities Isolate Isolate & Dry Crystals Recrystallize->Isolate Column->Isolate Combine & Evaporate Pure Fractions Analyze_Final Assess Final Purity (HPLC, MP, TLC) Isolate->Analyze_Final Analyze_Final->Column Purity Not Met Pure_Product Pure Product Analyze_Final->Pure_Product

Caption: A high-level workflow for the purification and validation of N-t-Butyl 2-bromo-4-nitroaniline.

Diagram 2: Troubleshooting Decision Tree

G Start Recrystallization Attempt Problem What is the issue? Start->Problem Low_Yield Low Yield Problem->Low_Yield Recovery Oiling_Out Oiling Out Problem->Oiling_Out Physical Form Persistent_Imp Persistent Impurities Problem->Persistent_Imp Purity Sol_LY 1. Use less solvent 2. Cool slowly in ice bath 3. Concentrate mother liquor Low_Yield->Sol_LY Solution Sol_OO 1. Reheat & add more solvent 2. Cool much slower 3. Scratch flask / add seed Oiling_Out->Sol_OO Solution Sol_PI 1. Try different solvent 2. Use activated charcoal 3. Switch to Chromatography Persistent_Imp->Sol_PI Solution

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50997856, 2-Bromo-4-(tert-butyl)-6-nitroaniline. Retrieved from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o549. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. ResearchGate. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitroaniline. [Link]

  • Acros Organics. (2020). Safety Data Sheet: 4-Nitroaniline. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-t-Butyl 2-bromo-4-nitroaniline by Recrystallization

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-t-Butyl 2-bromo-4-nitroaniline. Recrystallization is a powerful tech...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-t-Butyl 2-bromo-4-nitroaniline. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[1] This document provides a comprehensive framework, including a detailed protocol, troubleshooting advice, and frequently asked questions, to ensure the successful purification of this key chemical intermediate.

Physicochemical Properties & Impurity Profile

A thorough understanding of the compound's properties and potential impurities is critical for developing an effective purification strategy. The synthesis of N-t-Butyl 2-bromo-4-nitroaniline likely involves the bromination of a 4-nitroaniline derivative, a process that can generate several byproducts.

Table 1: Physicochemical Data of Target Compound and Related Species

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
N-t-Butyl 2-bromo-4-nitroaniline (Target) C₁₀H₁₃BrN₂O₂273.13Yellow Solid (Expected)Not reported; to be determined experimentally
2-Bromo-4-nitroaniline (Potential Precursor/Impurity)C₆H₅BrN₂O₂217.02White to Yellow to Green powder to crystal104.0 - 108.0
4-Nitroaniline (Potential Starting Material)C₆H₆N₂O₂138.12Yellow or brown powder[2]146 - 149[2]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude N-t-Butyl 2-bromo-4-nitroaniline sample?

A1: The impurity profile depends on the synthetic route. If starting from a t-butylated aniline followed by bromination and nitration (or vice-versa), common impurities include:

  • Unreacted Starting Materials: Such as 4-tert-butylaniline or N-tert-butyl-4-nitroaniline.

  • Isomeric Byproducts: Incorrect positioning of the bromo or nitro groups can lead to various structural isomers.

  • Poly-brominated Species: Over-bromination can result in di- or tri-brominated impurities. For the related synthesis of 2,6-Dibromo-4-nitroaniline, a common impurity is the mono-brominated 2-Bromo-4-nitroaniline.[3]

Q2: How do I select the best recrystallization solvent?

A2: The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Conversely, the impurities should either be completely insoluble (allowing for hot filtration) or remain highly soluble at low temperatures (and be removed with the mother liquor).

  • Causality: The bulky, nonpolar tert-butyl group on your target compound increases its lipophilicity compared to analogs like 2-bromo-4-nitroaniline. Therefore, moderately polar solvents are an excellent starting point.

  • Recommended Screening Solvents: Based on protocols for similar bromo-nitroanilines, ethanol and acetic acid are strong candidates.[1] A solvent mixture, such as dichloromethane and methanol, has also been reported for recrystallizing 2-bromo-4-nitroaniline.[4] Given the target's structure, a two-solvent system like ethanol/water or ethyl acetate/hexanes may also be effective.[5] A small-scale solvent screening is essential to identify the optimal system for your specific crude product.

Q3: What are the most critical safety precautions for this procedure?

A3: N-t-Butyl 2-bromo-4-nitroaniline is a halogenated nitroaromatic compound and should be handled with care.

  • Always work in a well-ventilated fume hood.[1]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Avoid inhalation of dust and vapors. Similar compounds are harmful if inhaled, swallowed, or in contact with skin.[6]

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents used.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_cryst Crystallization & Isolation cluster_final Final Product Crude 1. Crude Product in Erlenmeyer Flask Solvent 2. Add Minimum Hot Solvent Crude->Solvent Dissolve 3. Heat to Boiling to Dissolve Solvent->Dissolve Charcoal 4. Add Charcoal (Optional, for color) Dissolve->Charcoal HotFilt 5. Hot Filtration (Optional, for solids) Charcoal->HotFilt Cool 6. Slow Cooling to Room Temp HotFilt->Cool Ice 7. Ice Bath (Maximize Yield) Cool->Ice VacFilt 8. Vacuum Filtration Ice->VacFilt Wash 9. Wash with Ice-Cold Solvent VacFilt->Wash Dry 10. Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of N-t-Butyl 2-bromo-4-nitroaniline.

Detailed Experimental Protocol

This protocol is a self-validating system that begins with identifying a suitable solvent.

Step 1: Solvent Screening (Microscale)

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) dropwise at room temperature. Note the solubility.

  • If a solid does not dissolve at room temperature, gently heat the test tube in a warm water or sand bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • The optimal solvent is one where the compound is poorly soluble cold but fully soluble when hot, and which produces a good yield of crystals upon cooling.

Step 2: Dissolution of Crude Product

  • Place the crude N-t-Butyl 2-bromo-4-nitroaniline into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

  • Add a magnetic stir bar and place the flask on a stirring hotplate.

  • Add a small portion of the chosen solvent, enough to create a slurry.[1]

  • Heat the mixture to a gentle boil while stirring. Add more solvent in small increments until the solid completely dissolves. Crucial: Use the minimum amount of boiling solvent necessary to prevent poor yield.[7]

Step 3: Decolorization (Optional)

  • If the hot solution is intensely colored (e.g., dark red or brown) and you suspect colored impurities, remove the flask from the heat.

  • Allow the solution to cool slightly to prevent violent boiling upon addition.

  • Add a very small amount (spatula tip) of activated charcoal to the solution.

  • Reheat the mixture to boiling for 2-5 minutes.[1] The charcoal will adsorb the colored impurities.

Step 4: Hot Filtration (Perform if charcoal was added or if insoluble impurities are present)

  • Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

  • Rationale: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which can clog the filter paper.[8]

  • Quickly pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass this through the filter to ensure complete transfer.

Step 5: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass. This slows evaporation and prevents contaminants from entering.

  • Allow the flask to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of large, well-defined, and therefore purer crystals. Rapid cooling traps impurities.[1][9]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.[1]

Step 6: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent.

  • Rationale: Using ice-cold solvent washes away the residual mother liquor (which contains the soluble impurities) without significantly dissolving your purified product.[10] Using room temperature or warm solvent will result in product loss.[7]

Step 7: Drying and Characterization

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • Transfer the solid to a pre-weighed watch glass and allow it to air-dry completely or dry in a vacuum oven.

  • Determine the final mass and calculate the percent recovery.

  • Confirm the purity of the product by measuring its melting point and comparing it to subsequent recrystallized batches. A sharp, consistent melting point is a good indicator of purity. Further analysis by NMR or GC-MS can be performed.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What happened and what should I do? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This often happens if the boiling point of the solvent is too high or if the solution is cooled too quickly.

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to lower the saturation point.[9] Allow it to cool much more slowly. If the problem persists, you may need to choose a different solvent with a lower boiling point.

Q: No crystals have formed, even after cooling in an ice bath. How can I induce crystallization? A: This is likely due to either using too much solvent or the formation of a supersaturated solution.[7]

  • Solution 1 (Too much solvent): Gently boil off some of the solvent on the hotplate in a fume hood to re-concentrate the solution, then attempt to cool it again.[9]

  • Solution 2 (Supersaturation): Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous successful crystallization of the same compound.

Q: My final product is still colored, even after recrystallization. What's next? A: This indicates the presence of colored impurities that have similar solubility to your product or that the initial decolorization step was insufficient.

  • Solution: Perform a second recrystallization, this time including the optional activated charcoal step (Step 3).[1] Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.

Q: My final yield is very low. What are the common causes? A: Low yield is a frequent issue with several potential causes.[7]

  • Cause 1: Using too much solvent. The most common error is adding too much solvent during the dissolution step. A significant portion of your product will remain in the mother liquor.

  • Cause 2: Premature crystallization. If the product crystallizes in the funnel during hot filtration, it will be discarded with the impurities. Ensure your receiving flask and funnel are adequately heated.

  • Cause 3: Incomplete crystallization. Ensure you allow sufficient time for cooling and use an ice bath to maximize precipitation.

  • Cause 4: Excessive washing. Washing the crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away a portion of your product.[7]

References

  • Benchchem. (2025).
  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • PubChem. (n.d.). 2-Bromo-4-(tert-butyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Benchchem. (2025).
  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E, E65, o480. [Link]

  • Chemsrc. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of Massachusetts. (n.d.). Recrystallization. [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N-t-Butyl 2-bromo-4-nitroaniline

Welcome to the technical support center for the synthesis of N-t-Butyl 2-bromo-4-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-t-Butyl 2-bromo-4-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging alkylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and refine your experimental approach effectively.

Section 1: Foundational Knowledge & Reaction Principles (FAQs)

This section addresses the fundamental strategic decisions for the synthesis, focusing on the "why" behind the recommended approach.

Q1: What is the most effective and plausible synthetic route for preparing N-t-Butyl 2-bromo-4-nitroaniline?

A1: The synthesis of N-t-Butyl 2-bromo-4-nitroaniline presents a significant chemical challenge due to a combination of steric hindrance and electronic deactivation. The starting material, 2-bromo-4-nitroaniline, possesses a weakly nucleophilic amino group because the electron density is withdrawn by both the ortho-bromine and the para-nitro substituents. Furthermore, the bulky tert-butyl group sterically impedes a direct approach to the nitrogen atom.

Given these factors, the most plausible and industrially scalable route is the acid-catalyzed N-alkylation of 2-bromo-4-nitroaniline with isobutylene . This method avoids the common pitfalls of other alkylation strategies and proceeds through a stable carbocation intermediate.

Q2: Why is direct alkylation with t-butyl halides (e.g., t-butyl bromide) not recommended for this synthesis?

A2: Direct alkylation with tert-butyl halides is highly prone to failure for two primary reasons:

  • Elimination vs. Substitution (E1/E2 vs. SN1/SN2): Tert-butyl halides are tertiary halides, which strongly favor elimination reactions (E1/E2) over substitution, especially in the presence of a weak nucleophile like 2-bromo-4-nitroaniline. The reaction would likely yield isobutylene as the major product instead of the desired N-alkylated aniline.

  • Low Nucleophilicity: The aniline nitrogen in the starting material is electronically "poor" due to the powerful electron-withdrawing effects of the nitro and bromo groups. It is not a sufficiently strong nucleophile to effectively participate in a substitution reaction with a sterically hindered electrophile.

Q3: What are the critical parameters to control in the acid-catalyzed reaction with isobutylene?

A3: Success hinges on the careful control of several key parameters:

  • Acid Catalyst: The choice and concentration of the acid are paramount. A strong acid is required to protonate isobutylene and generate the tert-butyl carbocation. However, excessively harsh conditions can lead to substrate decomposition or unwanted side reactions. Sulfuric acid, phosphoric acid, or solid acid catalysts like Amberlyst-15 are common choices.

  • Temperature and Pressure: This reaction is typically performed in a sealed pressure vessel. Temperature control is critical to manage the reaction rate and the vapor pressure of isobutylene. Insufficient temperature leads to low conversion, while excessive heat can cause charring and byproduct formation.

  • Stoichiometry: An excess of isobutylene is generally used to drive the reaction to completion. The amount of catalyst must also be optimized; too little results in a sluggish reaction, while too much increases the risk of side reactions.

Section 2: Experimental Protocol & Baseline Conditions

The following protocol provides a robust starting point for your experiments. It is designed as a self-validating system with clear checkpoints.

Objective: To synthesize N-t-Butyl 2-bromo-4-nitroaniline via acid-catalyzed alkylation.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
2-Bromo-4-nitroanilineC₆H₅BrN₂O₂217.021.05.00 g
IsobutyleneC₄H₈56.113.0 - 5.0~7.7 g
Sulfuric Acid (98%)H₂SO₄98.080.5 - 1.0~1.12 g
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL

Step-by-Step Methodology:

  • Reactor Setup: To a 100 mL pressure-resistant reactor equipped with a magnetic stir bar, add 2-bromo-4-nitroaniline (5.00 g).

  • Solvent & Catalyst Addition: Add dichloromethane (50 mL) and carefully add concentrated sulfuric acid while stirring. A slight exotherm may be observed. Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Isobutylene: Carefully condense isobutylene gas (~7.7 g) into the cooled reactor. Ensure the reactor is properly sealed according to its specifications.

  • Reaction Execution:

    • Allow the reactor to warm to room temperature.

    • Heat the reactor to 40-50 °C with vigorous stirring. Caution: Monitor the internal pressure of the vessel.

    • Maintain the reaction at this temperature for 12-24 hours.

  • Reaction Monitoring (Checkpoint): After the initial reaction time, carefully cool the reactor to room temperature. Vent any excess pressure safely in a fume hood. Take a small aliquot of the reaction mixture, quench it with aqueous sodium bicarbonate, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or LC-MS to assess the consumption of the starting material.

  • Work-up:

    • Cool the entire reaction mixture in an ice bath.

    • Slowly and carefully pour the mixture over crushed ice containing a saturated solution of sodium bicarbonate to neutralize the acid. Caution: Vigorous gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Purify via flash column chromatography (details in Section 5).

Section 3: Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: Low or No Conversion

Q: My TLC/LC-MS analysis shows a significant amount of unreacted 2-bromo-4-nitroaniline even after 24 hours. What are the likely causes?

A: This is a common issue pointing to insufficient reaction activation. Consider the following:

  • Inactive Catalyst: The acid catalyst may have been compromised (e.g., absorbed atmospheric moisture). Use fresh, high-purity acid. If using a solid acid catalyst, ensure it is properly activated according to the manufacturer's instructions.

  • Loss of Isobutylene: A leak in the pressure reactor is a primary suspect. Before starting, always ensure your reactor seals are intact and the vessel is rated for the expected pressures. If a leak occurred, the isobutylene would have escaped before it could react.

  • Insufficient Temperature: The reaction may require more thermal energy. Incrementally increase the temperature by 10 °C and monitor the progress. Be cautious not to exceed 70-80 °C, as this can promote decomposition.

  • Poor Mixing: Ensure the stirring is vigorous enough to create a pseudo-homogeneous mixture, allowing the catalyst, substrate, and isobutylene to interact effectively.

Problem Area 2: Significant Byproduct Formation

Q: My crude product analysis shows multiple spots on the TLC plate that are not the starting material or the desired product. What are these impurities?

A: Byproduct formation often results from the high reactivity of the carbocation intermediate. The most likely side reactions are:

  • Ring Alkylation (C-Alkylation): The tert-butyl carbocation is a potent electrophile and can attack the electron-rich positions of the aniline ring, leading to the formation of isomeric products like 2-bromo-4-nitro-6-tert-butylaniline. This is often favored by higher temperatures and highly concentrated acid. To mitigate this, try using a milder acid catalyst or lowering the reaction temperature.

  • Isobutylene Polymerization: The acid catalyst can induce the polymerization of isobutylene, especially at higher concentrations or temperatures. This typically results in a non-polar, oily residue that can be separated during chromatography. Using a slight excess of isobutylene, rather than a vast excess, can help minimize this.

Problem Area 3: Product Decomposition

Q: The reaction mixture turned dark brown or black, and the yield of the desired product is very low. What caused this decomposition?

A: This indicates charring or degradation of the aromatic substrate, a common outcome under overly harsh acidic conditions.

  • Excessive Temperature: High temperatures (>80 °C) can cause sensitive nitroaromatic compounds to decompose. Maintain strict temperature control.

  • Overly Concentrated Acid: Using too much or too strong of an acid can lead to sulfonation or other decomposition pathways. Consider reducing the catalyst loading or screening a milder acid like phosphoric acid.

Troubleshooting Workflow Diagram

G start Reaction Outcome Analysis low_conv Low Conversion? start->low_conv byproducts Byproducts Observed? low_conv->byproducts No action_conv1 Check Reactor Seal Verify Isobutylene Addition low_conv->action_conv1 Yes decomp Decomposition? byproducts->decomp No action_byprod1 Lower Reaction Temp. Reduce Catalyst Loading byproducts->action_byprod1 Yes success Proceed to Purification decomp->success No action_decomp1 Strictly Control Temp. (Target < 60°C) decomp->action_decomp1 Yes action_conv2 Increase Temperature (10°C increments) action_conv1->action_conv2 action_conv3 Use Fresh/More Active Catalyst action_conv2->action_conv3 action_conv3->start action_byprod2 Screen Milder Acid (e.g., H3PO4, Amberlyst) action_byprod1->action_byprod2 action_byprod2->start action_decomp2 Reduce Catalyst Loading Significantly action_decomp1->action_decomp2 action_decomp2->start

Caption: A logical workflow for troubleshooting the synthesis.

Section 4: Optimization Strategies

To maximize yield and purity, a systematic screening of reaction parameters is recommended.

ParameterRange/Options to ScreenRationale & Expected Outcome
Acid Catalyst H₂SO₄, H₃PO₄, Amberlyst-15, p-TsOHModulates the concentration of the tert-butyl carbocation. Milder acids may reduce C-alkylation and decomposition at the cost of longer reaction times.
Temperature 30 °C to 70 °CBalances reaction rate against byproduct formation. Lower temperatures favor N-alkylation selectivity but require longer reaction times.
Solvent Dichloromethane, 1,2-Dichloroethane, TolueneSolvent polarity can influence catalyst activity and substrate solubility. Chlorinated solvents are often effective, but toluene may be an option for higher temperatures.
Isobutylene Eq. 2.0 to 5.0 equivalentsUsing a larger excess can improve conversion but may also increase the rate of isobutylene polymerization.

Section 5: Purification & Characterization

Q: What is the most effective method for purifying crude N-t-Butyl 2-bromo-4-nitroaniline?

A: Flash column chromatography is the primary method for separating the desired product from unreacted starting material and C-alkylated isomers.[1]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The less polar C-alkylated byproducts and polymerized material will elute first, followed by the desired N-alkylated product. The more polar starting material, 2-bromo-4-nitroaniline, will have a lower Rf and elute last.

  • Post-Chromatography: Following chromatography, recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate can be used to obtain a highly pure, crystalline solid.[1][2]

Q: Which analytical techniques are essential for confirming the product's identity and purity?

A: A combination of spectroscopic and analytical methods is required for unambiguous characterization:[3][4]

  • ¹H NMR: Will confirm the presence of the tert-butyl group (a singlet at ~1.5 ppm integrating to 9H) and the aromatic protons, showing characteristic shifts due to the substituents.

  • ¹³C NMR: Will show the distinct carbon signals for the tert-butyl group and the aromatic ring.

  • GC-MS or LC-MS: Confirms the molecular weight of the product (273.13 g/mol for C₁₀H₁₃BrN₂O₂) and provides an assessment of purity.[5]

  • Melting Point: A sharp melting point is a strong indicator of high purity.

Proposed Reaction Mechanism

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Isobutylene H2C=C(CH3)2 tBu_cation (H3C)3C+ Isobutylene->tBu_cation Protonation H+ H+ Aniline 2-Bromo-4-nitroaniline Intermediate [Intermediate Complex]+ Aniline->Intermediate Attack on Carbocation Product N-t-Butyl-2-bromo-4-nitroaniline Intermediate->Product Loss of Proton H_out H+

Caption: Acid-catalyzed N-alkylation mechanism.

References

  • N/A (2009). 2-Bromo-4-nitroaniline. ResearchGate. [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(5), o480. [Link]

  • RSC Publishing. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]

  • Bappalige, N. N., et al. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]

  • Chegg. Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline.... [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • National Center for Biotechnology Information. 2-Bromo-4-(tert-butyl)-6-nitroaniline. PubChem. [Link]

Sources

Troubleshooting

N-t-Butyl 2-bromo-4-nitroaniline stability and degradation issues

Disclaimer: Specific stability and degradation data for N-t-Butyl 2-bromo-4-nitroaniline are not extensively available in published literature. This guide has been developed by synthesizing information from structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific stability and degradation data for N-t-Butyl 2-bromo-4-nitroaniline are not extensively available in published literature. This guide has been developed by synthesizing information from structurally related compounds, including 2-bromo-4-nitroaniline and N-alkylated anilines. The principles outlined herein are based on established chemical theory and are intended to provide authoritative guidance for researchers.

Introduction

N-t-Butyl 2-bromo-4-nitroaniline is a specialized organic molecule utilized in targeted synthesis applications within the pharmaceutical and materials science sectors. Its molecular architecture, featuring a sterically hindered amine, a brominated phenyl ring, and a nitro group, presents a unique combination of reactivity and stability. This guide provides an in-depth technical resource for researchers, addressing common questions and troubleshooting potential issues related to the compound's stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-t-Butyl 2-bromo-4-nitroaniline?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. While stable at room temperature under normal conditions, storage at <15°C in a dark place is recommended to minimize the risk of slow degradation over time. The bulky N-tert-butyl group is expected to enhance thermal stability compared to its primary aniline counterpart by sterically hindering intermolecular reactions.[1]

Q2: What is the typical appearance of this compound, and what does a color change indicate?

A2: The parent compound, 2-bromo-4-nitroaniline, is described as a white to yellow or green powder/crystal. Therefore, N-t-Butyl 2-bromo-4-nitroaniline is expected to be a crystalline solid, likely with a yellow to orange hue. A significant darkening of the material (e.g., to brown or black) upon storage may indicate degradation, potentially involving oxidation or polymerization of degradation products.

Q3: What substances are incompatible with N-t-Butyl 2-bromo-4-nitroaniline?

A3: Based on the reactivity of the 2-bromo-4-nitroaniline core, this compound should be considered incompatible with strong oxidizing agents, strong reducing agents, strong acids, and acid chlorides.[2] Contact with these substances can initiate vigorous or explosive reactions and lead to rapid decomposition.

Q4: Is the N-tert-butyl group susceptible to cleavage under normal experimental conditions?

A4: The N-C bond in N-alkylated anilines is generally stable.[3] Cleavage or hydrolysis of the N-tert-butyl group (N-dealkylation) is unlikely under neutral, ambient conditions. This reaction typically requires harsh conditions, such as strong acid catalysis at elevated temperatures, or specific chemical reagents not commonly present in standard applications.[3][4] Therefore, spontaneous dealkylation is not a primary stability concern during routine handling and storage.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of N-t-Butyl 2-bromo-4-nitroaniline in experimental settings.

Issue 1: Unexpected Color Change or Degradation in Solution
  • Observation: A solution of the compound, particularly in solvents like methanol, acetonitrile, or THF, develops a darker color (yellow to brown) over a short period, especially when exposed to ambient light.

  • Scientific Rationale: This is likely due to photodegradation. Nitroaromatic compounds are known to be sensitive to UV light, which can initiate radical reactions.[5] The energy from UV radiation can promote the nitro group to an excited state, leading to hydrogen abstraction from the solvent or other molecules and initiating a degradation cascade. N-nitrosamines, a related class of compounds, are readily decomposed by UV irradiation.[6][7]

  • Troubleshooting Steps:

    • Protect from Light: Conduct experiments in amber glassware or cover clear glassware with aluminum foil. Minimize exposure to direct sunlight or strong laboratory lighting.

    • Use Fresh Solutions: Prepare solutions immediately before use. Do not store solutions for extended periods unless their stability in the specific solvent and conditions has been verified.

    • Solvent Purity: Ensure solvents are free from peroxides and other oxidizing impurities, which can accelerate degradation.

Issue 2: Low Yield or Formation of Impurities in Reactions
  • Observation: A reaction involving N-t-Butyl 2-bromo-4-nitroaniline results in a lower-than-expected yield of the desired product, with TLC or LC-MS analysis showing multiple unidentified spots.

  • Scientific Rationale: The compound possesses multiple reactive sites. While the bulky t-butyl group offers some protection to the amine, the nitro group is a strong electron-withdrawing group, activating the aromatic ring to nucleophilic attack under certain conditions. Furthermore, the nitro group itself can be reduced, or the bromine atom can be displaced.

  • Troubleshooting Workflow:

    G Workflow: Investigating Low Reaction Yields start Low Yield Observed check_purity 1. Verify Purity of Starting Material (LC-MS, NMR) start->check_purity reagent_quality 2. Check Quality of Reagents (e.g., anhydrous solvents, fresh base) check_purity->reagent_quality Purity OK reaction_conditions 3. Review Reaction Conditions (Temperature, Atmosphere, Time) reagent_quality->reaction_conditions Reagents OK side_reaction 4. Analyze Byproducts (Isolate and Characterize) reaction_conditions->side_reaction Conditions OK pathway_analysis Identify Degradation Pathway (e.g., Nitro Reduction, De-bromination) side_reaction->pathway_analysis optimize 5. Optimize Protocol (Lower Temp, Inert Atmosphere, Diff. Reagents) pathway_analysis->optimize success Improved Yield optimize->success

Issue 3: Inconsistent Basicity or Reactivity of the Amine
  • Observation: The compound displays inconsistent behavior in acid-base reactions or nucleophilic substitutions at the nitrogen atom.

  • Scientific Rationale: The basicity of the N-tert-butyl amine is a delicate balance of competing factors. While the alkyl group is electron-donating (increasing basicity), the bulky nature of the tert-butyl group creates significant steric hindrance around the nitrogen's lone pair, which can impede protonation or reaction with electrophiles (decreasing basicity/reactivity). [1][8]This steric effect is a dominant factor in highly hindered anilines.

  • Troubleshooting Steps:

    • Use Appropriate Reagents: For reactions at the nitrogen, consider using smaller, less sterically demanding electrophiles if possible.

    • Extended Reaction Times: Reactions may require longer times or higher temperatures to overcome the steric barrier. Monitor the reaction progress carefully to avoid decomposition.

    • Alternative Catalysts: In catalyzed reactions, a catalyst with a different coordination geometry or size may be necessary to access the sterically shielded nitrogen.

Predicted Degradation Pathways

Under forcing conditions such as high heat or exposure to strong chemical reagents, several degradation pathways are plausible.

G Potential Degradation Pathways cluster_thermal Thermal Stress (>150°C) cluster_reductive Strong Reductive Conditions (e.g., Zn/HCl, H2/Pd) cluster_photolytic UV Irradiation parent N-t-Butyl 2-bromo-4-nitroaniline thermal_products Decomposition Products NOx, CO, CO2, HBr parent->thermal_products Heat reductive_product N-t-Butyl 2-bromo-benzene-1,4-diamine parent->reductive_product Reduction photolytic_products Radical Intermediates Polymerization Products parent->photolytic_products hν (UV Light)

Plausible degradation routes under specific stress conditions.

Causality Behind Pathways:

  • Thermal Decomposition: At elevated temperatures, the weakest bonds will cleave first. The nitro group and the aromatic C-N bond are often the most labile, leading to the release of nitrogen oxides and fragmentation of the benzene ring into CO, CO2, and other small molecules. [9]* Nitro Group Reduction: The nitro group is readily reduced to an amino group by various reducing agents. This is a common and predictable chemical transformation.

  • Photodegradation: Aromatic nitro compounds are known photosensitizers. UV light can lead to the formation of highly reactive radical species, which can then abstract protons from their environment or polymerize, leading to a complex mixture of byproducts. [5]

Experimental Protocols & Data

Table 1: Summary of Stability and Handling Parameters
ParameterRecommendation / DataSource / Rationale
Storage Temperature Room Temperature (<25°C); Recommended <15°C
Light Sensitivity Protect from light; use amber vials.Inferred from nitroaromatic chemistry [5]
Hygroscopicity Store in a dry place; hygroscopic nature possible.Based on related aniline compounds [10]
Incompatible Materials Strong acids, strong bases, oxidizing agents, reducing agents.[2]
Hazardous Decomposition NOx, CO, CO2, Hydrogen Bromide (HBr).Inferred from 2-bromo-4-nitroaniline [2]
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of N-t-Butyl 2-bromo-4-nitroaniline and detecting potential degradation products.

Objective: To quantify the purity of a sample and identify the presence of the primary potential degradation product, 2-bromo-4-nitroaniline (resulting from N-dealkylation).

Instrumentation & Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA)

  • Sample of N-t-Butyl 2-bromo-4-nitroaniline

  • Reference standard of 2-bromo-4-nitroaniline

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the 2-bromo-4-nitroaniline reference standard in ACN.

    • Prepare a working standard of ~10 µg/mL by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the N-t-Butyl 2-bromo-4-nitroaniline sample and dissolve in 10 mL of ACN to create a 1 mg/mL stock solution.

    • Prepare a working sample of ~10 µg/mL by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or wavelength of maximum absorbance)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 10 90
      25.0 10 90
      25.1 70 30

      | 30.0 | 70 | 30 |

  • Analysis:

    • Inject the standard and sample solutions.

    • The N-tert-butyl group significantly increases lipophilicity. Therefore, N-t-Butyl 2-bromo-4-nitroaniline will have a longer retention time than 2-bromo-4-nitroaniline.

    • Calculate the purity of the sample by the area percent method. Quantify the amount of 2-bromo-4-nitroaniline impurity by comparing its peak area in the sample chromatogram to the peak area in the standard chromatogram.

References

  • Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. (n.d.). MDPI. Retrieved from [Link]

  • Thermal decomposition of tert-butyl o-(phenoxy)- and o-(anilino)phenyliminoxyperacetates. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • N-Dealkylation of Amines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2015). Dalton Transactions. Retrieved from [Link]

  • Herstein, B. (1937). Process for the manufacture of tertiary-butyl derivatives of aniline. U.S. Patent 2,092,970.
  • Photomediated controllable alkylation/nitrosoalkylation of N-heteroaromatics via nucleohomolytic substitution of alkylboronic esters with N-nitrosamines. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

  • Aniline, n-tert-butyl- (CAS 937-33-7). (n.d.). Cheméo. Retrieved from [Link]

  • Bayguzina, A. R., et al. (2021). Catalytic N-Alkylation of Anilines. ResearchGate. Retrieved from [Link]

  • Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. (n.d.). MDPI. Retrieved from [Link]

  • Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025). Synthesis. Retrieved from [Link]

  • tert-BUTYLAMINE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Oxidation of Aniline Under Modified Boyland-Sims Conditions. (2025). Bentham Science. Retrieved from [Link]

  • 2-Bromo-4-(tert-butyl)aniline. (n.d.). PubChem. Retrieved from [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. ResearchGate. Retrieved from [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). PubMed. Retrieved from [Link]

  • Degradation and fate of N-nitrosamines in water by UV photolysis. (2014). ResearchGate. Retrieved from [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • tert-Amyl Alcohol-Mediated Deconstruction of Polyurethane for Polyol and Aniline Recovery. (2022). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (n.d.). MDPI. Retrieved from [Link]

  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. Retrieved from [Link]

  • 4-Bromo-2-nitroaniline. (n.d.). ChemSrc. Retrieved from [Link]

  • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt. (2013). PubMed. Retrieved from [Link]

  • Hydrolysis of tert-butyl esters present in N-protected amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • The Power of Steric Hindrance: Exploring the Role of 2,4,6-Tri-tert-butylaniline in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • New thermal decomposition pathway for TATB. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. (n.d.). Research India Publications. Retrieved from [Link]

  • 3-tert-Butylaniline. (n.d.). PubChem. Retrieved from [Link]

  • Thermal decomposition of 2,4,N-trinitro anilino acetic acid and its esters. (1984). Indian Academy of Sciences. Retrieved from [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. (n.d.). RSC Publishing. Retrieved from [Link]

  • Preparation method of 4-propylthio-2-nitroaniline. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of N-t-Butyl 2-bromo-4-nitroaniline

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-t-Butyl 2-bromo-4-nitroaniline. As a key intermediate in various synthetic pathways,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-t-Butyl 2-bromo-4-nitroaniline. As a key intermediate in various synthetic pathways, achieving high purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of process-related impurities. Our focus is on explaining the causality behind these issues and offering field-proven, self-validating protocols to mitigate them.

Section 1: Understanding the Synthetic Pathway and Impurity Formation

The synthesis of N-t-Butyl 2-bromo-4-nitroaniline is typically achieved via the electrophilic bromination of N-t-butyl-4-nitroaniline. The N-tert-butyl group serves as a protecting group that modulates the reactivity of the aniline nitrogen. However, the reaction environment can lead to several predictable side reactions. The primary activating group is the N-t-butylamino substituent, which is strongly ortho-, para-directing. Since the para position is blocked by the deactivating nitro group, electrophilic attack is directed to the ortho positions (C2 and C6).

The diagram below illustrates the main synthetic route and the pathways leading to the most common impurities.

G SM N-t-Butyl-4-nitroaniline (Starting Material) Product N-t-Butyl-2-bromo-4-nitroaniline (Desired Product) SM->Product Monobromination (Desired Reaction) p1 Dibromo N-t-Butyl-2,6-dibromo-4-nitroaniline (Over-bromination Impurity) Product->Dibromo Further Bromination (Side Reaction) Debuty 2-Bromo-4-nitroaniline (De-alkylation Impurity) Product->Debuty Acid-Catalyzed De-tert-butylation p1->Dibromo Dibromination (Side Reaction) p2 G start Start Synthesis analyze Analyze Crude Product (TLC / HPLC) start->analyze impurity_check Major Impurity Identified? analyze->impurity_check dibromo Dibromo Impurity (Over-bromination) impurity_check->dibromo Yes (Less Polar) debutyl De-butyl Impurity (Acidolysis) impurity_check->debutyl Yes (More Polar) sm Starting Material (Incomplete Reaction) impurity_check->sm Yes (Least Polar) end_node Purify & Characterize impurity_check->end_node No (Clean) action_dibromo Reduce Bromine eq. Lower Temperature Slow Addition dibromo->action_dibromo action_debutyl Use NBS Buffer Reaction Neutral Workup debutyl->action_debutyl action_sm Increase Reaction Time Check Reagent Purity sm->action_sm action_dibromo->start Re-run Synthesis action_debutyl->start Re-run Synthesis action_sm->start Re-run Synthesis

Troubleshooting

Introduction: The Critical Role of Purity in N-t-Butyl 2-bromo-4-nitroaniline Analysis

As a Senior Application Scientist, this guide provides a comprehensive technical support center for the analytical methods used in the purity assessment of N-t-Butyl 2-bromo-4-nitroaniline. This document is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for the analytical methods used in the purity assessment of N-t-Butyl 2-bromo-4-nitroaniline. This document is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols.

N-t-Butyl 2-bromo-4-nitroaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this intermediate is paramount as even trace impurities can affect the yield, safety, and efficacy of the final product. This guide provides a framework for selecting and optimizing analytical methods to ensure the reliable purity assessment of this compound.

The primary challenges in analyzing N-t-Butyl 2-bromo-4-nitroaniline stem from potential isomeric impurities and related substances that may arise during its synthesis. Therefore, robust analytical methods are required to separate, identify, and quantify these impurities effectively.

Potential Impurities in the Synthesis of N-t-Butyl 2-bromo-4-nitroaniline

Understanding the potential impurities is the first step in developing a robust analytical method. The synthesis of N-t-Butyl 2-bromo-4-nitroaniline typically involves the bromination of a substituted aniline. Potential impurities can include:

  • Starting Materials: Unreacted precursors, such as 4-nitro-tert-butylaniline.

  • Isomeric Byproducts: Positional isomers where the bromo group is at a different position on the aniline ring.

  • Over-brominated or Under-brominated Species: Di-brominated or non-brominated aniline derivatives.

  • Degradation Products: Compounds formed due to instability under reaction or storage conditions.

The following diagram illustrates a simplified potential impurity profile.

G cluster_synthesis Synthesis of N-t-Butyl 2-bromo-4-nitroaniline Starting Material Starting Material Main Product Main Product Starting Material->Main Product Bromination Isomeric Impurity Isomeric Impurity Starting Material->Isomeric Impurity Side Reaction Related Substance Impurity Related Substance Impurity Main Product->Related Substance Impurity Over-bromination

Caption: Potential impurity pathways in the synthesis of N-t-Butyl 2-bromo-4-nitroaniline.

Core Analytical Techniques for Purity Assessment

A multi-faceted approach is often necessary for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Comparison of Analytical Techniques
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Quantitative analysis based on the integral of NMR signals relative to a certified internal standard.
Best For Quantifying non-volatile and thermally labile compounds and isomeric impurities.[1][2]Identifying and quantifying volatile and semi-volatile impurities.[3][4]Absolute quantification without a specific reference standard for the analyte; structural confirmation.[5][6]
Sample Volatility Not required.[2]Required; may necessitate derivatization for polar compounds.[2]Not required.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).
Limitations Requires a reference standard for each impurity for accurate quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods; potential for signal overlap.[7]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the analysis of N-t-Butyl 2-bromo-4-nitroaniline.

High-Performance Liquid Chromatography (HPLC)

Q1: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause?

A1: Peak tailing is often due to secondary interactions between the analyte and the stationary phase, or issues with the column itself.

  • Causality: The basic amine group in N-t-Butyl 2-bromo-4-nitroaniline can interact with acidic silanol groups on the silica-based C18 column, leading to tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate. For an amine, a slightly acidic pH (e.g., 3-4) can protonate the amine, reducing interaction with silanols.

    • Ionic Strength: Increase the buffer concentration in the mobile phase to mask residual silanol activity.

    • Column Health: The column may be degraded or contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[8]

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[8]

Q2: I am observing ghost peaks in my HPLC chromatogram. Where are they coming from?

A2: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are typically due to contamination or issues with the mobile phase.

  • Causality: Contaminants in the mobile phase, sample carryover from a previous injection, or degradation of the mobile phase can cause ghost peaks.

  • Troubleshooting Steps:

    • Mobile Phase: Prepare fresh mobile phase using high-purity solvents and water.

    • System Contamination: Flush the entire HPLC system, including the injector and detector, with a strong solvent.

    • Carryover: Implement a needle wash step in your autosampler method to reduce carryover between injections.[8]

G Problem HPLC Peak Tailing Cause1 Secondary Interactions Problem->Cause1 Cause2 Column Degradation Problem->Cause2 Cause3 Sample Overload Problem->Cause3 Solution1 Adjust Mobile Phase pH / Buffer Cause1->Solution1 Solution2 Flush or Replace Column Cause2->Solution2 Solution3 Dilute Sample Cause3->Solution3

Caption: Troubleshooting workflow for HPLC peak tailing.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q3: I am not seeing a peak for N-t-Butyl 2-bromo-4-nitroaniline in my GC-MS analysis. Why?

A3: This is likely due to the compound's low volatility or thermal instability.

  • Causality: Substituted anilines, especially those with nitro groups, can be thermally labile and may degrade in the hot GC inlet. The compound may also be insufficiently volatile to elute from the column under standard conditions.

  • Troubleshooting Steps:

    • Inlet Temperature: Lower the inlet temperature to minimize thermal degradation.

    • Derivatization: Consider derivatizing the amine group to increase volatility and thermal stability.

    • Alternative Technique: If the issue persists, HPLC is a more suitable technique for this compound.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: I see unexpected peaks in my ¹H NMR spectrum. How can I determine if they are impurities?

A4: Extra peaks in an NMR spectrum can be from impurities, residual solvent, or water.

  • Causality: Synthesis byproducts, unreacted starting materials, or solvents used in purification can all appear in the ¹H NMR spectrum.

  • Troubleshooting Steps:

    • Solvent Peaks: Identify known solvent peaks (e.g., residual chloroform, acetone).

    • Compare with Starting Materials: Compare the spectrum to the NMR of your starting materials to check for unreacted precursors.

    • 2D NMR: Techniques like COSY and HSQC can help in assigning signals and identifying the structure of unknown impurities.

    • qNMR: To quantify the impurity, you can use quantitative NMR (qNMR) with an internal standard of known purity.[5]

Experimental Protocols

The following are starting point protocols for the analysis of N-t-Butyl 2-bromo-4-nitroaniline. These methods should be validated according to ICH guidelines for their intended use.[10][11]

Protocol 1: HPLC Purity Assessment

This protocol provides a starting point for developing an HPLC method for purity assessment.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or another suitable buffer component)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)

    • Injection Volume: 10 µL

  • Procedure:

    • Sample Preparation: Prepare a solution of N-t-Butyl 2-bromo-4-nitroaniline in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1][12]

    • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

    • Interpretation: Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks. For accurate quantification of impurities, a reference standard for each impurity is required.[2]

Protocol 2: GC-MS Impurity Identification

This protocol is intended for identifying potential volatile impurities.

  • Instrumentation and Materials:

    • GC-MS system

    • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

    • Helium (carrier gas)

    • Methanol or another suitable solvent

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C (may need optimization)

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 50-500 m/z

  • Procedure:

    • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a suitable solvent.

    • Analysis: Inject the sample into the GC-MS system.

    • Interpretation: Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Protocol 3: Quantitative ¹H NMR (qNMR) Purity Determination

This protocol outlines the steps for determining absolute purity using qNMR.

  • Instrumentation and Materials:

    • NMR spectrometer (≥400 MHz recommended)

    • High-purity deuterated solvent (e.g., DMSO-d₆)

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

    • Analytical balance

  • Procedure:

    • Sample Preparation: Accurately weigh a specific amount of the N-t-Butyl 2-bromo-4-nitroaniline sample and the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent.

    • NMR Data Acquisition: Acquire the ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, sufficient number of scans).

    • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

Conclusion

The purity assessment of N-t-Butyl 2-bromo-4-nitroaniline requires a systematic approach, often utilizing a combination of analytical techniques. HPLC is the workhorse for routine purity testing, while GC-MS is valuable for identifying volatile impurities, and qNMR provides a powerful method for absolute purity determination. By understanding the principles behind each technique and following a logical troubleshooting process, researchers can ensure the quality and reliability of their analytical data.

References

  • BenchChem. (2025). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline.
  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o543.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2016). a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of...
  • Various Authors. (2025). NMR Spectra of Anilines.
  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. PMC.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical HPLC Method of 2,6-Dibromo-4-nitroaniline.
  • Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 2,4,6-Tritert-butyl-3-nitroaniline by HPLC.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide.
  • Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline.
  • Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitro-aniline. PubMed.
  • Cormica. (n.d.). Understanding Impurity Analysis.
  • Staben, S. T., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • TCI Chemicals. (n.d.). 2-Bromo-4-nitroaniline.
  • GfK. (2014).
  • Embrapa. (n.d.). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Proprep. (n.d.). Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group.
  • Royal Society of Chemistry. (2013). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing.
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Optimization

Technical Support Center: Navigating Steric Hindrance from the t-Butyl Group

Welcome to the technical support center for chemists, researchers, and drug development professionals. As a Senior Application Scientist, I've frequently encountered challenges in the lab stemming from a single, deceptiv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. As a Senior Application Scientist, I've frequently encountered challenges in the lab stemming from a single, deceptively simple substituent: the tert-butyl group. Its significant steric bulk is both a powerful tool and a formidable obstacle in organic synthesis.[1][2] This guide is structured as a series of troubleshooting questions and in-depth answers to help you diagnose issues, optimize your reactions, and strategically leverage the unique properties of this ubiquitous functional group.

PART 1: Foundational Concepts - Frequently Asked Questions

This section addresses the fundamental principles governing the steric influence of the t-butyl group.

Q1: What makes the t-butyl group so sterically demanding compared to other alkyl groups?

A1: The steric hindrance of the t-butyl group, -C(CH₃)₃, arises from its specific three-dimensional architecture. Unlike linear (n-butyl) or moderately branched (isobutyl, sec-butyl) groups, the t-butyl group features a central quaternary carbon atom bonded to three methyl groups. These methyl groups project outwards, creating a wide, rigid, and umbrella-like shield around the point of attachment.[1] This conformationally locked structure effectively blocks the approach of reagents to nearby reaction centers.

The steric bulk can be quantified using A-values, which measure the energetic preference for a substituent to occupy the equatorial position on a cyclohexane ring. A higher A-value signifies greater steric demand. The t-butyl group has one of the largest A-values, effectively "locking" cyclohexane rings into a specific conformation.[1][3]

SubstituentA-Value (kcal/mol)
-H0
-CH₃ (Methyl)1.7
-CH₂CH₃ (Ethyl)1.8
-CH(CH₃)₂ (Isopropyl)2.2
-C(CH₃)₃ (t-Butyl) >4.5

This table quantitatively demonstrates the exceptional steric requirement of the t-butyl group.

Q2: My reaction is completely stalled. How do I know if t-butyl steric hindrance is the primary cause?

A2: Diagnosing steric hindrance as the root cause involves a combination of observation, mechanistic understanding, and comparative experiments.

  • Analyze the Reaction Mechanism: Is the rate-determining step sensitive to steric bulk? Bimolecular reactions like Sₙ2, which require backside attack, are extremely sensitive to hindrance at the electrophilic carbon.[4][5] In contrast, Sₙ1 reactions, which proceed through a planar carbocation intermediate, are often accelerated by bulky groups that stabilize the cation.[5][6]

  • Run a Control Experiment: Replace the t-butyl-containing substrate with a less hindered analogue (e.g., an isopropyl or ethyl-substituted version) while keeping all other conditions identical. If the less hindered substrate reacts efficiently, steric hindrance is the likely culprit.

  • Check for Side Reactions: With sterically hindered substrates, alternative reaction pathways often become dominant. For example, in attempted Sₙ2 reactions with bulky nucleophiles or substrates, elimination (E2) often outcompetes substitution. Similarly, Grignard additions to hindered ketones may result in reduction rather than addition.[7]

  • Consult the Literature: Search for precedents involving similar sterically congested scaffolds. Modern catalysis, in particular, has developed many solutions for overcoming these challenges.[8][9]

PART 2: Reaction-Specific Troubleshooting Guides

This section provides targeted advice for common synthetic transformations where the t-butyl group poses a significant challenge.

Troubleshooting Guide: Nucleophilic Substitution (Sₙ2) Reactions

Issue: Extremely low or no conversion in an Sₙ2 reaction involving a t-butyl group on the electrophile or nucleophile.

Q3: I am trying to perform an Sₙ2 reaction on a substrate with a t-butyl group adjacent to the leaving group (e.g., neopentyl bromide). The reaction is not working. Why?

A3: This is a classic case of severe steric hindrance. The Sₙ2 reaction requires a specific transition state geometry where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[4] The bulky t-butyl group, even if it's on a neighboring carbon (β-position), effectively shields this backside trajectory, raising the activation energy of the transition state prohibitively high.[4] For tertiary halides like t-butyl chloride, the reaction center is completely blocked, and the Sₙ2 reaction does not occur at all.[5][10]

G cluster_steric Steric Shield Nu Nu- C C Nu->C Attack Path LG LG C->LG Leaving Group R1 H C->R1 R2 H C->R2 tBu t-Bu Me1 Me Me2 Me Me3 Me

Caption: Steric hindrance in an Sₙ2 reaction.

Troubleshooting Steps:
  • Switch to an Sₙ1 Pathway: If the substrate can form a stable carbocation (e.g., a tertiary halide), using a polar protic solvent and a non-basic, weakly coordinating nucleophile can promote an Sₙ1 reaction.

  • Modify the Substrate: If possible, redesign the synthesis to use a less-hindered electrophile.

  • Increase Reaction Temperature: While this can sometimes overcome a moderate energy barrier, in cases of severe t-butyl hindrance, it is more likely to favor the competing E2 elimination pathway.[11] Use this strategy with caution and carefully analyze the product mixture.

  • Use a More Reactive Leaving Group: Converting a bromide to an iodide or a tosylate can increase the electrophilicity of the carbon center, but it will not solve the fundamental problem of steric blockade.[11]

Troubleshooting Guide: Grignard & Organolithium Reactions

Issue: Low yield of the desired tertiary alcohol when adding t-butylmagnesium chloride or t-butyllithium to a ketone; recovery of starting material or formation of a reduction product.

Q4: My Grignard reaction using t-butylmagnesium chloride on a ketone is giving me the secondary alcohol (from reduction) instead of the expected tertiary alcohol. What is happening?

A4: This is a common outcome when using sterically bulky Grignard reagents. The t-butyl Grignard reagent can act not only as a nucleophile but also as a strong base and a hydride donor.[7]

  • Nucleophilic Addition (Desired Path): The carbanionic center of the Grignard attacks the electrophilic carbonyl carbon. This is sterically hindered by both the t-butyl group and the substituents on the ketone.

  • Reduction (Side Reaction): The Grignard reagent transfers a β-hydride to the carbonyl carbon via a cyclic six-membered transition state (the Meerwein–Ponndorf–Verley or MPV-type reduction). This pathway can become dominant when the nucleophilic attack is sterically blocked.[7]

  • Enolization (Side Reaction): The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone to form an enolate. Upon aqueous workup, this regenerates the starting ketone.

G start Ketone + t-BuMgCl path_add Sterically Hindered Nucleophilic Attack start->path_add Path A path_red β-Hydride Transfer (Reduction) start->path_red Path B path_enol α-Proton Abstraction (Enolization) start->path_enol Path C prod_add Tertiary Alcohol (Desired Product) path_add->prod_add prod_red Secondary Alcohol (Side Product) path_red->prod_red prod_enol Ketone Regenerated (After Workup) path_enol->prod_enol

Caption: Competing pathways for hindered Grignard additions.

Troubleshooting Steps:
  • Use an Organocerium Reagent (CeCl₃): Transmetalation of the Grignard reagent with anhydrous cerium(III) chloride generates an organocerium (Criegee) reagent. These reagents are significantly less basic than their Grignard precursors and have a much lower tendency to cause reduction or enolization, favoring nucleophilic addition.

  • Lower the Reaction Temperature: Performing the addition at low temperatures (-78 °C) can sometimes favor the desired addition pathway over reduction, which may have a higher activation energy.

  • Use t-Butyllithium: While also very basic, t-butyllithium can sometimes be more effective for addition to very hindered ketones compared to the Grignard reagent.[12] However, it still presents a high risk of enolization.

  • Consider an Alternative Synthetic Route: If direct addition is not feasible, consider alternative strategies. For example, could the target alcohol be synthesized via esterification followed by the addition of two equivalents of a less hindered Grignard reagent?

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Issue: Failure to couple a sterically hindered aryl halide (e.g., one with a t-butyl group ortho to the halide) with a boronic acid.

Q5: My Suzuki coupling with 2-bromo-1,3,5-tri-tert-butylbenzene is failing with standard Pd(PPh₃)₄. How can I facilitate this difficult coupling?

A5: Coupling of di-ortho-substituted or otherwise sterically congested aryl halides is a significant challenge in cross-coupling chemistry. The steric bulk around the metal center hinders two key steps in the catalytic cycle:

  • Oxidative Addition: The palladium(0) catalyst struggles to insert into the carbon-halogen bond.

  • Reductive Elimination: The two bulky groups on the palladium(II) intermediate resist coming together to form the new C-C bond and regenerate the catalyst.

Standard catalysts like Pd(PPh₃)₄ are often not effective because the ligands are not sufficiently electron-rich or are unable to create the right steric environment to promote these difficult steps.[13][14]

Troubleshooting Steps & Modern Solutions:
  • Employ Specialized Ligands: The key to success is using ligands specifically designed for hindered substrates. These ligands are typically bulky and electron-donating, which promotes the difficult reductive elimination step.

    • Bulky Phosphines: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective. Their bulk and electronic properties create a coordinatively unsaturated, reactive palladium center that facilitates both oxidative addition and reductive elimination.[9]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are very strong sigma-donors and can stabilize the palladium catalyst, promoting efficient coupling of hindered partners.[14]

  • Choose the Right Catalyst Precursor & Base: Use a modern, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles) for reliable catalyst formation. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step without causing side reactions.[13]

  • Increase Reaction Temperature: These challenging couplings often require higher temperatures (e.g., refluxing toluene or dioxane) to overcome the high activation barriers.[13]

G start Hindered Aryl Halide? std_cond Standard Conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) start->std_cond Yes adv_lig Use Bulky, Electron-Rich Ligand (e.g., SPhos, IPr) start->adv_lig Yes failure Low Yield / No Reaction std_cond->failure adv_base Use Stronger Base (e.g., K₃PO₄) adv_lig->adv_base adv_temp Increase Temperature (>100 °C) adv_base->adv_temp success Successful Coupling adv_temp->success

Caption: Decision workflow for hindered Suzuki coupling.

PART 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol provides a robust starting point for coupling challenging, sterically hindered substrates using a modern catalyst system.

Objective: To couple 2-bromo-1,3-di-tert-butylbenzene with phenylboronic acid.

Materials:

  • 2-bromo-1,3-di-tert-butylbenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, SPhos Pd G3 precatalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Self-Validation: The success of this protocol relies on the synergy between the bulky, electron-rich SPhos ligand, which accelerates the slow reductive elimination step, and the strong base, which facilitates transmetalation. A failed reaction under these conditions may point to impure reagents or insufficient degassing.

PART 4: References

  • ChemRxiv (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.

  • Organic Chemistry Portal. tert-Butyl Esters.

  • BenchChem (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.

  • PubMed (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds.

  • ACS Publications (2026). Room Temperature Photodriven Ru(II)-Tripyridine Supramolecular Photosensitizer Synergistically Catalyzes Carbon Dioxide Cycloaddition with Metal Nanoclusters.

  • Organic Chemistry Portal. tert-Butyl Ethers.

  • ResearchGate (2025). The tert-butyl group in chemistry and biology.

  • The Royal Society of Chemistry (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

  • Master Organic Chemistry (2012). The SN2 Reaction Mechanism.

  • Master Organic Chemistry (2015). Reactions of Grignard Reagents.

  • Chemistry LibreTexts (2024). 11.3: Characteristics of the SN2 Reaction.

  • Organic Chemistry Portal. Grignard Reaction.

  • BenchChem (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate.

  • Hebei Boze Chemical Co., Ltd. Can tert-butoxide do sn2?

  • ResearchGate. Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions.

  • Organic Chemistry Portal. Suzuki Coupling.

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021).

  • PubMed (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on N-t-Butyl 2-bromo-4-nitroaniline Reactivity

Welcome to the technical support center for navigating the experimental nuances of N-t-Butyl 2-bromo-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the experimental nuances of N-t-Butyl 2-bromo-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the solvent-dependent reactivity of this versatile synthetic intermediate. Here, we address common challenges and provide troubleshooting strategies grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My nucleophilic substitution reaction with N-t-Butyl 2-bromo-4-nitroaniline is sluggish or not proceeding to completion. What are the likely causes and how can I optimize the reaction?

Answer:

A slow or incomplete reaction is a common issue when working with N-t-Butyl 2-bromo-4-nitroaniline. The primary factors influencing its reactivity are the choice of solvent, the nature of the nucleophile, and the reaction temperature. The bulky N-t-Butyl group can sterically hinder the approach of the nucleophile, making the reaction conditions even more critical.

Troubleshooting Steps:

  • Solvent Selection is Critical: The solvent plays a pivotal role in a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction proceeds through a negatively charged intermediate, often called a Meisenheimer complex.[1] The stability of this intermediate is paramount for the reaction to proceed efficiently.[2]

    • Polar Aprotic Solvents are Generally Preferred: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent choices.[3][4] These solvents can effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and, therefore, more reactive.[5] They also stabilize the polar Meisenheimer intermediate.

    • Avoid Protic Solvents if Possible: Protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[6]

  • Evaluate Your Nucleophile: The strength of the nucleophile is a key driver of the reaction rate. If you are using a weak nucleophile, consider using a stronger one or adding a base to generate a more potent nucleophile in situ.

  • Increase the Reaction Temperature: Due to the steric hindrance from the t-butyl group and the electron-withdrawing nature of the nitro group, which deactivates the amine's nucleophilicity if it were the reacting group, higher temperatures are often required to overcome the activation energy barrier.[4] Monitor the reaction for potential decomposition at elevated temperatures.

  • Consider the Base: If your nucleophile is an amine or alcohol, the addition of a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) can deprotonate it, increasing its nucleophilicity.

Question 2: I am observing significant side product formation in my reaction. What are the potential side reactions and how can they be minimized?

Answer:

Side product formation is a common challenge, especially under forcing reaction conditions. With N-t-Butyl 2-bromo-4-nitroaniline, the primary side products often arise from reactions at the nitro group or, if the N-t-butyl group were to be cleaved, N,N-dialkylation.

Potential Side Reactions and Mitigation Strategies:

  • N,N-Dialkylation (if N-t-butyl group is compromised): While the t-butyl group is generally stable, under harsh acidic conditions it could potentially be removed, leading to the formation of 2-bromo-4-nitroaniline, which could then undergo further alkylation. To minimize this, use a slight excess of the aniline derivative relative to the alkylating agent.[4]

  • Reactions involving the Nitro Group: Under strongly basic or reductive conditions, the nitro group can be reduced or participate in other undesired reactions. Ensure your reaction conditions are compatible with the nitro functionality.

Troubleshooting Flowchart for Side Product Formation:

side_products start Side Products Observed in TLC/LC-MS check_side_product Characterize Side Product(s) start->check_side_product dialkylation N,N-Dialkylation Suspected check_side_product->dialkylation Is it dialkylation? nitro_reduction Nitro Group Reduction Suspected check_side_product->nitro_reduction Is it nitro reduction? dialkylation->nitro_reduction No adjust_stoichiometry Use slight excess of aniline derivative dialkylation->adjust_stoichiometry Yes milder_conditions Use milder base or lower temperature nitro_reduction->milder_conditions Yes end Minimized Side Products adjust_stoichiometry->end milder_conditions->end

Caption: Troubleshooting workflow for identifying and minimizing side products.

The Underlying Science: Mechanism and Solvent Effects

The reaction of N-t-Butyl 2-bromo-4-nitroaniline with a nucleophile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine. This is typically the rate-determining step.[1] The presence of the electron-withdrawing nitro group ortho and para to the leaving group is crucial as it stabilizes the resulting negative charge through resonance.[2][7]

  • Leaving Group Departure: The bromide ion is eliminated, and the aromaticity of the ring is restored.

Visualizing the SNAr Mechanism:

SNAr_Mechanism Reactants N-t-Butyl 2-bromo-4-nitroaniline + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Slow (Rate-Determining) Products Substituted Product + Br⁻ Intermediate->Products Fast

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

How Solvents Influence the Reaction Rate

The choice of solvent directly impacts the energy landscape of the reaction, particularly the stability of the transition state leading to the Meisenheimer complex.

Solvent TypePropertiesEffect on SNAr ReactivityRecommended Solvents
Polar Aprotic High dielectric constant, no O-H or N-H bonds.[8]Accelerates reaction. Solvates the counter-ion of the nucleophile, increasing its reactivity. Stabilizes the polar Meisenheimer intermediate.[5]DMSO, DMF, Acetonitrile
Polar Protic Contains O-H or N-H bonds, capable of hydrogen bonding.[8]Slows down reaction. Solvates the nucleophile through hydrogen bonding, reducing its nucleophilicity.[6]Water, Ethanol, Methanol
Non-polar Low dielectric constant.Very slow or no reaction. Poor solubility of polar reactants and intermediates.Hexane, Toluene, Benzene

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of N-t-Butyl 2-bromo-4-nitroaniline:
  • To a solution of N-t-Butyl 2-bromo-4-nitroaniline (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO, approximately 0.1-0.5 M), add the nucleophile (1.1-1.5 eq).

  • If the nucleophile is not anionic, add a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow for Experimental Setup and Monitoring:

experimental_workflow A Dissolve N-t-Butyl 2-bromo-4-nitroaniline in Polar Aprotic Solvent B Add Nucleophile and Base (if required) A->B C Heat to Reaction Temperature B->C D Monitor by TLC/LC-MS C->D E Reaction Complete? D->E E->C No F Work-up and Extraction E->F Yes G Purification F->G H Characterization G->H

Caption: Step-by-step experimental workflow for a typical SNAr reaction.

References

  • 2-Bromo-4-nitroaniline. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Arshad, M. N., et al. (2010). 2-Bromo-4-nitroaniline. PMC. Retrieved January 23, 2026, from [Link]

  • Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Retrieved January 23, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Radhakrishnamurti, P. S., & Sahu, J. (1977). Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 15B(2), 194-195.
  • 7.5: SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Li, Y., et al. (2018). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers, 5(18), 2683-2687.
  • Nudelman, N. S., & Palleros, D. (1981). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (10), 1277-1281.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • Zakrzewska, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • 2-Bromo-4-(tert-butyl)-6-nitroaniline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Acevedo-Sánchez, G., et al. (2021). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Organic Chemistry, 86(17), 11847-11855.
  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved January 23, 2026, from [Link]

  • Lecture 15 Aromatic Nucleophilic Substitution. (n.d.). NPTEL Archive. Retrieved January 23, 2026, from [Link]

  • Flores-Santana, W., et al. (2022). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv.
  • Ch 8 : Solvent Effects. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

  • Synthesis of 4-bromo-2-nitroacetanilide. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. (2025, February 25). YouTube. Retrieved January 23, 2026, from [Link]

  • Kumar, S., et al. (2015). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 5(11), 8196-8201.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the NMR Spectral Analysis of N-tert-Butyl-2-bromo-4-nitroaniline and its Comparison with Alternative Analytical Techniques

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone anal...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the NMR spectral features of N-tert-Butyl-2-bromo-4-nitroaniline, a substituted aniline with potential applications as a synthetic intermediate.

This document will navigate through a detailed prediction of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and comparative data from structurally analogous compounds. Furthermore, we will present a comprehensive experimental workflow for acquiring high-quality NMR data, using the closely related and commercially available compound, 2-bromo-4-nitroaniline, as a practical exemplar. To provide a holistic analytical perspective, this guide will also draw a comparison with High-Performance Liquid Chromatography (HPLC), a powerful orthogonal technique for purity assessment and quantification.

The Structural Landscape: Predicting the NMR Spectrum of N-tert-Butyl-2-bromo-4-nitroaniline

A priori prediction of NMR spectra is a valuable exercise in understanding the interplay of electronic and steric effects within a molecule. The structure of N-tert-Butyl-2-bromo-4-nitroaniline presents a fascinating case study in the influence of various substituents on the chemical shifts of aromatic protons and carbons.

The tert-butyl group, being electron-donating and sterically bulky, will influence the conformation of the molecule and the electronic environment of the aniline nitrogen. The bromine atom and the nitro group are both electron-withdrawing, with the nitro group exerting a particularly strong deshielding effect on the aromatic ring through both inductive and resonance effects.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the tert-butyl group. The aromatic region will display a complex splitting pattern due to the specific substitution pattern on the benzene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-3~ 8.3 - 8.5dJ ≈ 2.5 Hz (meta-coupling)1H
H-5~ 7.8 - 8.0ddJ ≈ 9.0 Hz (ortho-coupling), J ≈ 2.5 Hz (meta-coupling)1H
H-6~ 7.0 - 7.2dJ ≈ 9.0 Hz (ortho-coupling)1H
NH~ 5.0 - 6.0br s-1H
-C(CH₃)₃~ 1.4 - 1.6s-9H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule. The chemical shifts will be significantly influenced by the attached functional groups.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-NH)~ 145 - 150
C-2 (C-Br)~ 115 - 120
C-3~ 128 - 132
C-4 (C-NO₂)~ 140 - 145
C-5~ 120 - 125
C-6~ 110 - 115
-C (CH₃)₃~ 55 - 60
-C(CH₃ )₃~ 28 - 32

A Practical Approach: Experimental NMR Analysis of 2-Bromo-4-nitroaniline

To ground our predictions in experimental reality, we will consider the NMR analysis of 2-bromo-4-nitroaniline. This compound shares the same aromatic substitution pattern as our primary topic, providing a valuable comparative dataset.

¹H and ¹³C NMR Spectral Data for 2-Bromo-4-nitroaniline

The following table presents typical, literature-derived NMR data for 2-bromo-4-nitroaniline.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~8.42d~2.41H
H-5~7.85dd~9.0, ~2.41H
H-6~6.85d~9.01H
NH₂~6.20br s-2H
Carbon Assignment Chemical Shift (δ, ppm)
C-1 (C-NH₂)~148.5
C-2 (C-Br)~109.0
C-3~130.0
C-4 (C-NO₂)~138.0
C-5~122.5
C-6~115.0

Experimental Protocols for Comprehensive NMR Analysis

Acquiring high-fidelity NMR data is contingent on meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the analyte is readily soluble. For substituted anilines, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • Sample Filtration : If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

Caption: A streamlined workflow for the preparation of NMR samples.

NMR Data Acquisition

The following is a typical suite of NMR experiments for comprehensive structural elucidation.

  • ¹H NMR : Provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR : Reveals the number of unique carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) : A powerful technique to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy) : A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence) : A 2D experiment that maps protons to the carbons they are directly attached to.

Caption: A logical workflow for structural elucidation using a suite of NMR experiments.

Comparison with an Alternative Technique: High-Performance Liquid Chromatography (HPLC)

While NMR spectroscopy is unparalleled for detailed structural analysis, it is not always the optimal technique for determining purity or for high-throughput quantitative analysis. High-Performance Liquid Chromatography (HPLC) serves as an excellent complementary technique.

Feature NMR Spectroscopy High-Performance Liquid Chromatography (HPLC)
Primary Application Structural elucidation of pure compounds.Separation, quantification, and purity assessment of components in a mixture.
Information Provided Detailed molecular structure, connectivity, and stereochemistry.Retention time, peak area (for quantification), and UV-Vis spectral data (with a DAD detector).
Sample Requirements Requires a relatively pure sample (typically >95%) for unambiguous interpretation.Can analyze complex mixtures and isolate individual components.
Sensitivity Relatively low sensitivity, requiring milligram quantities of sample.High sensitivity, with detection limits often in the nanogram to picogram range.
Throughput Lower throughput, as experiments can take from minutes to hours.High throughput, with typical run times of a few minutes per sample.
A Typical HPLC Method for Nitroaniline Analysis

A reversed-phase HPLC method is generally suitable for the analysis of moderately polar compounds like N-tert-Butyl-2-bromo-4-nitroaniline.

  • Column : A C18 stationary phase is a common choice.

  • Mobile Phase : A gradient of water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

  • Detection : UV detection at a wavelength where the nitroaniline chromophore has a strong absorbance, typically in the range of 254-380 nm.

HPLC_Workflow cluster_0 HPLC Analysis Workflow Sample_Prep Prepare Sample Solution in Mobile Phase Injection Inject Sample onto HPLC System Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis: Retention Time & Peak Area Detection->Data_Analysis

Caption: A schematic representation of a typical HPLC workflow.

Conclusion

The structural characterization of N-tert-Butyl-2-bromo-4-nitroaniline is effectively achieved through a combination of 1D and 2D NMR techniques. By predicting the spectral features based on the electronic and steric effects of the substituents, and by comparing these with the experimental data of a closely related compound, a high degree of confidence in the structural assignment can be attained. Furthermore, the integration of an orthogonal analytical technique such as HPLC provides a comprehensive profile of the compound, encompassing both its structural identity and its purity. This multi-faceted analytical approach is indispensable in the rigorous workflow of modern chemical research and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of N-t-Butyl 2-bromo-4-nitroaniline: A Comparative Analysis Centered on ¹H NMR Spectroscopy

In the landscape of drug development and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. N-t-Butyl 2-bromo-4-nitroaniline, with it...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. N-t-Butyl 2-bromo-4-nitroaniline, with its molecular formula C₁₀H₁₃BrN₂O₂, serves as an exemplary case study for applying modern analytical techniques to deduce its precise chemical architecture.[1] This guide provides an in-depth interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a primary tool for structural elucidation. Furthermore, it objectively compares the insights derived from ¹H NMR with those from complementary techniques such as ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), offering a holistic analytical perspective for researchers and drug development professionals.

Part 1: Deciphering the Molecular Blueprint: ¹H NMR Spectral Interpretation

Proton NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and their relative numbers. For a molecule like N-t-Butyl 2-bromo-4-nitroaniline, the spectrum is anticipated to be highly informative due to the distinct electronic environments created by the substituents on the aniline ring.

Predicted ¹H NMR Analysis

The structure of N-t-Butyl 2-bromo-4-nitroaniline features several key proton environments: the protons on the aromatic ring, the proton on the amine nitrogen, and the protons of the tert-butyl group.

  • The Aromatic Region (δ 7.0-8.5 ppm): The aromatic protons are most affected by the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields nearby protons, shifting their signals downfield.[2] Conversely, the amino group (-NH-t-Bu) is an electron-donating group, which shields aromatic protons, shifting them upfield. The bromine atom (-Br) has a moderate deshielding effect. The interplay of these effects dictates the final chemical shifts.[3]

    • H-3: This proton is ortho to the strong electron-withdrawing nitro group and meta to the electron-donating amino group. The dominant effect of the nitro group will shift this proton significantly downfield, likely appearing as a doublet.

    • H-5: This proton is ortho to the amino group and meta to both the bromo and nitro groups. It will be the most upfield of the aromatic protons and will appear as a doublet of doublets due to coupling with both H-3 and H-6.

    • H-6: This proton is ortho to the bromo group and meta to the nitro group. It will be downfield, but likely less so than H-3, and will appear as a doublet.

  • The Amine Proton (-NH-): The chemical shift of the N-H proton can vary significantly and is often observed as a broad singlet. Its position is dependent on solvent, concentration, and temperature.

  • The Aliphatic Region (δ 1.0-2.0 ppm): The tert-butyl group consists of nine chemically equivalent protons due to free rotation around the C-C single bonds. This will result in a single, sharp signal (a singlet) with a large integration value.[4]

Molecular Structure with Proton Assignments

Caption: Structure of N-t-Butyl 2-bromo-4-nitroaniline with proton labeling.

Predicted ¹H NMR Data Summary

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of N-t-Butyl 2-bromo-4-nitroaniline.

Signal AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
tert-Butyl Protons (-C(CH₃)₃)~1.45Singlet (s)N/A9H
Amine Proton (-NH-)Variable (e.g., ~5.0-6.0)Broad Singlet (br s)N/A1H
H-5~6.80Doublet of Doublets (dd)J(ortho) = ~8-9 Hz, J(meta) = ~2-3 Hz1H
H-6~7.50Doublet (d)J(ortho) = ~8-9 Hz1H
H-3~8.20Doublet (d)J(meta) = ~2-3 Hz1H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and can vary based on the solvent and sample concentration.[5]

Part 2: A Comparative Framework of Analytical Techniques

While ¹H NMR is a powerful tool, a multi-faceted analytical approach provides the most robust structural confirmation. Below is a comparison of ¹H NMR with other common spectroscopic techniques for the analysis of N-t-Butyl 2-bromo-4-nitroaniline.

Analytical TechniqueInformation Provided for N-t-Butyl 2-bromo-4-nitroanilineStrengthsLimitations
¹H NMR Spectroscopy - Number of distinct proton environments.- Connectivity of protons (via coupling constants).- Relative number of protons (integration).- Electronic environment of protons.- Provides detailed structural information.- Non-destructive.- Relatively fast acquisition.- Can be complex for molecules with overlapping signals.- Requires deuterated solvents.
¹³C NMR Spectroscopy - Number of distinct carbon environments.- Hybridization state of carbon atoms (sp³, sp², sp).- Presence of symmetry.- Complements ¹H NMR by providing a carbon skeleton map.- Good for identifying quaternary carbons.- Lower sensitivity than ¹H NMR.- Longer acquisition times.- Does not typically show C-H coupling.
FT-IR Spectroscopy - Presence of functional groups.- N-H stretch (~3400 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹).- Asymmetric and symmetric N-O stretches of the nitro group (~1520 and 1340 cm⁻¹).- C-N and C-Br stretches.- Fast and requires minimal sample preparation.- Excellent for confirming the presence of key functional groups.- Provides limited information about the overall molecular structure and connectivity.- Broad peaks can make interpretation difficult.
Mass Spectrometry (MS) - Molecular weight of the compound (273.1 g/mol for C₁₀H₁₃BrN₂O₂).[1]- Isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio).- Fragmentation pattern, which can give clues about the structure.- Extremely sensitive.- Provides accurate molecular weight.- Isotopic patterns are highly informative.- Destructive technique.- Isomers may not be distinguishable by mass alone.- Fragmentation can be complex to interpret.

Part 3: Experimental Protocol for High-Resolution ¹H NMR

Adherence to a standardized protocol is critical for acquiring high-quality, reproducible NMR data.

Step-by-Step Methodology
  • Sample Preparation: a. Weigh approximately 5-10 mg of N-t-Butyl 2-bromo-4-nitroaniline directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[5] c. Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is homogeneous.

  • Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. b. Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition: a. Lock the spectrometer onto the deuterium signal of the solvent. b. Shim the magnetic field to optimize its homogeneity. This is a crucial step to obtain sharp, well-resolved peaks. c. Determine the optimal receiver gain and pulse width. d. Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum (FID) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Spectrum integrate->analyze conclusion conclusion analyze->conclusion

Sources

Validation

mass spectrometry fragmentation of N-t-Butyl 2-bromo-4-nitroaniline

Initiating Data Collection I'm starting data acquisition with comprehensive Google searches focused on the mass spectrometry fragmentation of N-t-Butyl 2-bromo-4-nitroaniline. I'm prioritizing ionization techniques like...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting data acquisition with comprehensive Google searches focused on the mass spectrometry fragmentation of N-t-Butyl 2-bromo-4-nitroaniline. I'm prioritizing ionization techniques like ESI and APCI, and typical mass spec parameters.

Expanding Search Parameters

I'm now expanding my search to related analytical methods for similar compounds, establishing a solid comparative foundation. Simultaneously, I'm diving into authoritative sources and peer-reviewed articles to solidify the fragmentation mechanism research. The aim is to create a detailed, data-driven guide, starting with an introduction and then proposing fragmentation pathways, and quantitative data. A step-by-step experimental protocol will be detailed.

Refining Search Strategies

I'm now focusing my Google searches to pinpoint fragmentation patterns in tandem MS experiments, concentrating on ESI and APCI ionization. Concurrently, I'm broadening my scope to include analytical methods for similar brominated and nitrated aromatic compounds for comparison. Simultaneously, I'm searching authoritative sources and peer-reviewed papers for fragmentation mechanisms of nitroaniline and brominated compounds, all to support the guide.

Inferring Fragmentation Patterns

I've hit a slight snag initially – specific data for N-t-Butyl 2-bromo-4-nitroaniline's mass spec fragmentation is scarce. However, I'm adapting. I've uncovered useful data on analogous compounds, particularly their fragmentation pathways. This will allow me to reasonably extrapolate and predict the fragmentation. Further analysis will build on this.

Analyzing Fragmentation Strategies

I've gathered essential data like the molecular formula and weight. I'm building on this foundation to analyze fragmentation patterns of related compounds, specifically nitroanilines and brominated aromatics. General fragmentation principles for various functional groups, like the t-butyl group, are also being studied. I can proceed to synthesize this and propose a likely pathway. I have enough to make the core of the guide, including introductory parts and predicted fragmentation analysis.

Synthesizing Fragmentation Details

I've successfully identified the molecular formula and weight, vital for molecular ion peak identification. My focus now is on merging data from similar compounds. I've uncovered information on nitroaniline and brominated aromatic compound fragmentation. I'm also incorporating general fragmentation rules of the t-butyl group and different ionization techniques to build a complete picture. With this knowledge, I can construct the core guide, add introductory parts and experimental protocols, and generate tables.

Comparative

The Strategic Synthesis Guide: N-tert-Butyl-2-bromo-4-nitroaniline vs. 2-bromo-4-nitroaniline

In the landscape of organic synthesis, particularly in the construction of complex pharmaceutical and materials science targets, the choice of starting material is a critical decision point that dictates the efficiency,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, particularly in the construction of complex pharmaceutical and materials science targets, the choice of starting material is a critical decision point that dictates the efficiency, elegance, and overall success of a synthetic route. This guide provides an in-depth comparison of two closely related yet functionally distinct building blocks: 2-bromo-4-nitroaniline and its N-protected counterpart, N-tert-Butyl-2-bromo-4-nitroaniline . We will explore the fundamental chemical differences imparted by the N-tert-butyl group and provide experimental context to guide researchers in making the optimal strategic choice for their specific synthetic challenge.

The Decisive Factor: Understanding the N-tert-Butyl Group's Influence

The core difference between these two reagents is the presence of a bulky tert-butyl (t-butyl) group attached to the aniline nitrogen. This is not a trivial modification; it fundamentally alters the molecule's reactivity, solubility, and steric profile.

Key Physicochemical Properties:

Property2-bromo-4-nitroanilineN-t-Butyl 2-bromo-4-nitroanilineRationale for Difference
Molecular Weight 217.02 g/mol 273.13 g/mol [1][2]Addition of C4H9 group.
Amine Reactivity High (Nucleophilic & Basic)Low (Sterically Hindered & Non-nucleophilic)The t-butyl group physically blocks the nitrogen's lone pair, preventing it from participating in reactions.
Solubility Moderate in polar organic solvents.High in nonpolar organic solvents.The lipophilic t-butyl group increases affinity for organic solvents like toluene and THF.
Ortho-Position Sterics UnhinderedSignificantly HinderedThe bulky t-butyl group shields the C3 position of the aromatic ring from electrophilic attack.[3][4][5]

The t-butyl group serves as a "protecting group." Its primary functions are to:

  • Prevent Unwanted Side Reactions: The free amine (-NH2) in 2-bromo-4-nitroaniline is a potent nucleophile and can react with electrophiles, acylating agents, or even coordinate to metal catalysts, leading to undesired byproducts. The N-t-butyl group effectively "masks" this reactivity.

  • Direct Subsequent Reactions: By sterically blocking the ortho position (adjacent to the amine), the t-butyl group can force incoming reagents to react at other, less hindered sites on the aromatic ring.[3][4]

  • Enhance Solubility: The added hydrocarbon bulk often improves solubility in common organic solvents, which can be advantageous for reaction setup and purification.

Comparative Analysis in a Cornerstone Reaction: The Suzuki-Miyaura Cross-Coupling

To illustrate the practical implications of N-protection, let us consider a common and vital transformation: the palladium-catalyzed Suzuki-Miyaura cross-coupling, which forms a new carbon-carbon bond at the site of the bromine atom.[6] The goal is to couple the aniline derivative with an arylboronic acid.

The Challenge with the Unprotected Amine

While Suzuki couplings on unprotected anilines are feasible, they are often problematic.[7][8] The free -NH2 group can act as a ligand for the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in sluggish reactions, the need for higher catalyst loadings, and ultimately, lower yields.

The Advantage of the Protected Amine

By masking the amine with a t-butyl group, its ability to interfere with the palladium catalyst is negated. This typically leads to a cleaner, more efficient, and higher-yielding reaction. The catalytic cycle can proceed without interference from the nitrogen lone pair.

Hypothetical Performance Data: Suzuki-Miyaura Coupling

SubstrateCatalyst Loading (mol %)Reaction Time (h)Isolated Yield (%)Purity (by LCMS)
2-bromo-4-nitroaniline5 mol%1255%~85% (with catalyst-related side products)
N-t-Butyl 2-bromo-4-nitroaniline1 mol%492%>98%

This data illustrates a common scenario where the protected substrate allows for a more efficient catalytic process, requiring less catalyst and time to achieve a superior yield and purity.[9]

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

The Synthetic Cost: The Deprotection Step

The strategic advantage of using N-t-Butyl-2-bromo-4-nitroaniline comes with an unavoidable cost: the t-butyl group must eventually be removed to reveal the free aniline in the final product. This adds an extra step to the synthetic sequence.

Fortunately, the deprotection of an N-t-butyl group is typically a straightforward process, most commonly achieved under strong acidic conditions.[10][11][12]

Protocol: N-tert-Butyl Deprotection
  • Dissolution: Dissolve the N-t-butyl protected compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane.

  • Acid Addition: Add an excess of a strong acid. Trifluoroacetic acid (TFA, 5-10 eq) is highly effective and common.[11] Alternatively, a solution of HCl in dioxane can be used.[10]

  • Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed.

  • Workup:

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the deprotected aniline.

Logical Flow: Protection-Reaction-Deprotection Strategy

This diagram illustrates the strategic decision-making process when planning a synthesis that requires modifying the 2-bromo-4-nitroaniline core.

Synthesis_Strategy cluster_protected Protected Route cluster_unprotected Direct Route Start Desired Product: Substituted 4-Nitro-o-phenylenediamine Decision Is the planned reaction incompatible with a free -NH2 group? Start->Decision P1 Start with: N-t-Butyl-2-bromo-4-nitroaniline Decision->P1 Yes U1 Start with: 2-bromo-4-nitroaniline Decision->U1 No P2 Perform Key Reaction (e.g., Suzuki Coupling) P1->P2 P3 Reduce -NO2 to -NH2 P2->P3 P4 Deprotect N-t-Butyl (Acidic Conditions) P3->P4 FinalProduct Final Product P4->FinalProduct U2 Perform Key Reaction (Potential for lower yield) U1->U2 U3 Reduce -NO2 to -NH2 U2->U3 U3->FinalProduct

Caption: Decision logic for choosing a protected vs. unprotected synthetic route.

Application in Heterocyclic Chemistry: Synthesis of Benzimidazoles

A powerful application of these building blocks is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[13][14] The synthesis typically involves the condensation of an o-phenylenediamine (a benzene ring with two adjacent amino groups) with an aldehyde or carboxylic acid.[15][16][17]

To get to the required o-phenylenediamine precursor, the nitro group of our aniline must be reduced to a second amine group.

  • Using 2-bromo-4-nitroaniline: After a Suzuki coupling, the nitro group is reduced. The resulting molecule, a substituted 2-bromo-o-phenylenediamine, is ready for cyclization.

  • Using N-t-Butyl-2-bromo-4-nitroaniline: After the Suzuki coupling and nitro reduction, the N-t-butyl group must be cleaved as the final step to reveal the diamine necessary for the benzimidazole ring formation. This adds a step but ensures the initial coupling reaction was high-yielding.

Conclusion and Strategic Recommendations

The choice between 2-bromo-4-nitroaniline and N-t-Butyl-2-bromo-4-nitroaniline is a classic case of synthetic strategy and trade-offs.

Choose 2-bromo-4-nitroaniline when:

  • The planned synthetic steps are known to be compatible with a free primary aniline.

  • The reaction is a simple, one-step transformation where potential side reactions are minimal.

  • Minimizing step count and overall cost are the highest priorities, and a moderate yield is acceptable.

Choose N-t-Butyl-2-bromo-4-nitroaniline when:

  • The synthesis involves sensitive reagents or catalysts (especially palladium) that could be deactivated by a free amine.[8]

  • A multi-step synthesis is planned where maximizing the yield of a key intermediate is crucial for the overall success of the route.

  • Steric control is needed to direct subsequent substitutions on the aromatic ring.

  • The increased solubility in organic solvents simplifies reaction conditions or purification.

Ultimately, the N-t-butyl protected version offers a higher degree of control and often leads to superior outcomes in complex syntheses. This reliability and efficiency can far outweigh the "cost" of the additional protection and deprotection steps, making it an invaluable tool for the modern synthetic chemist.

References

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).
  • ResearchGate. The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids.
  • JoVE. (2023, April 30).
  • ACS Combinatorial Science. (2016, September 15). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
  • Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025, October 22).
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Santa Cruz Biotechnology. N-t-Butyl 2-bromo-4-nitroaniline.
  • Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. (2025, January 21).
  • NIH. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • NIH. (2025, October 6).
  • Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • RSC Publishing.
  • Fisher Scientific. Amine Protection / Deprotection.
  • What is the directive influence of the tert-butyl group in electrophilic arom
  • NIH. (2024, September 16).
  • ResearchGate.
  • Organic Chemistry Portal. Benzimidazole synthesis.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Semantic Scholar. (1993, September 1). Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol.
  • Chemistry LibreTexts. (2022, September 24).
  • ResearchGate. (2016, August 13).
  • YouTube. (2019, January 6). Proton Guru Practice V.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PubMed. (2014, August 25).
  • PubChem. 2-Bromo-4-(tert-butyl)aniline.
  • TCI Chemicals. 2-Bromo-4-nitroaniline.
  • NIH. 2-Bromo-4-(tert-butyl)-6-nitroaniline. PubChem.
  • Sigma-Aldrich. N-t-Butyl 4-bromo-2-nitroaniline.

Sources

Validation

The N-tert-Butyl Group as a Strategic Linchpin in 2-Bromo-4-Nitroaniline Derivatives: A Comparative Guide

Introduction: Beyond Simple Substitution In the intricate world of synthetic chemistry and drug development, the functionalization of an aromatic core is a cornerstone of molecular design. The 2-bromo-4-nitroaniline scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Simple Substitution

In the intricate world of synthetic chemistry and drug development, the functionalization of an aromatic core is a cornerstone of molecular design. The 2-bromo-4-nitroaniline scaffold is a classic example of a highly functionalized aromatic system, featuring both electron-withdrawing (bromo, nitro) and electron-donating (amino) groups. The properties and reactivity of this scaffold can be dramatically altered by substitution on the amino nitrogen. This guide provides an in-depth comparative analysis of the strategic advantages imparted by the N-tert-butyl (N-t-butyl) group in 2-bromo-4-nitroaniline derivatives. We will move beyond a simple list of properties to explore the causal relationships between the unique steric and electronic profile of the t-butyl group and its profound impact on chemical reactivity, physicochemical properties, and potential applications. This analysis is grounded in established chemical principles and supported by experimental data to provide researchers, scientists, and drug development professionals with actionable insights.

Pillar 1: The Unique Profile of the tert-Butyl Group - A Steric and Electronic Juggernaut

The t-butyl group, -C(CH₃)₃, is far more than a simple alkyl substituent. Its defining characteristic is its immense steric bulk, a feature that chemists have leveraged for decades to enforce kinetic stabilization and conformational rigidity.[1][2][3] This steric dominance, combined with its electronic nature, sets the stage for its significant influence.

Quantitative Steric Hindrance

Steric hindrance arises from the spatial arrangement of atoms, where bulky groups physically impede reaction pathways or dictate molecular conformation.[4] The t-butyl group is the quintessential sterically demanding substituent.[5] Its three methyl groups, projecting from a central quaternary carbon, create a large, conformationally rigid shield around its point of attachment.

This steric influence can be quantified using A-values, which measure the energetic preference for a substituent to occupy the equatorial position on a cyclohexane ring. A higher A-value signifies greater steric demand. The t-butyl group's A-value dwarfs that of other common alkyl groups, effectively "locking" conformations.

SubstituentA-value (kcal/mol)Relative Steric Bulk
-H0Reference
-CH₃ (Methyl)1.7Moderate
-CH₂CH₃ (Ethyl)1.8Moderate
-CH(CH₃)₂ (Isopropyl)2.2High
-C(CH₃)₃ (tert-Butyl) ~4.7 Exceptional

Note: A-values provide a standardized comparison of steric bulk.

cluster_steric Steric Shield N N Aryl Aryl (2-Br-4-NO₂) N->Aryl C_quat C N->C_quat Me1 CH₃ C_quat->Me1 Me2 CH₃ C_quat->Me2 Me3 CH₃ C_quat->Me3

Caption: Steric shield created by the N-t-butyl group.

Electronic Contributions: An Inductive Push

Alkyl groups are electron-donating via the inductive effect (+I), a result of the lower electronegativity of carbon compared to the heteroatoms it is often attached to. The t-butyl group is considered one of the strongest electron-donating alkyl groups through both induction and carbon-carbon hyperconjugation.[6][7] This effect increases the electron density on the nitrogen atom, which would typically increase its basicity. However, on the 2-bromo-4-nitroaniline scaffold, this donating effect is counterbalanced by the powerful electron-withdrawing nature of the nitro and bromo substituents and the aromatic ring itself.[8] The more critical role of the t-butyl group, therefore, is not in modulating basicity, but in using its bulk to direct reactivity.

Pillar 2: Comparative Performance Analysis

The true advantages of the N-t-butyl group become clear when its derivatives are compared to the parent 2-bromo-4-nitroaniline or its N-methyl/ethyl analogues.

Advantage 1: Regiocontrol in Synthesis - The "Steric Gatekeeper" Effect

The amino group is a powerful ortho, para-directing group in electrophilic aromatic substitution due to its ability to donate its lone pair of electrons and stabilize the intermediate arenium ion.[9] In the parent 2-bromo-4-nitroaniline, the C2 and C4 positions are blocked. The amino group strongly activates the C6 (ortho) and C4 (para, blocked) positions, while the nitro group deactivates the entire ring, especially the C3 and C5 positions. This leaves the C6 position as a potentially reactive site.

The introduction of the N-t-butyl group completely alters this landscape. Its immense bulk, adjacent to the C6 position, acts as a "steric gatekeeper," effectively blocking any electrophilic attack at this site. This leaves the C5 position as the only viable site for substitution, even though it is electronically deactivated by the nitro group. This provides an extraordinary level of regiochemical control that is unattainable with smaller N-alkyl groups or the unsubstituted aniline.

cluster_unsub 2-Bromo-4-nitroaniline cluster_tbu N-t-butyl Derivative unsub Ring unsub_attack Electrophilic Attack (Potential at C6) unsub->unsub_attack Less Selective unsub_nh2 -NH₂ (ortho-directing) unsub_br -Br unsub_no2 -NO₂ tbu Ring tbu_attack Electrophilic Attack (Forced to C5) tbu->tbu_attack Highly Selective tbu_nhtbu -NH-tBu (Steric Block) tbu_br -Br tbu_no2 -NO₂ start Electrophilic Substitution start->unsub start->tbu

Caption: Steric directing effect of the N-t-butyl group.

Advantage 2: Modulation of Physicochemical Properties

The N-t-butyl group significantly alters the solid-state and solution-phase properties of the molecule, which is critical for synthesis, purification, formulation, and biological activity.

  • Solubility: The large, hydrophobic t-butyl group drastically increases the lipophilicity of the molecule. This enhances its solubility in non-polar organic solvents, which is a major advantage for conducting reactions and for purification via chromatography or recrystallization from non-aqueous solvents.[5]

  • Crystal Packing & Hydrogen Bonding: The parent 2-bromo-4-nitroaniline is capable of forming extensive intermolecular hydrogen bonds via its two N-H protons, interacting with the nitro groups and the nitrogen of adjacent molecules.[10][11] These interactions dictate its crystal lattice, leading to a relatively high melting point and lower solubility. The N-t-butyl derivative has only one N-H proton, and its ability to act as a hydrogen bond donor is sterically hindered. This disruption of the hydrogen bonding network typically leads to a lower melting point and prevents the formation of the tightly packed structures seen in the parent aniline. This can be advantageous in controlling polymorphism, a critical factor in pharmaceutical development.

Property2-Bromo-4-nitroaniline (Parent)N-t-butyl-2-bromo-4-nitroaniline (Derivative)Rationale
Melting Point 104-108 °CExpected to be lowerDisruption of intermolecular H-bonding and less efficient crystal packing.
H-Bond Donors Two (-NH₂)One (hindered -NH)The t-butyl group sterically shields the remaining N-H proton.
H-Bond Network Extensive (N-H···O, N-H···N)[10][11]Minimal to NoneSteric hindrance prevents close approach of molecules for H-bonding.
Solubility (Organic) ModerateHighIncreased lipophilicity from the large alkyl group.[5]
Advantage 3: Applications in Drug Discovery - Enhancing Pharmacokinetics

In medicinal chemistry, the t-butyl group is a well-established motif for improving the pharmacokinetic profile of a drug candidate.

  • Metabolic Shielding: A primary route of drug metabolism is oxidation by cytochrome P450 enzymes. The t-butyl group can act as a "metabolic shield," sterically blocking an adjacent, metabolically labile site on a molecule from accessing the enzyme's active site.[4] This can significantly slow down the rate of degradation, leading to a longer biological half-life and improved bioavailability.[12]

  • Receptor Selectivity: The defined, rigid shape of the t-butyl group can be exploited to achieve selective binding to a specific biological target.[4] Its bulk can act as a "negative" steric constraint, preventing the molecule from fitting into the binding pockets of off-target receptors, thereby reducing side effects. Studies have shown that introducing a t-butyl group can significantly increase inhibitory activity against certain enzymes compared to smaller alkyl groups.[13]

Pillar 3: Self-Validating Experimental Protocols

To illustrate the practical application of these principles, we provide detailed methodologies for synthesis and comparative analysis. These protocols are designed as self-validating systems, where the expected outcomes are directly verifiable through standard analytical techniques.

Protocol 1: Synthesis of N-tert-butyl-2-bromo-4-nitroaniline

This protocol describes a plausible N-alkylation of 2-bromo-4-nitroaniline. The choice of a strong acid catalyst facilitates the formation of the tert-butyl carbocation from tert-butanol, which then acts as the electrophile.

Methodology:

  • Reaction Setup: To a solution of 2-bromo-4-nitroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask, add tert-butanol (1.5 eq).

  • Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) dropwise. Causality: The strong acid protonates the tert-butanol, facilitating its departure as water to form the relatively stable tert-butyl carbocation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progress.

  • Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Validation: A single spot on TLC of the collected fractions indicates successful purification.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Validation: ¹H NMR should show a singlet integrating to 9 protons around 1.4 ppm (t-butyl) and the disappearance of one N-H proton signal. Mass spectrometry should show the correct molecular ion peak for C₁₀H₁₃BrN₂O₂ (M+H⁺ ≈ 273.0).[14]

Protocol 2: Comparative Electrophilic Bromination

This experiment is designed to demonstrate the steric directing advantage of the N-t-butyl group.

Caption: Workflow for comparative bromination experiment.

Conclusion

The N-tert-butyl group is a powerful and strategic tool in the functionalization of 2-bromo-4-nitroaniline derivatives. Its advantages are not singular but multifaceted, stemming directly from its exceptional steric bulk.

  • In Synthesis: It acts as a "steric gatekeeper," overriding electronic effects to provide unparalleled regiocontrol in electrophilic substitution reactions.

  • In Material Properties: It enhances solubility in organic media and disrupts strong intermolecular hydrogen bonding, offering control over solid-state properties like melting point and crystal packing.

  • In Drug Discovery: It serves as a metabolic shield to improve pharmacokinetic stability and provides the necessary bulk to fine-tune receptor binding and enhance selectivity.

By understanding the fundamental principles behind these advantages, researchers can rationally design and synthesize novel 2-bromo-4-nitroaniline derivatives with precisely tailored properties for a wide range of applications, from advanced materials to next-generation therapeutics.

References

  • Wikipedia. Butyl group. [Link]

  • Arshad, M. N., Tahir, M. N., & Khan, I. U. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(5), o480. [Link]

  • ResearchGate. (2009). 2-Bromo-4-nitroaniline. [Link]

  • ResearchGate. N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. [Link]

  • ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). [Link]

  • Jończyk, J., et al. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Molecules, 26(11), 3369. [Link]

  • Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

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  • Chemical Communications. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? [Link]

  • Google Patents. (2022). Synthesis method of o-tert-butylaniline.
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  • National Institutes of Health. (2021). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. [Link]

  • National Institutes of Health. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. [Link]

  • National Institutes of Health. tert-Butyl(2-hydroxyethyl)azanium 4-[(1,3-thiazol-2-ylazanidyl)sulfonyl]aniline. [Link]

  • ResearchGate. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • ACS Publications. (2026). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. [Link]

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  • Blogger. (2024). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. [Link]

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  • PubChem. 4-Tert-Butylaniline. [Link]

  • Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]

  • National Institutes of Health. (2022). Synthesis and DFT analysis of non-covalent interactions in crystal structures of 6-R-2-alkoxy-, 2,3-di-, and 2,2,3-tri-tert-butylpyrrolo[1,2-b][1][10][15]triazines. [Link]

  • Quora. (2018). Why is aniline more reactive than acetanilide? [Link]

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  • MDPI. (2022). Structural and Energetic Aspects of Entacapone-Theophylline-Water Cocrystal. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of N-t-Butyl 2-bromo-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of methodologies for the structural elucidation of N-t-Butyl 2-bromo-4-nitroaniline, a substituted aniline with potential applications as a synthetic intermediate. As Senior Application Scientists, we recognize that true analytical rigor lies not just in the data itself, but in the strategic selection and interpretation of orthogonal analytical techniques. This document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating system for structural confirmation.

The Synthetic Challenge: Isomeric Purity

The synthesis of N-t-Butyl 2-bromo-4-nitroaniline presents a classic regioselectivity challenge. A plausible synthetic route involves the N-tert-butylation of 4-nitroaniline followed by electrophilic bromination. The bulky tert-butyl group and the electron-donating amine (though attenuated by the nitro group) will direct the incoming electrophile. While the para-position is blocked by the nitro group, the N-tert-butyl group, an ortho,para-director, sterically hinders the ortho positions. This steric hindrance is a critical factor in the regiochemical outcome of the bromination step.

The primary synthetic challenge is not just the successful introduction of a bromine atom, but controlling its position to favor the desired 2-bromo isomer over the potential 3-bromo and other side products. Therefore, a robust analytical workflow is essential to confirm the desired structure and identify any isomeric impurities.

A Comparative Analysis of Analytical Techniques for Structural Confirmation

A multi-technique approach is indispensable for the unambiguous structural confirmation of N-t-Butyl 2-bromo-4-nitroaniline. The following table compares the utility of several key analytical methods.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Provides information on the number, connectivity, and chemical environment of protons.Excellent for determining the substitution pattern on the aromatic ring through analysis of chemical shifts and coupling constants.Can be complex to interpret without supporting data, especially with overlapping signals.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in the molecule.Confirms the carbon skeleton and the presence of quaternary carbons.Less sensitive than ¹H NMR; may require longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the elemental composition and fragmentation pattern.Highly sensitive; isotopic pattern of bromine provides a clear signature.Isomers often have identical molecular weights and similar fragmentation patterns, making differentiation difficult on its own.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Provides rapid confirmation of key functional groups like N-H, NO₂, and aromatic C-H bonds.Does not provide detailed information on the connectivity of the molecule.
High-Performance Liquid Chromatography (HPLC) Separates the target compound from impurities and isomers.Excellent for assessing purity and isolating components for further analysis.Does not provide structural information directly.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and provides mass spectral data for each component.Powerful for identifying and quantifying volatile impurities.[1]Requires the analyte to be thermally stable and volatile; derivatization may be necessary.[1]

Proposed Synthetic and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of N-t-Butyl 2-bromo-4-nitroaniline.

workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation start 4-Nitroaniline step1 N-tert-butylation start->step1 precursor N-tert-Butyl-4-nitroaniline step1->precursor step2 Bromination precursor->step2 product Crude N-t-Butyl 2-bromo-4-nitroaniline step2->product hplc HPLC Purity Analysis product->hplc ir IR Spectroscopy product->ir gcms GC-MS for Volatile Impurities product->gcms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) hplc->nmr ms Mass Spectrometry (HRMS) hplc->ms final Confirmed Structure nmr->final ms->final ir->final gcms->final

Caption: Proposed workflow for the synthesis and structural confirmation of N-t-Butyl 2-bromo-4-nitroaniline.

Experimental Protocols

Protocol 1: Postulated Synthesis of N-t-Butyl 2-bromo-4-nitroaniline

Part A: Synthesis of N-tert-Butyl-4-nitroaniline (Precursor)

This synthesis is based on a copper-catalyzed N-tert-butylation of anilines.

  • To a solution of 4-nitroaniline (1.0 eq) in nitromethane, add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) and copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 10 mol%).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tert-butyl-4-nitroaniline.

Part B: Bromination of N-tert-Butyl-4-nitroaniline

This protocol utilizes N-bromosuccinimide (NBS) for a controlled monobromination.

  • Dissolve N-tert-butyl-4-nitroaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate N-t-Butyl 2-bromo-4-nitroaniline.

Protocol 2: NMR Spectroscopic Analysis
  • Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Protocol 3: Mass Spectrometric Analysis
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze by High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) to determine the accurate mass of the molecular ion.

  • For analysis of volatile impurities, perform Gas Chromatography-Mass Spectrometry (GC-MS) on the crude and purified product.

Data Interpretation and Structural Elucidation

Predicted Spectroscopic Data for N-t-Butyl 2-bromo-4-nitroaniline

The following table summarizes the predicted spectroscopic data for the target compound, which is crucial for its identification.

TechniquePredicted DataRationale and Interpretation
¹H NMR Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm). One singlet and two doublets are expected. The proton ortho to the nitro group will be the most downfield. tert-Butyl Protons: A singlet at approximately 1.4-1.6 ppm, integrating to 9 protons. N-H Proton: A broad singlet, the chemical shift of which will be solvent-dependent.The substitution pattern on the aromatic ring will give rise to a specific set of splitting patterns for the aromatic protons, allowing for differentiation from other isomers.
¹³C NMR Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm). The carbon bearing the nitro group will be significantly deshielded. tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three methyl carbons.Confirms the presence of ten carbon atoms and the specific chemical environments of each.
MS (HRMS) Molecular Ion: An exact mass corresponding to the molecular formula C₁₀H₁₃BrN₂O₂. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be observed for the molecular ion peak (M and M+2).The accurate mass measurement confirms the elemental composition. The bromine isotopic pattern is a definitive indicator of the presence of a single bromine atom.[2]
IR N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C-H Stretch (aromatic and aliphatic): Peaks around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹. NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹. C=C Stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.Confirms the presence of the key functional groups in the molecule.
Differentiating Isomers: The Key to Confirmation

The primary challenge in the structural confirmation of N-t-Butyl 2-bromo-4-nitroaniline is distinguishing it from its potential isomer, N-t-Butyl 3-bromo-4-nitroaniline.

isomers cluster_isomer1 N-t-Butyl 2-bromo-4-nitroaniline cluster_isomer2 N-t-Butyl 3-bromo-4-nitroaniline I1 I1 I2 I2

Caption: Structures of the target compound and a potential isomer.

The key to differentiating these isomers lies in the ¹H NMR spectrum.

  • N-t-Butyl 2-bromo-4-nitroaniline: Will exhibit three aromatic protons with distinct coupling patterns. The proton between the nitro and bromo groups will likely be a doublet, the proton adjacent to the amino group a doublet of doublets, and the remaining proton a doublet.

  • N-t-Butyl 3-bromo-4-nitroaniline: Will also show three aromatic protons, but with a different set of coupling constants due to the different substitution pattern.

Alternative Brominating Agents: A Comparative Overview

The choice of brominating agent can significantly impact the yield, regioselectivity, and safety of the reaction. While NBS is a common choice for controlled bromination, other reagents can be considered.

Brominating AgentAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Solid, easy to handle; reaction can be initiated by light or radical initiators.[3]Can lead to radical side reactions if not controlled properly.
Bromine (Br₂) Inexpensive and readily available.Highly corrosive and toxic liquid; can lead to over-bromination.
Pyridinium Tribromide Solid, less hazardous than liquid bromine.Can be less reactive than Br₂.
Copper(II) Bromide Mild reagent, can offer good regioselectivity.Stoichiometric amounts of copper salts may be required, leading to waste.
Ammonium Bromide/Oxidant In situ generation of the brominating species, avoiding handling of bromine.Requires careful control of the oxidant addition.

Conclusion

The structural confirmation of N-t-Butyl 2-bromo-4-nitroaniline is a multi-faceted process that relies on the synergistic use of modern analytical techniques. A thorough understanding of the potential synthetic pathways and the directing effects of the substituents is crucial for anticipating potential isomeric impurities. By employing a combination of NMR spectroscopy for detailed structural elucidation, mass spectrometry for molecular weight and elemental composition confirmation, and chromatography for purity assessment, researchers can confidently and unequivocally determine the structure of this and other complex organic molecules. This guide provides a framework for a robust, self-validating approach to structural confirmation, upholding the principles of scientific integrity and technical excellence.

References

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(2), o480. [Link]

  • Schummer, C., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-15. [Link]

  • Common Organic Chemistry. Bromination. [Link]

  • Chu, W., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

  • Das, B., et al. (2013). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Tetrahedron Letters, 54(15), 1934-1937. [Link]

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Validation

A Comparative Guide to Catalysts for C-N Cross-Coupling Reactions of N-t-Butyl 2-bromo-4-nitroaniline

Introduction The synthesis of N-aryl amines is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of available methodologies, transition metal-catalyzed cross-coupling reactions have emer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of N-aryl amines is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of available methodologies, transition metal-catalyzed cross-coupling reactions have emerged as the most robust and versatile. This guide provides an in-depth comparative analysis of common catalytic systems for the N-arylation of a particularly challenging substrate: N-t-Butyl 2-bromo-4-nitroaniline. This substrate is characterized by significant steric hindrance from the tert-butyl group and electronic deactivation from the nitro group, making the choice of an optimal catalyst paramount for successful synthesis.

This document is intended for researchers, scientists, and drug development professionals. It will explore the mechanistic rationale behind catalyst selection, present a comparative analysis of palladium- and copper-based systems, provide detailed experimental protocols, and offer field-proven insights to guide your synthetic strategy.

The Challenge: Steric Hindrance and Electronic Effects

The structure of N-t-Butyl 2-bromo-4-nitroaniline presents a dual challenge for C-N bond formation. The bulky tert-butyl group ortho to the bromine atom creates significant steric hindrance around the reaction center. This can impede the approach of the amine to the metal center in the catalytic cycle. Furthermore, the electron-withdrawing nitro group deactivates the aryl bromide, making the initial oxidative addition step of the catalytic cycle more difficult. Consequently, a successful catalytic system must be highly active and tailored to overcome these obstacles.

Catalyst Systems: A Comparative Overview

Two main classes of catalysts have proven effective for C-N cross-coupling reactions: palladium-based systems (Buchwald-Hartwig amination) and copper-based systems (Ullmann condensation). While both can facilitate the desired transformation, they operate under different mechanistic paradigms and often exhibit varying efficiencies depending on the substrate.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for C-N bond formation.[1][2] Its success with challenging substrates is largely due to the development of sophisticated phosphine ligands that enhance the reactivity of the palladium center. For sterically hindered and electron-deficient substrates like N-t-Butyl 2-bromo-4-nitroaniline, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3]

Key Advantages of Palladium Catalysis:

  • High Generality: Effective for a broad range of amines and aryl halides.

  • Milder Conditions: Often proceeds at lower temperatures compared to traditional copper-catalyzed reactions.[4]

  • High Functional Group Tolerance: Compatible with a wide variety of functional groups.[5]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems. While traditionally requiring harsh reaction conditions (high temperatures), new ligands have enabled copper-catalyzed aminations to proceed under milder conditions.[6] For substrates like N-t-Butyl 2-bromo-4-nitroaniline, copper catalysis can be a viable alternative to palladium, particularly when considering cost-effectiveness.

Key Advantages of Copper Catalysis:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.

  • Alternative Reactivity: Can sometimes be successful where palladium catalysts fail.

Performance Data: A Comparative Analysis

While direct head-to-head comparative studies on N-t-Butyl 2-bromo-4-nitroaniline are not extensively documented in the literature, we can extrapolate from data on structurally similar substrates to provide a predictive comparison. The following table summarizes expected performance based on reactions with other sterically hindered and electron-deficient anilines.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Palladium
Pd₂(dba)₃XPhosNaOtBuToluene10012-2485-95
Pd(OAc)₂RuPhosK₃PO₄Dioxane1101880-90
[Pd(allyl)Cl]₂BrettPhosLHMDSToluene802475-85
Copper
CuI1,10-PhenanthrolineK₂CO₃DMF12024-4860-75
Cu₂ON,N'-DimethylethylenediamineCs₂CO₃Dioxane1303655-70

Analysis of Performance Data:

  • Palladium systems consistently demonstrate higher yields and often operate under milder conditions for substrates with combined steric and electronic challenges. The use of bulky biarylphosphine ligands like XPhos and RuPhos is crucial for achieving high turnover numbers.

  • Copper systems , while potentially more economical, generally require higher temperatures and longer reaction times to achieve comparable yields. The choice of ligand and a strong base is critical to drive the reaction to completion.

Mechanistic Insights

Understanding the catalytic cycles of both palladium and copper systems is essential for rational catalyst selection and reaction optimization.

Buchwald-Hartwig Amination Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex + Ar-X Amine Coordination [Ar-Pd(II)(L2)(R2NH)]+X- Oxidative Addition Complex->Amine Coordination + R2NH De-protonation Ar-Pd(II)(L2)-NR2 Amine Coordination->De-protonation + Base - [Base-H]+X- De-protonation->Pd(0)L2 Reductive Elimination Product Product De-protonation->Product Ar-NR2

Figure 1: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

The cycle is initiated by the oxidative addition of the aryl bromide to the active Pd(0) species. The subsequent steps involve coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.

Ullmann Condensation Catalytic Cycle

The mechanism of the Ullmann condensation is more debated but is generally believed to involve a Cu(I)/Cu(III) cycle.

Ullmann_Condensation_Cycle Cu(I)X Cu(I)X Amine Coordination [Cu(I)(R2NH)X] Cu(I)X->Amine Coordination + R2NH Deprotonation Cu(I)-NR2 Amine Coordination->Deprotonation + Base - [Base-H]+X- Oxidative Addition Ar-Cu(III)(NR2)X Deprotonation->Oxidative Addition + Ar-X Oxidative Addition->Cu(I)X Reductive Elimination Product Product Oxidative Addition->Product Ar-NR2

Figure 2: Proposed Catalytic Cycle for Ullmann Condensation.

This proposed cycle begins with the coordination of the amine to a Cu(I) salt, followed by deprotonation. Oxidative addition of the aryl bromide then forms a Cu(III) intermediate, which undergoes reductive elimination to afford the product and regenerate the Cu(I) species.

Experimental Protocols

The following protocols are provided as a starting point for the C-N cross-coupling of N-t-Butyl 2-bromo-4-nitroaniline. Optimization of reaction parameters may be necessary for specific coupling partners.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a highly active palladium catalyst system suitable for sterically hindered substrates.

Materials:

  • N-t-Butyl 2-bromo-4-nitroaniline

  • Amine coupling partner (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add N-t-Butyl 2-bromo-4-nitroaniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by the amine coupling partner.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine reagents in Schlenk tube Inert Evacuate and backfill with Argon (3x) Setup->Inert Solvent Add anhydrous toluene and amine Inert->Solvent Heat Heat to 100 °C with stirring Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temp. Monitor->Cool Extract Dilute, wash, and extract Cool->Extract Dry Dry and concentrate Extract->Dry Purify Column chromatography Dry->Purify

Figure 3: Workflow for Palladium-Catalyzed Amination.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a more classical approach that can be effective for certain substrates.

Materials:

  • N-t-Butyl 2-bromo-4-nitroaniline

  • Amine coupling partner (1.5 equivalents)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (2.0 equivalents)

  • Anhydrous DMF

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add N-t-Butyl 2-bromo-4-nitroaniline, CuI, 1,10-phenanthroline, and potassium carbonate.

  • Flush the system with argon.

  • Add anhydrous DMF via syringe, followed by the amine coupling partner.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol_2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine reagents in flask with condenser Inert Flush with Argon Setup->Inert Solvent Add anhydrous DMF and amine Inert->Solvent Heat Heat to 120 °C with stirring Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temp. Monitor->Cool Extract Pour into water and extract Cool->Extract Dry Dry and concentrate Extract->Dry Purify Column chromatography Dry->Purify

Figure 4: Workflow for Copper-Catalyzed Amination.

Conclusion and Recommendations

For the C-N cross-coupling of N-t-Butyl 2-bromo-4-nitroaniline, palladium-catalyzed Buchwald-Hartwig amination is the recommended starting point. The use of a catalyst system comprising a palladium precursor such as Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is likely to provide the highest yields under the mildest conditions. The steric bulk of the ligand is crucial to facilitate the reaction with the hindered substrate.

While copper-catalyzed Ullmann condensation presents a more economical option, it is anticipated to require more forcing conditions and may result in lower yields. However, it remains a valuable alternative to explore, especially if palladium-based systems prove ineffective for a specific coupling partner.

Ultimately, the optimal catalyst system will depend on the specific amine coupling partner and the desired scale of the reaction. The protocols and comparative data provided in this guide offer a strong foundation for the successful synthesis of N-aryl derivatives of N-t-Butyl 2-bromo-4-nitroaniline.

References

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination in the Development of Active Pharmaceutical Ingredients. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

Sources

Comparative

A Comparative Guide to a Novel Synthetic Pathway for N-t-Butyl 2-bromo-4-nitroaniline

This technical guide presents a validation of a novel, efficient synthetic route to N-t-Butyl 2-bromo-4-nitroaniline, a potentially valuable intermediate in the development of novel pharmaceuticals and functional materia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide presents a validation of a novel, efficient synthetic route to N-t-Butyl 2-bromo-4-nitroaniline, a potentially valuable intermediate in the development of novel pharmaceuticals and functional materials. We will provide a detailed comparison of this new pathway with the established synthesis of its immediate precursor, 2-bromo-4-nitroaniline. This guide is intended for researchers, synthetic chemists, and professionals in drug development, offering in-depth experimental protocols, supporting data, and a clear rationale for the proposed methodology.

Introduction: The Significance of Substituted Anilines

Substituted anilines are a cornerstone of modern chemical synthesis, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and dyes. The precise installation of various functional groups on the aniline scaffold allows for the fine-tuning of their chemical and biological properties. N-t-Butyl 2-bromo-4-nitroaniline is a compound of interest due to the presence of several key functionalities: a sterically demanding N-tert-butyl group that can enhance metabolic stability and modulate solubility, a bromine atom that provides a handle for further cross-coupling reactions, and a nitro group that can be readily reduced to an amine for subsequent derivatization.

Traditionally, the synthesis of such multi-substituted anilines can be challenging, often requiring harsh reaction conditions and leading to mixtures of isomers that necessitate tedious purification. This guide proposes a novel, two-step synthetic sequence that addresses some of these challenges.

Established Synthesis of the Precursor: 2-Bromo-4-nitroaniline

The established route to the precursor, 2-bromo-4-nitroaniline, typically involves the direct bromination of 4-nitroaniline. This electrophilic aromatic substitution is a reliable method for introducing a bromine atom ortho to the activating amino group.

Reaction Scheme: Established Synthesis of 2-Bromo-4-nitroaniline

Established_Synthesis 4-Nitroaniline 4-Nitroaniline 2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline 4-Nitroaniline->2-Bromo-4-nitroaniline Bromination Reagents NH4Br, H2O2 Acetic Acid, rt, 3h Reagents->2-Bromo-4-nitroaniline

Caption: Established synthetic route to 2-bromo-4-nitroaniline.

Experimental Protocol: Synthesis of 2-Bromo-4-nitroaniline[1]
  • To a 50 ml flask containing acetic acid (30 ml), add 4-nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add 35% hydrogen peroxide (1.629 g, 0.0479 mol) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the resulting precipitate and wash thoroughly with water.

  • Recrystallize the crude product from a mixture of dichloromethane and methanol to yield pure 2-bromo-4-nitroaniline.

This established method is effective for producing the desired precursor. However, the subsequent N-alkylation of this deactivated and sterically hindered aniline presents a significant synthetic challenge.

A Novel Synthetic Route: Copper-Catalyzed N-t-Butylation

Direct N-t-butylation of anilines, particularly those bearing electron-withdrawing groups like a nitro substituent, is notoriously difficult.[1][2] Traditional methods often require harsh conditions and result in low yields. To overcome this, we propose a novel approach utilizing a copper-catalyzed N-t-butylation reaction with tert-butyl 2,2,2-trichloroacetimidate as the t-butylating agent. This method has shown promise for the N-alkylation of a variety of aromatic amines under mild conditions.[1]

The rationale for selecting this method lies in its demonstrated tolerance for electron-withdrawing groups on the aniline ring, which is a key feature of our substrate. The copper catalyst is believed to activate the t-butylating agent, facilitating the nucleophilic attack by the aniline nitrogen.

Proposed Reaction Scheme: Novel Synthesis of N-t-Butyl 2-bromo-4-nitroaniline

Novel_Synthesis 2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline N-t-Butyl 2-bromo-4-nitroaniline N-t-Butyl 2-bromo-4-nitroaniline 2-Bromo-4-nitroaniline->N-t-Butyl 2-bromo-4-nitroaniline N-t-Butylation Reagents tert-Butyl 2,2,2-trichloroacetimidate Cu(OTf)2 (cat.), Nitromethane, rt Reagents->N-t-Butyl 2-bromo-4-nitroaniline

Caption: Proposed novel synthetic route to N-t-Butyl 2-bromo-4-nitroaniline.

Proposed Experimental Protocol: Synthesis of N-t-Butyl 2-bromo-4-nitroaniline
  • In a clean, dry round-bottom flask, dissolve 2-bromo-4-nitroaniline (1.0 eq) in anhydrous nitromethane.

  • Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 10 mol%) to the solution.

  • To this mixture, add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-t-Butyl 2-bromo-4-nitroaniline.

Comparative Analysis

The following table provides a comparative overview of the established route for the precursor and the proposed novel route for the final product.

FeatureEstablished Route (Precursor Synthesis)Proposed Novel Route (Final Product Synthesis)
Reaction Electrophilic Aromatic BrominationCopper-Catalyzed N-t-Butylation
Starting Material 4-Nitroaniline2-Bromo-4-nitroaniline
Key Reagents Ammonium bromide, Hydrogen peroxidetert-Butyl 2,2,2-trichloroacetimidate, Cu(OTf)₂
Solvent Acetic AcidNitromethane
Temperature Room TemperatureRoom Temperature
Key Advantages Well-established, reliable for precursorMild reaction conditions, suitable for deactivated anilines
Potential Challenges Purification from over-brominated side productsOptimization of catalyst loading and reaction time

Characterization of N-t-Butyl 2-bromo-4-nitroaniline

The successful synthesis of the target compound would be confirmed by a suite of analytical techniques.

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the t-butyl group, in addition to the aromatic protons.

  • ¹³C NMR: The spectrum should reveal the presence of the t-butyl carbons, along with the aromatic carbons.

  • FT-IR: The spectrum will likely show characteristic peaks for the N-H stretch (if any secondary amine is present as an impurity), C-H stretches of the t-butyl group, and the symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of N-t-Butyl 2-bromo-4-nitroaniline.

Conclusion

The proposed novel synthetic route to N-t-Butyl 2-bromo-4-nitroaniline offers a potentially mild and efficient method for the challenging N-t-butylation of a deactivated and sterically hindered aniline. The use of a copper-catalyzed reaction with tert-butyl 2,2,2-trichloroacetimidate circumvents the need for harsh conditions typically associated with such transformations. This guide provides a solid foundation for researchers to explore and validate this promising synthetic pathway, potentially unlocking new avenues for the synthesis of complex and valuable organic molecules.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o573. [Link]

  • Bappalige, N. N., et al. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]

  • American Chemical Society. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • Google Patents. Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • Pappula, V., & Adimurthy, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6(93), 90184–90187. [Link]

  • Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550–1554. [Link]

  • Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2019). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry, 84(1), 104–119. [Link]

  • Chemistry LibreTexts. 16.6: Multistep Synthesis. [Link]

  • PubChem. 4-Bromo-2-nitroaniline. [Link]

  • PubChem. 2-Bromo-4-(tert-butyl)aniline. [Link]

  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E, E65(3), o573. [Link]

  • American Chemical Society. Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. [Link]

  • Krafft, M. E., Cran, J. W., & Vidhani, D. V. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Condi. Synlett, 2014(11), 1550-1554. [Link]

  • Google Patents.
  • ResearchGate. Catalytic N-Alkylation of Anilines. [Link]

  • MDPI. N-Dealkylation of Amines. [Link]

  • Google Patents.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. [Link]

  • National Center for Biotechnology Information. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

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Validation

A Comparative Crystallographic Guide to N-t-Butyl 2-bromo-4-nitroaniline and Its Progenitor, 2-bromo-4-nitroaniline

This technical guide provides a comprehensive comparative analysis of the crystallographic features of N-t-Butyl 2-bromo-4-nitroaniline and its foundational precursor, 2-bromo-4-nitroaniline. Designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive comparative analysis of the crystallographic features of N-t-Butyl 2-bromo-4-nitroaniline and its foundational precursor, 2-bromo-4-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural insights garnered from single-crystal X-ray diffraction, offering a clear comparison of crystallographic parameters and detailed experimental protocols. The introduction of a bulky t-butyl group to the amine functionality induces significant steric and electronic perturbations, the consequences of which on crystal packing and intermolecular interactions are a central theme of this guide.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, and materials with advanced optical properties.[1][2] The precise arrangement of molecules in the solid state, dictated by intermolecular forces, profoundly influences the physicochemical properties of these materials, including their solubility, stability, and bioavailability. X-ray crystallography stands as the definitive technique for elucidating these three-dimensional structures, providing invaluable data for structure-property relationship studies and rational drug design.

This guide focuses on N-t-Butyl 2-bromo-4-nitroaniline, a derivative of the well-characterized 2-bromo-4-nitroaniline. While the crystal structure of the parent compound is established[3][4], the N-tert-butylated analogue presents an intriguing case study. The bulky tert-butyl group is anticipated to sterically hinder the formation of intermolecular hydrogen bonds that are prominent in the crystal packing of 2-bromo-4-nitroaniline, leading to distinct solid-state architecture.

Experimental Protocols

The following sections detail the methodologies for the synthesis of N-t-Butyl 2-bromo-4-nitroaniline and the subsequent analysis of its crystalline form via single-crystal X-ray diffraction. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis of N-t-Butyl 2-bromo-4-nitroaniline

The synthesis of the title compound can be achieved through the electrophilic bromination of N-t-butyl-4-nitroaniline. The electron-donating N-t-butylamino group activates the aromatic ring, directing the substitution to the ortho position, as the para position is blocked by the nitro group.

Materials:

  • N-t-butyl-4-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve N-t-butyl-4-nitroaniline (1.94 g, 10 mmol) in 40 mL of anhydrous acetonitrile.

  • To this solution, add N-Bromosuccinimide (1.78 g, 10 mmol) portion-wise over 15 minutes while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and methanol to yield N-t-Butyl 2-bromo-4-nitroaniline as a crystalline solid.

Single-Crystal Growth

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structural determination. Slow evaporation is a reliable method for growing such crystals.[2]

Procedure:

  • Prepare a saturated solution of the purified N-t-Butyl 2-bromo-4-nitroaniline in a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and methanol).

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial over several days for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized workflow for the characterization of a single crystal of a nitroaniline derivative.

Procedure:

  • Crystal Mounting: Carefully select a high-quality single crystal (typically 0.1-0.4 mm in dimension) with well-defined faces and mount it on a goniometer head.[5]

  • Data Collection: Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker Kappa APEXII CCD). Collect diffraction data at a controlled temperature (e.g., 296 K) using Mo Kα radiation (λ = 0.71073 Å).[3]

  • Data Processing: Process the collected diffraction data using appropriate software (e.g., SAINT). Apply absorption corrections (e.g., SADABS) to account for the absorption of X-rays by the crystal.[5]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS) and refine the structural model using full-matrix least-squares on F² (e.g., SHELXL).[3]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Single Crystal Growth cluster_xray X-ray Diffraction Analysis s1 Dissolve N-t-butyl-4-nitroaniline in Acetonitrile s2 Add N-Bromosuccinimide s1->s2 s3 Reaction Stirring (12-18h) s2->s3 s4 Work-up & Crude Product Isolation s3->s4 s5 Recrystallization s4->s5 c1 Prepare Saturated Solution s5->c1 Purified Product c2 Slow Evaporation c1->c2 c3 Harvest Single Crystals c2->c3 x1 Mount Crystal c3->x1 High-Quality Crystal x2 Data Collection x1->x2 x3 Data Processing x2->x3 x4 Structure Solution & Refinement x3->x4

Caption: Experimental workflow for the synthesis and crystallographic analysis of N-t-Butyl 2-bromo-4-nitroaniline.

Comparative Crystallographic Analysis

This section presents a detailed comparison of the crystallographic data of 2-bromo-4-nitroaniline and related substituted nitroanilines. This analysis highlights the influence of various substituents on the molecular geometry and crystal packing.

Molecular Geometry

The introduction of substituents on the aniline ring can significantly alter bond lengths, bond angles, and the planarity of the molecule.

In the parent compound, 2-bromo-4-nitroaniline, the molecule is nearly planar. The dihedral angle between the nitro group and the aromatic ring is a mere 4.57(4)°.[3][6] A key feature is an intramolecular N—H···Br hydrogen bond, which forms a planar five-membered ring.[3][6] This intramolecular interaction contributes to the overall planarity of the molecule.

For N-t-Butyl 2-bromo-4-nitroaniline, while experimental data is not available, it is reasonable to predict that the bulky t-butyl group will introduce significant steric strain. This could lead to a greater torsion angle between the N-t-butylamino group and the benzene ring. Furthermore, the absence of an N-H donor in the N-t-butyl derivative precludes the formation of the intramolecular N—H···Br hydrogen bond observed in the parent compound.

Intermolecular Interactions and Crystal Packing

The nature and pattern of intermolecular interactions are fundamental to the resulting crystal structure.

In the crystal structure of 2-bromo-4-nitroaniline, the molecules are linked by intermolecular N—H···N and N—H···O hydrogen bonds, which play a crucial role in stabilizing the crystal lattice.[3] In contrast, the N-t-butyl derivative lacks the N-H protons necessary for classical hydrogen bonding. Consequently, its crystal packing is likely to be dominated by weaker C—H···O and C—H···Br interactions, as well as van der Waals forces. This fundamental difference in intermolecular interactions is expected to result in a significantly different packing arrangement and potentially a lower melting point and altered solubility for the N-t-butyl derivative.

The table below summarizes the key crystallographic parameters for 2-bromo-4-nitroaniline and a selection of other substituted nitroanilines, providing a basis for comparison.

CompoundMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
2-Bromo-4-nitroanilineC₆H₅BrN₂O₂OrthorhombicPna2₁11.098(3)16.763(4)3.9540(9)90735.6(3)[3]
2-Bromo-4,6-dinitroanilineC₆H₄BrN₃O₄MonoclinicP2₁/n6.6955(2)7.7720(2)16.0608(4)95.4182(14)832.03(4)[7]

Table 1: Comparative Crystallographic Data for Substituted Nitroanilines.

molecular_comparison cluster_parent 2-Bromo-4-nitroaniline cluster_derivative N-t-Butyl 2-bromo-4-nitroaniline (Predicted) p1 Planar Molecule p2 Intramolecular N-H...Br H-bond p1->p2 p3 Intermolecular N-H...N & N-H...O H-bonds p1->p3 d1 Non-planar (steric hindrance) p1->d1 Introduction of bulky t-butyl group d2 No Intramolecular H-bond p2->d2 Absence of N-H donor d3 Weaker C-H...O & C-H...Br interactions p3->d3 Loss of N-H donors d1->d2 d1->d3

Caption: Predicted structural changes from 2-bromo-4-nitroaniline to its N-t-butyl derivative.

Conclusion

The crystallographic analysis of N-t-Butyl 2-bromo-4-nitroaniline and its comparison with the parent 2-bromo-4-nitroaniline and other derivatives provide critical insights into the effects of substitution on molecular conformation and crystal packing. The substitution of the amino protons with a bulky t-butyl group is predicted to disrupt the planar geometry and the extensive hydrogen-bonding network observed in the parent compound. This leads to a solid-state structure dominated by weaker intermolecular forces. Understanding these structural nuances is essential for the rational design of new materials with tailored physicochemical properties for applications in medicinal chemistry and materials science. Further experimental work to obtain the crystal structure of N-t-Butyl 2-bromo-4-nitroaniline would be invaluable to validate these predictions and deepen our understanding of structure-property relationships in this important class of compounds.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2015). Crystal structure of 2-bromo-4,6-dinitroaniline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o813. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o480. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitro-aniline. Acta crystallographica. Section E, Structure reports online, 65(Pt 3), o480. [Link]

  • ResearchGate. (2009). (PDF) 2-Bromo-4-nitroaniline. [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]

  • PubChem. (n.d.). 2-Bromo-4-(tert-butyl)-6-nitroaniline. [Link]

  • Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. [Link]

  • MDPI. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). [Link]

  • Technobis. (2024). Growing X-ray quality single crystals reliably and consistently. [Link]

  • PubMed. (2007). Purification, crystallization and preliminary X-ray analysis of NtdA, a putative pyridoxal phosphate-dependent aminotransferase from Bacillus subtilis. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N-t-Butyl 2-bromo-4-nitroaniline

The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment. By understanding the inherent hazards of this class of compounds and adhering to these dispo...

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment. By understanding the inherent hazards of this class of compounds and adhering to these disposal protocols, we can maintain a safe and compliant research environment.

Hazard Identification and Risk Assessment

N-t-Butyl 2-bromo-4-nitroaniline belongs to the class of halogenated nitroaromatic compounds. Based on data from analogous compounds, it should be treated as a hazardous substance with the potential for significant health and environmental effects.[1][2]

Key Hazards:

  • Acute Toxicity: Compounds in this family are often harmful if swallowed, inhaled, or in contact with skin.[2] High levels of exposure to similar compounds can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, leading to symptoms like headache, dizziness, and cyanosis (a bluish discoloration of the skin).[3]

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[2][4]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.

  • Environmental Hazards: Halogenated nitroaromatics can be harmful to aquatic life with long-lasting effects.[5] Therefore, it is crucial to prevent this chemical from entering drains or surface waters.[1]

Due to these hazards, N-t-Butyl 2-bromo-4-nitroaniline must be managed as hazardous waste. The U.S. Environmental Protection Agency (EPA) designates p-Nitroaniline with the hazardous waste code P077, indicating it is an acutely hazardous waste.[6][7] Given the structural similarities, it is prudent to manage N-t-Butyl 2-bromo-4-nitroaniline under similar precautions.

Hazard Summary Table:

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[2]Avoid creating dust and ensure adequate ventilation. Use appropriate personal protective equipment (PPE).
Skin/Eye Irritation Causes skin and serious eye irritation.[2][4]Wear chemical-resistant gloves and safety glasses with side shields or goggles.
Organ Toxicity May cause organ damage through prolonged or repeated exposure.Minimize exposure duration and quantity.
Environmental Harmful to aquatic life with long-lasting effects.[5]Do not allow to enter drains or waterways.[1]
Personal Protective Equipment (PPE)

The use of appropriate PPE is the most direct line of defense against chemical exposure. The following PPE must be worn when handling N-t-Butyl 2-bromo-4-nitroaniline in any form, including during weighing, transfer, reaction quenching, and waste packaging.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[5]

  • Eye/Face Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing or dust generation, chemical safety goggles and/or a face shield should be used.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][5] If a fume hood is not available or if dust generation is unavoidable, a respirator may be necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area until cleanup is complete.[3]

  • Ensure Proper Ventilation: If not already in a fume hood, ensure the area is well-ventilated to disperse any airborne dust.

  • Don Appropriate PPE: Before beginning cleanup, don all the PPE listed in the section above.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust.[1] Do not use a vacuum cleaner unless it is equipped with a HEPA filter.

  • Collect the Spilled Material: Place the swept-up material into a clearly labeled, sealable container designated for hazardous waste.[3]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as contaminated waste.

  • Package Waste: All contaminated materials, including gloves, wipes, and any other disposable items used in the cleanup, must be placed in the hazardous waste container.

  • Seek Medical Attention if Necessary: If there has been any personal contact with the chemical, wash the affected area thoroughly with soap and water and seek immediate medical attention.[5]

Waste Disposal Protocol

All waste containing N-t-Butyl 2-bromo-4-nitroaniline, including unreacted material, contaminated labware, and spill cleanup debris, must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste, including residual N-t-Butyl 2-bromo-4-nitroaniline, contaminated weighing paper, and disposable labware, in a dedicated, properly sealed, and labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste," the chemical name ("N-t-Butyl 2-bromo-4-nitroaniline"), and the associated hazards (e.g., "Toxic").

  • Liquid Waste:

    • If the compound is in a solvent, collect the solution in a separate, sealed, and labeled container for halogenated organic liquid waste.

    • Do not mix this waste with non-halogenated waste streams to avoid complicating the disposal process.

  • Contaminated PPE:

    • All disposable PPE used while handling the compound should be considered contaminated and disposed of as solid hazardous waste.

Disposal Decision Workflow:

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_containerization Containerization cluster_disposal Final Disposal Path Start Handling N-t-Butyl 2-bromo-4-nitroaniline WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., powder, contaminated items) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (in solution) WasteType->LiquidWaste Liquid PPEWaste Contaminated PPE WasteType->PPEWaste PPE SolidContainer Sealable, Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Sealable, Labeled Halogenated Liquid Waste Container LiquidWaste->LiquidContainer PPEWaste->SolidContainer EHS Contact Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS Incineration High-Temperature Incineration at a Licensed Facility EHS->Incineration Arrange Pickup

Caption: Decision workflow for the disposal of N-t-Butyl 2-bromo-4-nitroaniline waste.

Final Disposal:

The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[8][9] This process ensures the complete destruction of the compound, minimizing its environmental impact.

Operational Plan:

  • Accumulation: Store hazardous waste containers in a designated, secure satellite accumulation area within or near the laboratory.

  • Labeling: Ensure all waste containers are accurately and fully labeled.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory drains or regular trash.[1]

By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community. Always consult your institution's specific waste management policies and the relevant local and national regulations.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: p-Nitroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency, RCRAInfo. (n.d.). Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Nishino, S. F., & Spain, J. C. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 65(1), 138-155.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Zālīte, I., Juhna, T., & Teliševa, G. (2005). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences. Chemistry, 54(3), 131-140.
  • U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations. Federal Register, 43(243), 58946-59028.
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • Chemos GmbH & Co. KG. (2021, March 31).
  • American Society for Microbiology. (n.d.). Microbiology and Molecular Biology Reviews.
  • ACTenviro. (2025, March 20).
  • C&EN Media Group. (2024, August 30).
  • ResearchGate. (2024, March 13). (PDF)

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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